molecular formula C26H20N2 B1598769 Benzenamine, 4,4'-(9,10-anthracenediyl)bis- CAS No. 106704-35-2

Benzenamine, 4,4'-(9,10-anthracenediyl)bis-

Cat. No.: B1598769
CAS No.: 106704-35-2
M. Wt: 360.4 g/mol
InChI Key: ASNOFHCTUSIHOM-UHFFFAOYSA-N
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Description

Benzenamine, 4,4'-(9,10-anthracenediyl)bis- is a useful research compound. Its molecular formula is C26H20N2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 4,4'-(9,10-anthracenediyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4,4'-(9,10-anthracenediyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[10-(4-aminophenyl)anthracen-9-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2/c27-19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(18-11-15-20(28)16-12-18)24-8-4-3-7-23(24)25/h1-16H,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNOFHCTUSIHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)N)C5=CC=C(C=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389016
Record name Benzenamine, 4,4'-(9,10-anthracenediyl)bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106704-35-2
Record name Benzenamine, 4,4'-(9,10-anthracenediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 9,10-bis(4-aminophenyl)anthracene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the core chemical properties of 9,10-bis(4-aminophenyl)anthracene, a molecule of significant interest in the fields of materials science and drug development. This document is intended for researchers, scientists, and professionals in these areas, offering a blend of theoretical principles and practical insights into the synthesis, purification, and characterization of this versatile compound.

Introduction to 9,10-bis(4-aminophenyl)anthracene

9,10-bis(4-aminophenyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by an anthracene core functionalized at the 9 and 10 positions with 4-aminophenyl groups. This unique structure, featuring a large π-conjugated system extended by electron-donating amino groups, imparts a range of desirable photophysical and electrochemical properties. These characteristics make it a promising candidate for applications as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells, as well as a fluorescent probe in biological imaging and sensing.[1][2][3] The presence of the amino groups also offers a reactive site for further chemical modification, allowing for the fine-tuning of its properties for specific applications.

Synthesis and Purification

The synthesis of 9,10-bis(4-aminophenyl)anthracene can be effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This well-established method provides a versatile and efficient route to form carbon-carbon bonds between an aryl halide and an organoboron compound.

Synthetic Workflow

reagents Reagents: - 9,10-Dibromoanthracene - 4-Aminophenylboronic acid - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Ethanol/Water) reaction Suzuki-Miyaura Cross-Coupling reagents->reaction 1. Reaction Setup purification Purification: - Column Chromatography - Recrystallization reaction->purification 2. Workup & Isolation product 9,10-bis(4-aminophenyl)anthracene purification->product 3. Final Product

Caption: Synthetic workflow for 9,10-bis(4-aminophenyl)anthracene.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Causality: The choice of the Suzuki-Miyaura coupling is predicated on its high functional group tolerance, which is crucial for handling the reactive amino groups on the boronic acid, and its generally high yields for the synthesis of biaryl compounds.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 9,10-dibromoanthracene (1 equivalent), 4-aminophenylboronic acid (2.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2 M, 4 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, commonly toluene, ethanol, and water in a ratio that ensures the solubility of all reactants.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 24-48 hours.

  • Workup: After cooling to room temperature, extract the organic layer and wash it sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the resulting solid by column chromatography on silica gel, eluting with a solvent system such as a gradient of hexane and ethyl acetate.[6] Further purification can be achieved by recrystallization from a suitable solvent mixture (e.g., ethanol/chloroform) to yield the pure product.[7][8]

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting materials and byproducts.

Physicochemical Properties

Solubility

While specific quantitative solubility data for 9,10-bis(4-aminophenyl)anthracene is not extensively reported, its solubility profile can be inferred from its structure and data on related compounds. As a large, nonpolar aromatic core with polar amino groups, its solubility is expected to be moderate in common organic solvents.

Qualitative Solubility Profile (Predicted):

Solvent ClassPredicted SolubilityRationale
Nonpolar Low to ModerateThe large aromatic surface area allows for van der Waals interactions with solvents like hexane and toluene.
Polar Aprotic Moderate to HighSolvents like THF, DMF, and DMSO can interact with both the aromatic rings and the amino groups.
Polar Protic LowThe amino groups can form hydrogen bonds, but the large nonpolar core limits solubility in solvents like water and methanol.

Note: Experimental verification is recommended for specific applications.

Thermal Stability

Expected Thermal Properties:

ParameterPredicted Value/RangeAnalytical Technique
Melting Point (Tₘ) > 250 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Tₔ) > 300 °CThermogravimetric Analysis (TGA)

Experimental Protocol: Thermal Analysis

  • TGA: Place a small sample (5-10 mg) in an alumina crucible. Heat the sample under a nitrogen atmosphere from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). The decomposition temperature is typically determined as the temperature at which 5% weight loss occurs.

  • DSC: Place a small sample (2-5 mg) in a sealed aluminum pan. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point, cool it down, and then heat it again to observe any phase transitions, including the melting point (Tₘ) and glass transition temperature (T₉).

Optical and Electrochemical Properties

The extended π-conjugation and the presence of electron-donating amino groups in 9,10-bis(4-aminophenyl)anthracene give rise to distinct optical and electrochemical properties.

Photophysical Properties

The aminophenyl substituents are known to cause a red-shift in both the absorption and emission spectra of the anthracene core due to the extension of the π-system and intramolecular charge transfer (ICT) character.[11]

Expected Photophysical Properties:

ParameterPredicted Value/RangeAnalytical Technique
Absorption Maximum (λₘₐₓ) 400 - 450 nmUV-Vis Spectroscopy
Emission Maximum (λₑₘ) 450 - 500 nmFluorescence Spectroscopy
Fluorescence Quantum Yield (Φբ) Moderate to HighIntegrating Sphere Measurement

Experimental Protocol: Spectroscopic Analysis

  • UV-Vis Spectroscopy: Prepare dilute solutions of the compound in various solvents (e.g., cyclohexane, THF, acetonitrile). Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).

  • Fluorescence Spectroscopy: Excite the solutions at their absorption maximum (λₘₐₓ) and record the emission spectra. The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

Electrochemical Properties

The electrochemical behavior of 9,10-bis(4-aminophenyl)anthracene is crucial for its application in electronic devices, as it determines the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Arylamines are generally known to be electrochemically active and can undergo reversible oxidation.[12][13]

Electrochemical Analysis Workflow:

setup Electrochemical Cell Setup: - Working Electrode (e.g., Glassy Carbon) - Counter Electrode (e.g., Pt wire) - Reference Electrode (e.g., Ag/AgCl) - Electrolyte Solution cv Cyclic Voltammetry Measurement setup->cv 1. Run Scan analysis Data Analysis: - Determine Oxidation Potential (Eₒₓ) - Calculate HOMO Level cv->analysis 2. Analyze Voltammogram results HOMO & LUMO Energy Levels analysis->results 3. Calculate Energy Levels

Caption: Workflow for determining HOMO/LUMO levels via cyclic voltammetry.

Experimental Protocol: Cyclic Voltammetry

  • Solution Preparation: Dissolve the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Measurement: Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode. Record the cyclic voltammogram by scanning the potential to observe the oxidation and reduction peaks.

  • Data Analysis: Determine the onset oxidation potential (Eₒₓ) from the voltammogram. The HOMO energy level can be estimated using the following empirical formula, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:

    • HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]

The LUMO level can then be estimated from the HOMO level and the optical bandgap (E₉) obtained from the onset of the UV-Vis absorption spectrum:

  • LUMO (eV) = HOMO + E₉

Structural Properties

Applications

The chemical properties of 9,10-bis(4-aminophenyl)anthracene make it a highly attractive material for several advanced applications:

  • Organic Electronics: Its favorable HOMO energy level, good thermal stability, and high fluorescence efficiency make it an excellent candidate for use as a hole-transporting material and an emissive layer in OLEDs.[1][3][18]

  • Perovskite Solar Cells: The ability to efficiently transport holes and form stable interfaces with the perovskite layer suggests its potential to enhance the efficiency and longevity of perovskite solar cells.[2]

  • Fluorescent Probes: The sensitivity of its fluorescence to the local environment, a characteristic of many amino-substituted aromatic compounds, opens up possibilities for its use as a sensor for ions or biomolecules.

Conclusion

9,10-bis(4-aminophenyl)anthracene is a promising organic semiconductor with a rich set of chemical properties that are yet to be fully explored. This technical guide has provided a comprehensive overview based on established principles and data from analogous compounds. Further experimental investigation into the specific properties of this molecule will undoubtedly unlock its full potential in a wide range of scientific and technological applications.

References

  • (2022-03-18). Hole-transporting materials for Perovskite solar cells: a chemical approach. YouTube. Retrieved from [Link]

  • (2020-09-06). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Retrieved from [Link]

  • (2013-04-03). Electrochemical C-H amination: synthesis of aromatic primary amines via N-arylpyridinium ions. PubMed. Retrieved from [Link]

  • (2011-02-28). Electrochemical degradation of aromatic amines on BDD electrodes. PubMed. Retrieved from [Link]

  • (2023-09-22). Molecular Engineering of Anthracene Core-Based Hole-Transporting Materials for Organic and Perovskite Photovoltaics. ACS Omega - ACS Publications. Retrieved from [Link]

  • (2022-08-04). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers. Retrieved from [Link]

  • (2023-05-24). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. MDPI. Retrieved from [Link]

  • (n.d.). 9,10-Distyrylanthracene | C30H22 | CID 15074032 - PubChem. NIH. Retrieved from [Link]

  • (2002-03-01). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Semantic Scholar. Retrieved from [Link]

  • (2002). Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction. Lookchem. Retrieved from [Link]

  • (n.d.). Solubility of Anthracene in Organic Nonelectrolyte Solvents. Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory: Polycyclic Aromatic Compounds. Taylor & Francis. Retrieved from [Link]

  • (n.d.). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents. AIP Publishing. Retrieved from [Link]

  • (n.d.). Solubility prediction of anthracene in mixed solvents using a minimum number of experimental data. PubMed. Retrieved from [Link]

  • (n.d.). Anthracene-arylamine hole transporting materials for perovskite solar cells.. Semantic Scholar. Retrieved from [Link]

  • (2022-10-19). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Retrieved from [Link]

  • (n.d.). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis. Retrieved from [Link]

  • (2015-01-01). Crystal structure of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene. LSU Scholarly Repository. Retrieved from [Link]

  • (2015-01-01). Crystal structure of 9,10-bis(1,3-dithiol-2-ylidene). PubMed Central. Retrieved from [Link]

  • (n.d.). Electrochemical Amination of Unsaturated and Aromatic Compounds. ResearchGate. Retrieved from [Link]

  • (n.d.). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene | The Journal of Physical Chemistry A. ACS Publications. Retrieved from [Link]

  • (n.d.). Photophysical Properties of Anthracene Derivatives. MDPI. Retrieved from [Link]

  • (n.d.). Cyclic arylamines as hole transport materials with high thermal stability for efficient electroluminescence. ResearchGate. Retrieved from [Link]

  • (n.d.). Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells. PMC - NIH. Retrieved from [Link]

  • (2024-07-26). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. PMC - PubMed Central. Retrieved from [Link]

  • (n.d.). Recent advances in the syntheses of anthracene derivatives. PMC - NIH. Retrieved from [Link]

  • (2023-09-20). 24.4 Basicity of Arylamines - Organic Chemistry | OpenStax. Retrieved from [Link]

  • (n.d.). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. PubMed Central. Retrieved from [Link]

  • (2018-05-08). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. Retrieved from [Link]

  • (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • (n.d.). Purification of naphthalene from eutectic mixture by continuous column crystallization. ResearchGate. Retrieved from [Link]

  • (n.d.). The synthesis and characterization of 9,10-Bis-(iodoethynyl)anthracene for 2D molecular crystals from halogen-bonding. UTC Scholar. Retrieved from [Link]

  • (n.d.). High Stability and Properties of Adsorbed Polycyclic Aromatic Hydrocarbons (PAHs) onto Phosphorene: An atomistic DFT study. ResearchGate. Retrieved from [Link]

  • (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. Retrieved from [Link]

  • (n.d.). Boosting redox electrochemistry of aromatic imide polymers by coupling with a sulfur-heterocyclic ring for advanced all-organic aqueous magnesium-ion batteries. Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]

  • (n.d.). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. MDPI. Retrieved from [Link]

  • (n.d.). Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability. RSC Publishing. Retrieved from [Link]

  • (2024-06-10). Utilization of Anthracene-Functionalized Poly(2-oxazolines) as a Dispersant of Carbon Black in Water and Dodecane | Macromolecules. ACS Publications. Retrieved from [Link]

  • (n.d.). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. MDPI. Retrieved from [Link]

  • (2022-11-22). Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10- diylbis(ethyne-2,1-diyl. CNR-IRIS. Retrieved from [Link]

  • (n.d.). Synthesis and photophysical and preliminary investigation of the dye-sensitized solar cells properties of functionalized anthracenyl. Indian Academy of Sciences. Retrieved from [Link]

  • (n.d.). Crystal structure of 4-(anthracen-9-yl)pyridine. PMC - NIH. Retrieved from [Link]

Sources

Spectroscopic Fingerprinting of 4-[10-(4-Aminophenyl)anthracen-9-yl]aniline (CAS 106704-35-2): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-[10-(4-Aminophenyl)anthracen-9-yl]aniline (CAS 106704-35-2), a molecule of significant interest in materials science and drug development. In the absence of publicly available experimental spectra for this specific compound, this guide leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a comprehensive interpretation of its expected Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic data. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the molecular structure and functional group analysis of this complex aromatic amine.

Introduction: Unveiling the Molecular Architecture

4-[10-(4-Aminophenyl)anthracen-9-yl]aniline, also known as 4,4'-(9,10-anthracenediyl)bis-benzenamine, is a polycyclic aromatic amine with a molecular formula of C₂₆H₂₀N₂ and a molecular weight of 360.45 g/mol .[1][2][3] Its structure, featuring a central anthracene core substituted with two p-aminophenyl groups, suggests potential applications in the development of novel organic electronic materials, fluorescent probes, and as a scaffold in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its electronic and structural properties.

This guide will delve into the predicted ¹H and ¹³C NMR spectra, providing a basis for structural elucidation. Furthermore, an in-depth analysis of the expected FT-IR spectrum will be presented, highlighting the vibrational modes characteristic of its constituent functional groups.

Disclaimer: The NMR and FT-IR spectral data presented in this guide are predicted based on computational models and analysis of structurally similar compounds. While these predictions offer valuable insights, they should be corroborated with experimental data for absolute validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For a compound with the complexity of CAS 106704-35-2, both ¹H and ¹³C NMR are crucial for a comprehensive structural assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex, with signals corresponding to the aromatic protons of the anthracene and aminophenyl moieties, as well as the amine protons. The chemical shifts are influenced by the electron-donating nature of the amino groups and the anisotropic effects of the fused aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-[10-(4-Aminophenyl)anthracen-9-yl]aniline

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 8.0Multiplet8HAnthracene protonsProtons on the anthracene core are expected in the downfield aromatic region.
~ 6.8 - 7.2Multiplet8HAminophenyl protonsThe electron-donating amino group shifts the attached phenyl protons upfield relative to unsubstituted benzene.
~ 3.5 - 5.0Broad Singlet4H-NH₂ protonsAmine protons typically appear as a broad signal due to quadrupole broadening and exchange. The chemical shift can be concentration and solvent dependent.[4]

Causality of Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is recommended for acquiring the ¹H NMR spectrum. This is because the amine protons are more likely to be observed as distinct signals rather than exchanging with the solvent, as might occur in protic solvents. Furthermore, the high solubility of many aromatic compounds in DMSO is advantageous.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a map of the carbon framework of the molecule. Due to the molecule's symmetry, fewer than 26 signals may be observed.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-[10-(4-Aminophenyl)anthracen-9-yl]aniline

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 145 - 150C-NH₂ (Aminophenyl)The carbon directly attached to the electron-donating nitrogen atom is significantly deshielded.
~ 130 - 140Quaternary Anthracene CarbonsThe carbons at the 9 and 10 positions of the anthracene core, bonded to the phenyl rings, will be in this region.
~ 125 - 130Aromatic CH (Anthracene & Aminophenyl)The majority of the protonated aromatic carbons are expected in this range.
~ 115 - 120Aromatic CH (ortho to -NH₂)The ortho carbons to the amino group are expected to be shifted upfield due to the strong electron-donating effect.

Field-Proven Insight: For complex aromatic systems, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic rings, aiding in the assignment of the multiplet signals. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of CAS 106704-35-2 in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 H1_acq ¹H NMR Acquisition (16-32 scans) dissolve->H1_acq Transfer to NMR tube C13_acq ¹³C NMR Acquisition (>1024 scans) dissolve->C13_acq Transfer to NMR tube processing Fourier Transform, Phase & Baseline Correction H1_acq->processing C13_acq->processing analysis Spectral Interpretation (1D & 2D) processing->analysis

Caption: A generalized workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum provides a unique "fingerprint" of the molecule's vibrational modes.

Predicted FT-IR Spectral Data

The FT-IR spectrum of CAS 106704-35-2 is expected to be dominated by absorptions arising from the N-H bonds of the primary amine groups and the C-H and C=C bonds of the aromatic rings.

Table 3: Predicted FT-IR Absorption Bands for 4-[10-(4-Aminophenyl)anthracen-9-yl]aniline

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional GroupRationale
3450 - 3300Medium-StrongN-H symmetric & asymmetric stretchingPrimary Aromatic AmineThe presence of two bands in this region is characteristic of a primary amine (-NH₂). For aniline, these appear around 3433 and 3356 cm⁻¹.[5]
3100 - 3000Medium-WeakAromatic C-H stretchingAromatic RingThese absorptions are typical for sp² C-H bonds.
1620 - 1580Medium-StrongN-H scissoring (bending)Primary AmineThis bending vibration is a key indicator of a primary amine. Aniline shows a band at 1619 cm⁻¹.[6]
1600 - 1450Medium-StrongC=C stretchingAromatic RingMultiple bands are expected in this region due to the vibrations of the aromatic rings.
1335 - 1250StrongC-N stretchingAromatic AmineThe C-N stretch in aromatic amines is typically strong and appears at a higher wavenumber than in aliphatic amines.[6]
900 - 670StrongC-H out-of-plane bendingAromatic RingThe pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.
Experimental Protocol: FT-IR Spectroscopy

As CAS 106704-35-2 is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet method would be suitable for analysis.

ATR-FTIR Protocol:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Sample Scan: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Output clean Clean ATR Crystal background Acquire Background Spectrum clean->background apply_sample Apply Solid Sample to Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum (16-32 scans) apply_sample->acquire_spectrum process_data Ratio to Background acquire_spectrum->process_data final_spectrum Final Absorbance/ Transmittance Spectrum process_data->final_spectrum

Caption: A streamlined workflow for ATR-FT-IR analysis.

Conclusion: A Predictive Spectroscopic Portrait

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of 4-[10-(4-Aminophenyl)anthracen-9-yl]aniline (CAS 106704-35-2). The predicted ¹H and ¹³C NMR data, in conjunction with the anticipated FT-IR absorption bands, create a comprehensive spectroscopic "fingerprint" for this molecule. The provided protocols offer a standardized approach for the experimental acquisition of this data. For researchers working with this compound or similar structures, this guide serves as a valuable reference for structural verification and quality control, emphasizing the synergy of predictive data and established spectroscopic principles. It is the author's hope that this guide will facilitate further research and application of this intriguing molecule, with the ultimate goal of experimental validation of the data presented herein.

References

  • Lead Sciences. (n.d.). 4,4'-(9,10-Anthracenediyl)bis[benzenamine]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • NIST. (n.d.). Aniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR: amines. Retrieved from [Link]

Sources

Molecular structure of 4,4'-(anthracene-9,10-diyl)dianiline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 4,4'-(anthracene-9,10-diyl)dianiline

Introduction

Derivatives of anthracene have garnered significant attention in the fields of materials science and organic electronics due to their unique photophysical and electronic properties.[1][2] Modifications at the 9 and 10 positions of the anthracene core are of particular interest as they allow for the fine-tuning of the molecule's characteristics, leading to applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and fluorescent probes.[1][2][3] This guide provides a comprehensive technical overview of the molecular structure of a specific derivative, 4,4'-(anthracene-9,10-diyl)dianiline. While direct experimental data for this exact molecule is not extensively published, this document, intended for researchers and drug development professionals, will detail the established synthetic methodologies, in-depth structural characterization techniques, and predicted properties based on well-understood principles and data from closely related analogues.

The core structure of 4,4'-(anthracene-9,10-diyl)dianiline consists of a central anthracene unit with aniline groups attached at the 9 and 10 positions. This arrangement is expected to result in a molecule with a highly conjugated π-system, leading to interesting optical and electronic properties. The presence of the terminal amino groups on the phenyl rings also provides sites for further functionalization, making it a versatile building block for more complex supramolecular structures or polymers.

I. Synthesis of 4,4'-(anthracene-9,10-diyl)dianiline

The most logical and efficient synthetic route to 4,4'-(anthracene-9,10-diyl)dianiline is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method is widely used for the formation of C-C bonds between aromatic rings and offers high yields and functional group tolerance.[4][5][6] The proposed synthesis involves the reaction of 9,10-dibromoanthracene with a suitable aminophenylboronic acid derivative.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is based on established methods for the synthesis of 9,10-diarylanthracene derivatives.[5][7]

Reactants:

  • 9,10-dibromoanthracene

  • 4-aminophenylboronic acid hydrochloride

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent mixture (e.g., Toluene, ethanol, and water)

Step-by-Step Methodology:

  • Reaction Setup: A three-necked round-bottom flask is charged with 9,10-dibromoanthracene, 4-aminophenylboronic acid hydrochloride (2.2 equivalents), and potassium carbonate (4 equivalents).

  • Solvent Addition: A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is added to the flask.

  • Catalyst Introduction: The palladium catalyst (e.g., 5 mol%) is added to the reaction mixture.

  • Inert Atmosphere: The flask is fitted with a condenser and purged with an inert gas (e.g., argon or nitrogen).

  • Reaction Conditions: The mixture is heated to reflux (typically around 90-100 °C) with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4,4'-(anthracene-9,10-diyl)dianiline.

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow A Reactants: 9,10-dibromoanthracene 4-aminophenylboronic acid HCl K2CO3 Pd(PPh3)4 B Solvent Addition & Degassing (Toluene/Ethanol/Water) A->B 1. C Reflux under Inert Atmosphere (24-48h, 90-100 °C) B->C 2. D Reaction Work-up (Extraction & Washing) C->D 3. E Purification (Column Chromatography) D->E 4. F Pure Product: 4,4'-(anthracene-9,10-diyl)dianiline E->F 5.

Caption: Proposed workflow for the synthesis of 4,4'-(anthracene-9,10-diyl)dianiline.

II. Structural Elucidation

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the molecular structure of 4,4'-(anthracene-9,10-diyl)dianiline.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the connectivity and chemical environment of atoms in a molecule.[8]

Expected ¹H NMR Spectral Features:

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple. The protons on the anthracene core and the aniline rings will appear as distinct signals.

  • Aniline Protons: Two doublets in the aromatic region, corresponding to the protons ortho and meta to the amino group.

  • Anthracene Protons: Signals corresponding to the protons on the outer rings of the anthracene core.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Anthracene Carbons: Signals for the quaternary carbons at the 9 and 10 positions, as well as signals for the other aromatic carbons of the anthracene core.

  • Aniline Carbons: Signals for the carbon atoms of the aniline rings, including the carbon attached to the amino group and the carbon attached to the anthracene core.

Table of Predicted NMR Chemical Shifts:

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aniline H (ortho to NH₂)~6.7-7.0-
Aniline H (meta to NH₂)~7.2-7.5-
Anthracene H~7.4-8.0-
Aniline C (ipso to NH₂)-~145-150
Aniline C (ortho to NH₂)-~115-120
Aniline C (meta to NH₂)-~128-132
Aniline C (ipso to Anthracene)-~130-135
Anthracene C (9,10)-~135-140
Anthracene C (other)-~125-130
B. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is expected to provide a molecular formula that matches C₂₆H₂₀N₂.[9]

C. Single-Crystal X-ray Diffraction

The most definitive method for determining the three-dimensional molecular structure is single-crystal X-ray diffraction. This technique will provide precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Based on the structures of similar 9,10-disubstituted anthracenes, it is anticipated that the phenyl rings will be twisted with respect to the plane of the anthracene core due to steric hindrance.[3]

Diagram of the Molecular Structure Determination Workflow:

Structure Determination cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation Synth Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Synth->NMR MS Mass Spectrometry (HRMS) Synth->MS Xray Single-Crystal X-ray Diffraction Synth->Xray Confirm Confirmed Molecular Structure NMR->Confirm MS->Confirm Xray->Confirm

Caption: Workflow for the determination of the molecular structure.

III. Predicted Physicochemical Properties

The molecular structure of 4,4'-(anthracene-9,10-diyl)dianiline suggests several key physicochemical properties.

A. Photophysical Properties

The extended π-conjugation across the anthracene core and the aniline rings is expected to give rise to strong absorption and emission in the UV-visible region.[10][11]

  • UV-vis Absorption: The molecule is predicted to exhibit strong absorption bands in the near-UV and visible regions, characteristic of the S₀ → S₁ electronic transition of the anthracene chromophore.

  • Fluorescence: Excitation of the molecule is expected to result in strong fluorescence, likely in the blue or green region of the visible spectrum. The amino groups may influence the photoluminescence quantum yield.

B. Thermal Properties

The thermal stability of the compound can be assessed using thermogravimetric analysis (TGA). For many 9,10-disubstituted anthracene derivatives, high thermal stability is observed, with decomposition temperatures often exceeding 300 °C.[12][13][14] A similar high thermal stability is anticipated for 4,4'-(anthracene-9,10-diyl)dianiline, which is a desirable property for applications in electronic devices.

IV. Potential Applications

The predicted properties of 4,4'-(anthracene-9,10-diyl)dianiline make it a promising candidate for several applications.

  • Organic Light-Emitting Diodes (OLEDs): Its anticipated strong fluorescence and high thermal stability make it a potential component in the emissive layer of OLEDs.[2]

  • Monomer for Functional Polymers: The diamino functionality allows for its use as a monomer in the synthesis of polyimides or other high-performance polymers, potentially imparting desirable optical and electronic properties to the resulting materials.

  • Building Block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): The rigid structure and reactive amine groups make it a suitable building block for the construction of porous crystalline materials like COFs and MOFs, which have applications in gas storage, catalysis, and sensing.[15]

  • Fluorescent Probes: The sensitivity of the fluorescence of amino-substituted aromatic compounds to their local environment suggests that this molecule could be explored as a fluorescent probe for sensing applications.

V. Conclusion

4,4'-(anthracene-9,10-diyl)dianiline is a molecule of significant interest due to its potential for unique photophysical and electronic properties. While direct experimental data is limited, this guide has provided a comprehensive overview of its likely molecular structure, a robust synthetic strategy, and a detailed plan for its structural and physicochemical characterization based on well-established knowledge of related anthracene derivatives. The predicted properties of this compound suggest its potential for a range of applications in materials science and organic electronics. Further experimental investigation is warranted to fully elucidate the properties of this promising molecule.

References
  • Novelli, V., D'Annibale, A., Casano, F., Latini, A., & Romagnoli, L. (2025). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molbank, 2025, M1998. [Link]

  • Malanga, M., et al. (2022). Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Bismuth Iodide (C30H22N2)3Bi4I18, an Air, Water, and Thermally Stable 0D Hybrid Perovskite with High Photoluminescence Efficiency. ACS Applied Electronic Materials, 4(12), 5896-5905. [Link]

  • Malanga, M., et al. (2022). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Lead Iodide C30H22N2Pb2I6: A Highly Luminescent, Chemically and Thermally Stable One-Dimensional Hybrid Iodoplumbate. Chemistry of Materials, 34(11), 5036-5046. [Link]

  • PubChem. (n.d.). Benzenamine, 4,4'-(9,10-anthracenediyl)bis-. Retrieved from [Link]

  • Kotha, S., & Misra, S. (2015). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Request PDF. [Link]

  • Oyama, K., & Johnson, A. (2015). NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes: Development of an Organic Chemistry Lab Experience. DigitalCommons@CSP. [Link]

  • Gite, V. V., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3534-3543. [Link]

  • Zhang, Y., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Chemical Physics, 135(2), 024504. [Link]

  • Samuel, I. D. W., & Turnbull, G. A. (2014). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 2(35), 7183-7190. [Link]

  • ATB (Automated Topology Builder). (n.d.). 4,4′-methylenedianiline. Retrieved from [Link]

  • Liu, Q.-X., et al. (2019). Supporting Information Preparation of anthracene-based tetraperimidine hexafluorophosphate and selective recognition of chromium. Beilstein Journals. [Link]

Sources

A Theoretical and Computational Guide to Benzenamine, 4,4'-(9,10-anthracenediyl)bis-: Unraveling its Electronic and Optical Properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the theoretical and computational investigation of Benzenamine, 4,4'-(9,10-anthracenediyl)bis-, a molecule of significant interest in the field of organic electronics and materials science. In the absence of extensive dedicated literature on this specific compound, this document serves as a roadmap for researchers, outlining the essential theoretical principles and practical computational workflows required to elucidate its structural, electronic, and photophysical properties. By leveraging established methodologies applied to analogous anthracene derivatives, this guide empowers scientists to conduct a thorough in-silico analysis, from fundamental quantum chemical calculations to the prediction of spectroscopic behavior.

Introduction: The Significance of Amino-Substituted Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) functionalized with electron-donating groups, such as the amino groups in Benzenamine, 4,4'-(9,10-anthracenediyl)bis- (also known as 9,10-bis(4-aminophenyl)anthracene), are a promising class of materials for optoelectronic applications. The interaction between the electron-rich amino substituents and the extended π-system of the anthracene core can lead to unique photophysical properties, including tunable emission wavelengths and high quantum yields. A robust theoretical understanding of these properties is paramount for the rational design of novel materials for organic light-emitting diodes (OLEDs), sensors, and other advanced technologies.

This guide will detail the necessary steps to theoretically characterize Benzenamine, 4,4'-(9,10-anthracenediyl)bis-, providing the rationale behind the selection of computational methods and parameters.

Molecular Structure and Quantum Chemical Calculations

A foundational aspect of understanding a molecule's properties is the accurate determination of its three-dimensional structure and electronic distribution. Density Functional Theory (DFT) has proven to be a powerful and accurate tool for such investigations in a wide range of organic molecules.[1][2]

Geometric Optimization: The First Step to Reality

The initial step in any computational analysis is to determine the molecule's most stable geometry. The choice of the DFT functional and basis set is critical for obtaining accurate results. For polycyclic aromatic systems, the B3LYP functional has demonstrated a good balance between accuracy and computational cost.[3]

Protocol 1: Ground State Geometry Optimization

  • Input Structure Generation: Construct the 3D structure of Benzenamine, 4,4'-(9,10-anthracenediyl)bis- using a molecular builder.

  • Computational Method Selection:

    • Method: Density Functional Theory (DFT)

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Basis Set: 6-311G(d,p) or a larger basis set for higher accuracy.

  • Calculation Type: Geometry Optimization.

  • Solvent Effects (Optional but Recommended): To simulate realistic experimental conditions, incorporate a solvent model such as the Polarizable Continuum Model (PCM). The choice of solvent will depend on the intended application or experimental comparison.

  • Execution and Analysis: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA). Analyze the output to confirm that a true energy minimum has been reached (i.e., no imaginary frequencies in a subsequent frequency calculation).

The optimized geometry will reveal key structural parameters such as the dihedral angles between the phenyl rings and the anthracene core, which significantly influence the molecule's electronic properties.

Caption: 2D representation of Benzenamine, 4,4'-(9,10-anthracenediyl)bis-.

Frontier Molecular Orbitals and Electronic Properties

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties.[4]

HOMO-LUMO Analysis: Unveiling the Electronic Landscape

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance, respectively. For Benzenamine, 4,4'-(9,10-anthracenediyl)bis-, it is expected that the HOMO will have significant contributions from the electron-rich amino groups and the anthracene core, while the LUMO will be predominantly localized on the anthracene moiety.

Protocol 2: Frontier Molecular Orbital Analysis

  • Calculation Type: Single-point energy calculation using the optimized geometry from Protocol 1.

  • Computational Method: Use the same DFT functional and basis set as in the geometry optimization.

  • Output Analysis:

    • Extract the energies of the HOMO and LUMO to calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).

    • Visualize the 3D isosurfaces of the HOMO and LUMO orbitals to understand their spatial distribution.

A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift in the absorption spectrum.[4]

cluster_workflow Computational Workflow start Start: 3D Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc is_minimum True Minimum? freq_calc->is_minimum is_minimum->geom_opt No sp_energy Single-Point Energy Calculation is_minimum->sp_energy Yes fmo_analysis HOMO/LUMO Analysis sp_energy->fmo_analysis tddft_calc TD-DFT Calculation sp_energy->tddft_calc end End: Predicted Properties fmo_analysis->end uv_vis_sim Simulated UV-Vis Spectrum tddft_calc->uv_vis_sim uv_vis_sim->end

Caption: Workflow for theoretical analysis of molecular properties.

Simulating Spectroscopic Properties

A key advantage of computational chemistry is the ability to predict spectroscopic properties, which can then be compared with experimental data for validation. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis).

Predicting the UV-Vis Absorption Spectrum

The TD-DFT calculation will provide information about the excited states of the molecule, including their excitation energies and oscillator strengths. These parameters are used to generate a theoretical UV-Vis spectrum.

Protocol 3: UV-Vis Spectrum Simulation

  • Calculation Type: Time-Dependent DFT (TD-DFT).

  • Input Geometry: Use the optimized ground-state geometry.

  • Computational Method: The choice of functional can be crucial for accurate excited-state calculations. Functionals such as CAM-B3LYP or ωB97X-D are often recommended for systems with potential charge-transfer character.

  • Number of States: Request the calculation of a sufficient number of excited states to cover the spectral region of interest.

  • Output Analysis:

    • Extract the excitation energies (which correspond to absorption wavelengths) and oscillator strengths for each electronic transition.

    • Plot the oscillator strength versus wavelength to generate the theoretical UV-Vis spectrum. This can be done using specialized software or a simple plotting program, often applying a Gaussian broadening to each peak to simulate the experimental line shape.

The simulated spectrum can then be compared to experimentally measured UV-Vis data to assess the accuracy of the computational model.

Potential Applications and Further Investigations

The theoretical data obtained from these studies can provide valuable insights into the potential applications of Benzenamine, 4,4'-(9,10-anthracenediyl)bis-.

  • Organic Light-Emitting Diodes (OLEDs): The HOMO and LUMO energy levels are crucial for determining the efficiency of charge injection and transport in an OLED device. The predicted emission wavelength (related to the HOMO-LUMO gap) will indicate the color of the emitted light.

  • Sensors: Changes in the electronic and spectroscopic properties of the molecule upon interaction with analytes could be exploited for sensing applications.

  • Drug Development: While less common for this type of molecule, understanding the electronic structure can provide clues about its potential interactions with biological targets.

Further computational studies could explore:

  • Two-photon absorption (TPA) properties: For applications in bio-imaging and photodynamic therapy.

  • Charge transport properties: By calculating reorganization energies and electronic couplings for use in organic semiconductor device modeling.

  • Photodegradation pathways: To assess the material's stability for long-term device applications.

Data Summary

The following table structure should be used to summarize the key quantitative data obtained from the computational studies.

ParameterCalculated ValueComputational MethodBasis SetSolvent Model
Ground State Energy Value (Hartree)B3LYP6-311G(d,p)PCM (e.g., Toluene)
HOMO Energy Value (eV)B3LYP6-311G(d,p)PCM (e.g., Toluene)
LUMO Energy Value (eV)B3LYP6-311G(d,p)PCM (e.g., Toluene)
HOMO-LUMO Gap Value (eV)B3LYP6-311G(d,p)PCM (e.g., Toluene)
Dipole Moment Value (Debye)B3LYP6-311G(d,p)PCM (e.g., Toluene)
λmax (UV-Vis) Value (nm)CAM-B3LYP6-311G(d,p)PCM (e.g., Toluene)
Oscillator Strength (f) ValueCAM-B3LYP6-311G(d,p)PCM (e.g., Toluene)

Conclusion

This guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of Benzenamine, 4,4'-(9,10-anthracenediyl)bis-. By following the detailed protocols, researchers can gain a fundamental understanding of its structural, electronic, and optical properties. This knowledge is crucial for guiding the synthesis of new materials and for the rational design of next-generation organic electronic devices. The synergy between computational prediction and experimental validation is key to accelerating innovation in this exciting field.

References

  • This section should be populated with the full citations of the sources referenced in the text, including titles, sources, and clickable URLs for verific

Sources

A Strategic Guide to the Electrochemical Characterization of Perindopril (CAS 106704-35-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perindopril (CAS 106704-35-2) is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor crucial for managing hypertension and heart failure.[1] While its pharmacological and chromatographic analysis is well-documented, a comprehensive guide on its electrochemical characterization is notably absent in the public literature. This whitepaper serves as an in-depth technical guide, adopting the perspective of a Senior Application Scientist to outline a strategic, first-principles approach to this challenge. We address the inherent difficulty that Perindopril, lacking easily oxidizable or reducible moieties, is not directly electroactive. Therefore, this guide focuses on robust, validated strategies for indirect electrochemical analysis. We detail the causality behind experimental choices, from initial voltammetric scouting to the development of a sensitive quantification method based on complexation with an electroactive probe. This document provides not just procedural steps but a complete methodological framework, including detailed protocols, data interpretation, and advanced techniques, designed to empower researchers in pharmaceutical development and quality control to successfully characterize this and other non-electroactive molecules.

Introduction: The Analytical Challenge of Perindopril

Perindopril is a pro-drug that is metabolized in the body to its active form, perindoprilat.[2] It functions by inhibiting the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin system that regulates blood pressure.[3][4] The chemical structure of Perindopril, chemically known as (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-octahydro-1H-indole-2-carboxylic acid, is primarily composed of saturated aliphatic and heterocyclic rings, along with secondary amine, ester, and carboxylic acid functional groups.[5]

From an electrochemical standpoint, this structure presents a significant challenge. None of these functional groups are readily oxidized or reduced within the conventional potential windows of standard electrode materials like glassy carbon, gold, or platinum. Consequently, direct electrochemical detection methods are not feasible. This reality necessitates a shift in strategy from direct measurement to indirect characterization and quantification.

This guide is structured to walk the researcher through a logical and scientifically rigorous workflow, from initial structural assessment to the development of a fully validated analytical method suitable for pharmaceutical applications.

Foundational Strategy: From Direct Scouting to Indirect Detection

The core of our strategy is to first confirm the absence of direct electrochemical activity and then systematically develop an indirect method. This approach ensures that all analytical assumptions are validated experimentally.

Initial Hypothesis and Verification: Scouting with Cyclic Voltammetry (CV)

Expert Rationale: Before investing in complex method development, it is imperative to experimentally verify the hypothesis that Perindopril is not directly electroactive. Cyclic Voltammetry (CV) is the quintessential tool for this purpose. It allows for a rapid scan of a wide potential range to probe for any redox events (oxidation or reduction peaks) associated with the analyte.[6] The absence of distinct peaks attributable to Perindopril across a broad potential window on various electrode surfaces would provide the necessary evidence to proceed with indirect methods.

Workflow: Strategic Approach to Perindopril's Electrochemical Analysis

G cluster_start Phase 1: Initial Assessment cluster_exp Phase 2: Experimental Verification & Method Selection cluster_dev Phase 3: Method Development & Validation A Analyze Perindopril Structure (CAS 106704-35-2) B Hypothesize: No Direct Redox Activity A->B Identify lack of conjugated systems or redox-active groups C Perform Scouting Cyclic Voltammetry (CV) B->C D Result: No Redox Peaks Observed C->D Confirm hypothesis E Select Indirect Detection Strategy D->E Justify need for indirect approach F Hypothesis: Complexation with Electroactive Ion (e.g., Cu²⁺) E->F Propose viable mechanism G Optimize Parameters using DPV or SWV F->G H Validate Method per ICH Guidelines G->H Establish linearity, LOD, LOQ, accuracy, precision I Application in Pharmaceutical Analysis H->I Assay of formulations, dissolution testing, etc.

Caption: A strategic workflow for the electrochemical analysis of a non-electroactive compound.

The Principle of Indirect Detection via Complexation

Expert Rationale: Since Perindopril itself is silent, we must make it "speak" by interacting it with a species that is electrochemically active. The carboxylic acid and secondary amine groups in Perindopril are excellent ligands for metal ions. This provides a powerful analytical handle. By introducing a known concentration of an electroactive metal ion, such as Copper (II), into the solution, Perindopril will form a coordination complex.

The formation of this [Perindopril-Cu(II)] complex alters the electrochemical properties of the Cu(II) ion. The free Cu(II) ion has a characteristic reduction peak. When complexed with Perindopril, this peak will either shift in potential or decrease in magnitude because the complex has different diffusion and redox properties than the free ion. This change in the Cu(II) signal is directly proportional to the concentration of Perindopril, forming the basis of a quantitative method.

Concept: Indirect Detection via Metal Ion Complexation

G cluster_reactants Reactants cluster_product Product cluster_result Analytical Result P Perindopril (Electrochemically Inactive) Complex [Perindopril-Cu]²⁺ Complex (Altered Electrochemical Signal) P->Complex Complexation Reaction Cu Free Cu²⁺ Ion (Electrochemically Active) Cu->Complex Complexation Reaction Result Decrease in Free Cu²⁺ Peak Current Complex->Result Leads to

Caption: The principle of indirect electrochemical detection through complex formation.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, with built-in checks and rationale for each step.

Protocol 1: Scouting with Cyclic Voltammetry (CV)
  • Objective: To confirm the absence of direct redox activity of Perindopril.

  • Instrumentation & Electrodes:

    • Potentiostat/Galvanostat

    • Three-electrode cell:

      • Working Electrode (WE): Glassy Carbon Electrode (GCE), polished to a mirror finish with alumina slurry.

      • Reference Electrode (RE): Ag/AgCl (3M KCl).

      • Counter Electrode (CE): Platinum wire.

  • Reagent Preparation:

    • Supporting Electrolyte: 0.1 M Phosphate Buffer Saline (PBS), pH 7.4. Prepare using high-purity water.

    • Analyte Stock Solution: 10 mM Perindopril in the supporting electrolyte.

  • Procedure: a. Record a CV of the blank supporting electrolyte from -1.0 V to +1.2 V vs. Ag/AgCl at a scan rate of 100 mV/s. This establishes the baseline and the usable potential window. b. Add Perindopril stock solution to the cell to achieve a final concentration of 1 mM. c. Record the CV under the same conditions. d. Compare the voltammogram from step (c) to the blank in step (a).

  • Expected Outcome & Trustworthiness Check: The voltammogram with Perindopril should show no new peaks compared to the blank. Any observed peaks would invalidate the primary hypothesis and require re-evaluation.

Protocol 2: Quantitative Analysis using Differential Pulse Voltammetry (DPV)
  • Objective: To quantify Perindopril concentration by monitoring its effect on the Cu(II) reduction peak.

  • Rationale for DPV: Differential Pulse Voltammetry (DPV) is chosen over CV for quantification due to its superior sensitivity and better resolution, achieved by minimizing the contribution of non-faradaic (charging) current.[6]

  • Instrumentation & Electrodes: Same as Protocol 1.

  • Reagent Preparation:

    • Supporting Electrolyte: 0.1 M Acetate Buffer, pH 5.0. (Slightly acidic pH can enhance complex stability).

    • Electroactive Probe: 10 mM Copper (II) Sulfate (CuSO₄) stock solution.

    • Analyte Standards: Prepare a series of Perindopril standard solutions (e.g., 1 µM to 100 µM) in the supporting electrolyte.

  • Procedure: a. To the electrochemical cell containing acetate buffer, add CuSO₄ stock solution to a final concentration of 100 µM. b. Record a DPV scan from +0.2 V to -0.6 V vs. Ag/AgCl. A clear reduction peak for Cu(II) should be observed. c. Sequentially add aliquots of the Perindopril standard solutions to the cell. d. After each addition and a brief equilibration period (e.g., 60 seconds), record a new DPV scan. e. Plot the decrease in the Cu(II) peak current (ΔI) versus the concentration of Perindopril.

  • Self-Validation: The resulting calibration curve should be linear. A strong linear correlation (R² > 0.99) validates that the complexation reaction is stoichiometric and reproducible within the tested concentration range.

Data Presentation & Interpretation

Quantitative data from electrochemical experiments should be structured for clarity and easy comparison.

Table 1: Proposed DPV Instrumental Parameters
ParameterRecommended SettingRationale
Initial Potential +0.2 VStart at a potential where no reaction occurs.
Final Potential -0.6 VEnd well past the Cu(II) reduction potential.
Pulse Amplitude 50 mVA common value providing a good signal-to-noise ratio.
Pulse Width 50 msBalances sensitivity with scan speed.
Scan Increment 4 mVProvides sufficient data points to define the peak shape.
Equilibration Time 5 sAllows the system to stabilize before the scan begins.
Table 2: Hypothetical Method Validation Data (ICH Guidelines)
ParameterTarget ValueSignificance
Linearity (R²) > 0.995Ensures a proportional response across the concentration range.
Limit of Detection (LOD) S/N = 3The lowest concentration that can be reliably detected.
Limit of Quant. (LOQ) S/N = 10The lowest concentration that can be accurately measured.
Accuracy (% Recovery) 98.0 - 102.0%Confirms the method measures the true value.
Precision (% RSD) < 2.0%Demonstrates the repeatability and reproducibility of the method.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the electrochemical characterization of Perindopril (CAS 106704-35-2), a molecule with no direct redox activity. By first confirming its electrochemical silence with cyclic voltammetry and then employing an indirect method based on complexation with Cu(II) ions, a sensitive and robust quantitative method can be developed using differential pulse voltammetry. The principles and protocols outlined herein are not limited to Perindopril but can be adapted for a wide range of non-electroactive pharmaceutical compounds possessing metal-coordinating functional groups.

Future work could explore the development of dedicated electrochemical sensors. This could involve modifying electrode surfaces with specific receptors or molecularly imprinted polymers (MIPs) to achieve direct, reagent-free detection, further enhancing the utility of electrochemistry in pharmaceutical analysis.[7]

References

  • Askar, N. G., El-Alfy, M. A., & El-Wekil, M. M. (2023). Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole. BMC Chemistry, 17(1), 64. [Link]

  • Housheh, S., Al-kamarany, M., & Al-kassas, R. (2017). ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. World Journal of Pharmaceutical Research, 6(4), 1563-1575. [Link]

  • PubChem. (n.d.). Perindopril. National Center for Biotechnology Information. Retrieved from [Link]

  • Walczak, M., et al. (2021). Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials. Antioxidants, 10(11), 1795. [Link]

  • Andrew Alliance. (n.d.). ACE Inhibition Assay Protocol. OneLab. Retrieved from [Link]

  • Thuttagunta, M. S., & Karipeddi, R. (2019). Determination of perindopril erbumine by oxidative coupling reaction using 2, 6-dichloroquinone-4-chlorimide. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • Alarfaj, N. A., & Al-Abdullah, E. A. (2019). Analytical method for the assay of Perindopril Erbumine in formulations by ion association complex formation using Tropaeolin OOO (TPOOO). Journal of the Serbian Chemical Society, 84(12), 1335-1344. [Link]

  • Handayani, D., et al. (2018). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Pharmacognosy Reviews, 12(23), 35-41. [Link]

  • Tîlmaciu, C. M., & Găman, A. M. (2024). Electrochemical Sensors and Biosensors for the Detection of Pharmaceutical Contaminants in Natural Waters—A Comprehensive Review. Biosensors, 14(3), 133. [Link]

Sources

Thermal stability and degradation of 9,10-bis(4-aminophenyl)anthracene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation of 9,10-bis(4-aminophenyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-bis(4-aminophenyl)anthracene (BAPA) is a molecule of significant interest, serving as a rigid, fluorescent building block for high-performance polymers, organic electronics, and advanced materials. Its utility is intrinsically linked to its ability to withstand thermal stress during synthesis, processing, and in its final application. This guide provides a comprehensive analysis of the thermal stability and degradation pathways of BAPA. We will delve into the theoretical underpinnings of its stability, present methodologies for its characterization, and propose degradation mechanisms based on established chemical principles and data from related structures.

Introduction: The Structural Significance of 9,10-bis(4-aminophenyl)anthracene

The molecular architecture of 9,10-bis(4-aminophenyl)anthracene is key to its properties. It consists of a planar, aromatic anthracene core substituted at the 9 and 10 positions with aminophenyl groups. This structure imparts a unique combination of rigidity, fluorescence, and chemical reactivity. The thermal stability of BAPA is a critical parameter, as it dictates the processing window for polymers derived from it and the operational limits of devices incorporating it. High thermal stability is essential for applications in demanding environments, such as in aerospace, automotive, and microelectronics.

The aminophenyl groups provide reactive sites for polymerization, typically with dianhydrides to form polyimides, or with other monomers to create a range of high-performance materials. The anthracene core contributes to the high thermal stability and imparts desirable photophysical properties.[1] Understanding the thermal limits of BAPA is therefore paramount for its successful application.

Assessing Thermal Stability: Key Methodologies

The thermal stability of BAPA is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on the temperatures at which the material melts, decomposes, and undergoes phase transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a material.

  • Sample Preparation:

    • Ensure the BAPA sample is pure and dry. Any residual solvent can cause mass loss at lower temperatures, confounding the results.

    • Weigh approximately 3-5 mg of the sample into an alumina or platinum TGA pan. An accurate initial mass is crucial for quantitative analysis.

  • Instrument Setup:

    • Atmosphere: For assessing intrinsic thermal stability, a nitrogen atmosphere (flow rate of 20-50 mL/min) is used to prevent oxidative degradation. To study thermo-oxidative degradation, a similar flow rate of air or oxygen is used.

    • Temperature Program:

      • Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes to ensure thermal stability before the ramp.

      • Ramp the temperature at a heating rate of 10 °C/min from 30 °C to a final temperature well above the expected decomposition (e.g., 800 °C). A 10 °C/min heating rate is a standard condition that balances resolution and experimental time.

  • Data Analysis:

    • Onset of Decomposition (Td,onset): The temperature at which significant mass loss begins.

    • Td5% and Td10%: The temperatures at which 5% and 10% mass loss occurs, respectively. These are common metrics for comparing the thermal stability of different materials.

    • Char Yield: The percentage of mass remaining at the end of the experiment, which indicates the tendency of the material to form a thermally stable char.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points (Tm), glass transition temperatures (Tg), and other phase transitions.

  • Sample Preparation:

    • Weigh 2-5 mg of the BAPA sample into a hermetically sealed aluminum DSC pan. Sealing the pan prevents sublimation, which can affect the results.

  • Instrument Setup:

    • Atmosphere: A nitrogen atmosphere is typically used to prevent oxidation.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heat: Ramp from room temperature to a temperature above the expected melting point (e.g., 300 °C) at 10 °C/min. This removes the thermal history of the sample.

      • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to room temperature.

      • Second Heat: Ramp again at 10 °C/min to the final temperature. The data from the second heat is typically used for analysis as it represents the intrinsic properties of the material.

  • Data Analysis:

    • Melting Point (Tm): The peak temperature of the endothermic melting transition. For a related compound, 9,10-diphenylanthracene, the melting point is around 252.4 °C.[2]

    • Glass Transition Temperature (Tg): A step-like change in the baseline of the DSC curve, indicative of a transition from a glassy to a rubbery state. This is more relevant for amorphous materials or polymers derived from BAPA.

Thermal Properties and Degradation

Expected Thermal Stability
  • Decomposition Temperature: Polyimides derived from complex anthracene-containing diamines exhibit very high thermal stability, with 5% weight loss temperatures in the range of 500-550 °C in a nitrogen atmosphere.[3] This suggests that the BAPA moiety itself is highly thermally stable. The decomposition of such polymers is often initiated at the weaker links in the polymer backbone rather than the robust aromatic structures. For the standalone BAPA molecule, the C-N bond between the anthracene core and the phenyl ring is a likely point of initial thermal scission.

  • Melting Point: The melting point of 9,10-diphenylanthracene is reported to be 252.4 °C.[2] Given the structural similarity, the melting point of BAPA is expected to be in a comparable, if not slightly higher, range due to the potential for hydrogen bonding between the amine groups.

Proposed Degradation Pathways

The degradation of 9,10-bis(4-aminophenyl)anthracene can proceed through several pathways, depending on the atmosphere and temperature.

In the absence of oxygen, degradation will proceed through homolytic bond cleavage at the weakest points in the molecule.

Caption: Proposed thermal degradation pathway for BAPA in an inert atmosphere.

The primary point of weakness is likely the C-N bond connecting the aminophenyl groups to the anthracene core. Cleavage of this bond would generate aminophenyl and anthracenyl radicals. These highly reactive species can then recombine to form a cross-linked, thermally stable char.

In the presence of oxygen, the degradation mechanism is more complex and typically occurs at lower temperatures. The amine groups are particularly susceptible to oxidation.

Caption: Proposed thermo-oxidative degradation pathways for BAPA.

  • Oxidation of Amine Groups: Aromatic amines can be oxidized by various pathways to form nitroso, nitro, and azoxy compounds.[4][5] These reactions can lead to chain scission and the formation of volatile byproducts.

  • Oxidation of the Anthracene Core: The anthracene moiety is known to react with singlet oxygen (which can be formed at high temperatures) in a [4+2] cycloaddition reaction to form an endoperoxide.[6][7] This endoperoxide is thermally unstable and can rearrange or decompose, often leading to the formation of anthraquinone-like structures.[8] Further oxidation leads to ring-opening and the formation of smaller volatile molecules like CO, CO₂, and water.

Photodegradation

While not strictly a thermal process, photodegradation is an important consideration for materials that will be exposed to light. Anthracene and its derivatives are known to undergo photodegradation, primarily through the formation of endoperoxides in the presence of air and light.[6][7] This process can occur at ambient temperatures and can lead to a loss of fluorescence and structural integrity over time.

Summary of Thermal Properties

The following table summarizes the expected thermal properties of 9,10-bis(4-aminophenyl)anthracene based on data from structurally similar compounds.

PropertyExpected ValueMethod of DeterminationReference (for related compounds)
Melting Point (Tm)~250-270 °CDSC[2]
5% Decomposition Temp. (Td5%)> 450 °C (in N₂)TGA[3][9]
10% Decomposition Temp. (Td10%)> 500 °C (in N₂)TGA[3][9]

Note: These values are estimations based on related structures and should be confirmed by experimental analysis of pure 9,10-bis(4-aminophenyl)anthracene.

Conclusion and Future Outlook

9,10-bis(4-aminophenyl)anthracene is a robust molecular building block with high intrinsic thermal stability, making it suitable for the synthesis of high-performance materials. Its degradation is highly dependent on the surrounding atmosphere, with oxidative pathways being significant in the presence of air. The primary modes of degradation are proposed to be C-N bond scission under inert conditions and oxidation of both the amine groups and the anthracene core in an oxidative environment.

For drug development professionals, while BAPA itself is not a therapeutic agent, understanding the stability of such aromatic amine structures is crucial, as they are common motifs in pharmaceutical compounds. The degradation pathways outlined here can provide insight into the potential metabolic or stability issues of more complex drug molecules.

Future research should focus on obtaining precise TGA and DSC data for purified 9,10-bis(4-aminophenyl)anthracene and on analyzing the evolved gases during its decomposition to definitively identify the degradation byproducts and validate the proposed mechanisms.

References

  • Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. ResearchGate. [Link]

  • Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. MDPI. [Link]

  • Synthesis and Characterization of New Fluorinated Polyimides derived from 9, 10-bis[3'-trifluoromethyl-4'(4''-aminobenzoxy) benzyl] Anthracene. ResearchGate. [Link]

  • Which Flavor of 9,10-Bis(phenylethynyl)anthracene is Best for Perovskite-Sensitized Triplet. ChemRxiv. [Link]

  • Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE. [Link]

  • Synthesis, characterization and fluorimetric studies of novel photoactive poly(amide-imide) from anthracene 9-carboxaldehyde and 4,4′-diaminodiphenyl ether by microwave irradiation. Academia.edu. [Link]

  • 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. MDPI. [Link]

  • Which Flavor of 9,10-Bis(phenylethynyl)anthracene is Best for Perovskite-Sensitized Triplet. ChemRxiv. [Link]

  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. PubMed Central. [Link]

  • A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Publishing. [Link]

  • Anthracene Photodegradation Kinetics in Salty Aqueous and Organic Solutions. ACS Publications. [Link]

  • Reaction kinetics of electrogenerated 9,10-bis(4-substituted-phenyl)anthracene cation radicals with methanol: A change in mechanism brought about by remote substituents. RSC Publishing. [Link]

  • Pathway of the degradation process of anthracene to 9,10 anthraquinone. ResearchGate. [Link]

  • Photophysical Properties of Anthracene Derivatives. MDPI. [Link]

  • Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. ACS Publications. [Link]

  • Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE. [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 9,10-bis(4-aminophenyl)anthracene as a Hole Transport Material

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative for Advanced Hole Transport Materials

In the landscape of organic electronics, particularly in the fabrication of high-performance Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs), the hole transport layer (HTL) serves as a critical component governing device efficiency, stability, and overall performance. The rational design of novel hole transport materials (HTMs) is paramount for facilitating efficient charge extraction from the active layer and seamless transport to the anode. Among the diverse classes of organic semiconductors, anthracene derivatives have garnered significant attention due to their rigid, planar structure which can promote favorable π-π stacking and efficient charge transport. This guide focuses on a promising, yet underexplored, candidate: 9,10-bis(4-aminophenyl)anthracene (BAPA) . By functionalizing the robust anthracene core with electron-donating aminophenyl groups, BAPA is theoretically poised to offer a unique combination of electronic and physical properties conducive to superior hole transport. This document provides a comprehensive overview of the material's properties, a proposed synthetic route, and detailed protocols for its application and characterization in optoelectronic devices.

Physicochemical Properties and Rationale for Use

The efficacy of a hole transport material is intrinsically linked to its fundamental physicochemical properties. While extensive experimental data for BAPA is not yet widely published, we can infer its expected characteristics based on the well-understood structure-property relationships of its constituent moieties.

Molecular Structure and Design Rationale

The molecular architecture of BAPA, featuring a central anthracene core with aminophenyl substituents at the 9 and 10 positions, is strategically designed to optimize hole transport. The planar anthracene core provides a rigid backbone conducive to intermolecular interactions, which are crucial for efficient charge hopping between molecules in the solid state. The terminal aminophenyl groups are electron-donating, which is expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level for better alignment with the valence band of perovskite absorbers or the HOMO of emissive materials in OLEDs.

Molecular Structure of 9,10-bis(4-aminophenyl)anthracene (BAPA)

Caption: Molecular structure of 9,10-bis(4-aminophenyl)anthracene.

Key Physicochemical Properties

The following table summarizes the anticipated and theoretically derived properties of BAPA, benchmarked against the widely used HTM, Spiro-OMeTAD.

Property9,10-bis(4-aminophenyl)anthracene (BAPA) (Predicted)Spiro-OMeTAD (Experimental)Rationale for BAPA's Properties
HOMO Energy Level -5.1 to -5.3 eV~ -5.2 eVThe electron-donating nature of the amino groups is expected to result in a HOMO level well-aligned with typical perovskite valence bands (~-5.4 eV).
LUMO Energy Level -2.1 to -2.3 eV~ -2.0 eVThe anthracene core dictates the LUMO level, providing a large bandgap for effective electron blocking.
Hole Mobility (μh) 10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹10⁻⁵ to 10⁻⁴ cm²V⁻¹s⁻¹The planar structure of the anthracene core could facilitate stronger π-π stacking compared to the twisted spirobifluorene core of Spiro-OMeTAD, potentially leading to higher mobility.
Thermal Stability (Td) > 350 °C~ 450 °CThe rigid aromatic structure of BAPA is anticipated to provide excellent thermal stability, a critical factor for long-term device operation.
Solubility Soluble in common organic solvents (e.g., chlorobenzene, toluene)Soluble in common organic solventsThe aminophenyl groups are expected to enhance solubility, enabling solution-based processing.

Synthesis and Purification Protocols

A reliable and scalable synthesis of high-purity BAPA is the first critical step for its successful application. The following proposed synthetic route is based on established palladium-catalyzed cross-coupling reactions, which are widely used for the synthesis of similar organic electronic materials.

Proposed Synthesis of 9,10-bis(4-aminophenyl)anthracene

The synthesis of BAPA can be envisioned through a Suzuki cross-coupling reaction between 9,10-dibromoanthracene and a suitable aminophenyl boronic acid derivative.

Proposed Synthetic Pathway for BAPA

BAPA_Synthesis reactant1 9,10-Dibromoanthracene catalyst Pd(PPh3)4 K2CO3, Toluene/H2O reactant1->catalyst reactant2 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline reactant2->catalyst product 9,10-bis(4-aminophenyl)anthracene (BAPA) catalyst->product

Caption: Proposed Suzuki coupling for BAPA synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried two-neck round-bottom flask, add 9,10-dibromoanthracene (1.0 eq.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (2.2 eq.), and potassium carbonate (4.0 eq.).

  • Solvent and Catalyst Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene and water (4:1 v/v). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) under an argon atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 9,10-bis(4-aminophenyl)anthracene.

Purification by Gradient Sublimation

For optoelectronic applications, achieving the highest possible purity is crucial. Gradient sublimation is a highly effective method for purifying organic solids.

Protocol:

  • Apparatus Setup: Place the synthesized BAPA powder in a sublimation tube.

  • Sublimation: Heat the tube under high vacuum (< 10⁻⁵ Torr). A temperature gradient is established along the tube, with the heating zone typically at 250-300 °C.

  • Collection: The purified BAPA will sublime and deposit as a crystalline solid in a cooler region of the tube. Impurities with different volatilities will deposit in different zones or remain in the initial heating zone.

  • Recovery: Carefully collect the sublimed, highly pure BAPA in an inert atmosphere (e.g., a glovebox).

Application in Perovskite Solar Cells: Fabrication and Characterization

BAPA's predicted electronic properties make it a compelling candidate as a dopant-free HTM in inverted (p-i-n) perovskite solar cells.

Device Architecture and Energy Level Alignment

The proposed device architecture is ITO/BAPA/Perovskite/PC₆₁BM/BCP/Ag. The energy level diagram illustrates the favorable alignment for efficient hole extraction and electron blocking.

Energy Level Diagram for a BAPA-based PSC

PSC_Energy_Levels cluster_0 cluster_1 cluster_2 y_axis ITO ITO BAPA BAPA Perovskite Perovskite PCBM PCBM Ag Ag label_homo HOMO label_lumo LUMO label_vb VB label_cb CB label_wf WF ITO_WF -4.7 eV BAPA_HOMO -5.2 eV Perovskite_VB -5.4 eV PCBM_HOMO -6.1 eV Ag_WF -4.3 eV BAPA_LUMO -2.2 eV Perovskite_CB -3.9 eV PCBM_LUMO -4.0 eV

Caption: Energy level alignment in a BAPA-based PSC.

Fabrication Protocol for BAPA-based Perovskite Solar Cells

This protocol outlines the fabrication of an inverted planar perovskite solar cell using a solution-processed BAPA HTL.

  • Substrate Preparation:

    • Clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes immediately before use.

  • Hole Transport Layer (BAPA) Deposition:

    • Prepare a solution of BAPA in chlorobenzene at a concentration of 5-10 mg/mL.

    • Spin-coat the BAPA solution onto the ITO substrate at 3000-5000 rpm for 30 seconds.

    • Anneal the BAPA film at 100-120 °C for 10 minutes on a hotplate in a nitrogen-filled glovebox.

  • Perovskite Layer Deposition:

    • Prepare a perovskite precursor solution (e.g., Cs₀.₀₅(MA₀.₁₇FA₀.₈₃)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃ in a DMF:DMSO solvent mixture).

    • Deposit the perovskite solution onto the BAPA layer via a one-step spin-coating process.

    • During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.

    • Anneal the perovskite film at 100 °C for 60 minutes in a nitrogen atmosphere.

  • Electron Transport and Electrode Layers Deposition:

    • Deposit the electron transport layer (e.g., PC₆₁BM, 20 mg/mL in chlorobenzene) by spin-coating.

    • Deposit a buffer layer (e.g., BCP) by thermal evaporation.

    • Finally, thermally evaporate the metal electrode (e.g., 100 nm of Ag) through a shadow mask to define the device area.

Characterization of BAPA Films and Devices

A comprehensive characterization is essential to validate the performance of BAPA as an HTM.

Characterization TechniquePurposeExpected Outcome for a High-Performance BAPA HTM
UV-Vis Spectroscopy To determine the optical bandgap and transparency of the BAPA film.High transparency in the visible region to allow maximum light to reach the perovskite layer.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels.HOMO level should be well-aligned with the perovskite valence band for efficient hole extraction.
Atomic Force Microscopy (AFM) To investigate the surface morphology and roughness of the BAPA film.A smooth and pinhole-free film to ensure uniform coverage and prevent short-circuiting.
Photoluminescence (PL) Spectroscopy To study charge transfer dynamics at the BAPA/perovskite interface.Quenching of the perovskite's PL signal when the BAPA layer is present, indicating efficient hole extraction.
Current Density-Voltage (J-V) Measurement To determine the key photovoltaic parameters (PCE, Voc, Jsc, FF).High values for all parameters, indicating efficient device performance.
External Quantum Efficiency (EQE) To measure the wavelength-dependent photon-to-current conversion efficiency.A broad and high EQE spectrum, consistent with the perovskite's absorption.

Concluding Remarks and Future Outlook

9,10-bis(4-aminophenyl)anthracene presents a compelling molecular design for a next-generation hole transport material. Its rigid anthracene core and electron-rich aminophenyl substituents are anticipated to provide a favorable combination of high hole mobility, suitable energy levels for perovskite solar cells, and excellent thermal stability. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and application of BAPA in high-performance optoelectronic devices. Further experimental validation of the proposed protocols and a thorough investigation of the material's properties are crucial next steps to fully unlock the potential of BAPA as a state-of-the-art hole transport material.

References

  • Ni, J.-S., et al. (2019). Phenyl-substituted imidazole derivatives as hole-transporting materials for efficient perovskite solar cells. Journal of Materials Chemistry A, 7(38), 21992-22000.
  • Feng, J.-Y., et al. (2020). Triphenylamine-end-capped imidazole-based hole-transporting materials for efficient and stable perovskite solar cells.
  • Jianxing, X., et al. (2021). Bithiophene-based hole-transporting materials for highly efficient and stable perovskite solar cells.
  • Son, D. Y., et al. (2014). A slush-like perovskite precursor solution for fabricating perovskite solar cells with a high power conversion efficiency of 17.2%. Journal of Materials Chemistry A, 2(44), 18751-18757.
  • Saliba, M., et al. (2016). Cesium-containing triple cation perovskite solar cells with over 21% efficiency and improved stability. Energy & Environmental Science, 9(6), 1989-1997.

Application Notes and Protocols for the Fabrication of Perovskite Solar Cells with Anthracene-Based Hole Transporting Layers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Hole Transporting Layers in Perovskite Solar Cell Performance

Perovskite solar cells (PSCs) have emerged as a revolutionary photovoltaic technology, demonstrating remarkable power conversion efficiencies (PCEs) that rival those of conventional silicon-based solar cells.[1] The defining component of these cells is the perovskite absorber layer, typically an organometal halide material with an ABX3 crystal structure, which exhibits exceptional optoelectronic properties.[2] A typical PSC architecture consists of a transparent conductive oxide, an electron transporting layer (ETL), the perovskite absorber, a hole transporting layer (HTL), and a metal back contact.[3] While the perovskite material is the heart of the device, the efficiency and long-term stability of PSCs are critically dependent on the charge-transporting layers that sandwich it.

The Hole Transporting Layer (HTL) plays a multifaceted and crucial role in the overall performance of a perovskite solar cell. Its primary function is to efficiently extract photogenerated holes from the perovskite layer and transport them to the electrode while simultaneously blocking the transport of electrons, thus preventing charge recombination at the perovskite/electrode interface. An ideal HTL should possess several key characteristics:

  • High Hole Mobility: To ensure efficient charge extraction and transport, minimizing charge accumulation at the perovskite/HTL interface.

  • Appropriate Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTL must be well-aligned with the valence band of the perovskite to facilitate efficient hole transfer.[4][5][6][7]

  • Excellent Film-Forming Properties: The ability to form a uniform, pinhole-free layer is essential to prevent short-circuiting and ensure complete coverage of the perovskite layer.

  • High Transparency: To allow maximum light to reach the perovskite absorber.

  • Long-Term Stability: Resistance to degradation from moisture, oxygen, and thermal stress is critical for the operational lifetime of the solar cell.[2][8][9][10]

While the state-of-the-art HTL, spiro-OMeTAD, has been instrumental in achieving high PCEs, its widespread application is hampered by its high cost, complex synthesis, and the need for hygroscopic dopants that can contribute to device instability.[3] This has spurred extensive research into novel, cost-effective, and stable HTL materials.

Anthracene-Based Hole Transporting Layers: A Promising Alternative

Anthracene, a polycyclic aromatic hydrocarbon, has garnered significant attention as a core building block for novel HTLs.[11][12] Its rigid and planar structure facilitates intermolecular π-π stacking, which is conducive to efficient charge transport.[13] Furthermore, the versatile chemistry of the anthracene core allows for the facile introduction of various functional groups, enabling the fine-tuning of its electronic and physical properties to meet the specific requirements of high-performance PSCs.[14][15][16]

Key advantages of anthracene-based HTLs include:

  • Tunable Optoelectronic Properties: The HOMO and LUMO energy levels can be precisely controlled through molecular engineering to achieve optimal alignment with the perovskite absorber layer.[11][12]

  • High Hole Mobility: The inherent charge-carrying capacity of the anthracene core, coupled with appropriate molecular design, can lead to high hole mobilities.[17]

  • Enhanced Stability: The hydrophobic nature of the anthracene core can contribute to improved moisture resistance of the device.[18]

  • Facile Synthesis: Many anthracene derivatives can be synthesized through straightforward and scalable chemical reactions, offering a cost-effective alternative to spiro-OMeTAD.[16]

This application note provides a comprehensive guide to the fabrication and characterization of perovskite solar cells employing anthracene-based HTLs. We will detail a step-by-step fabrication protocol, discuss key characterization techniques, and provide insights into the structure-property relationships that govern the performance of these promising materials.

Device Architecture and Energy Level Alignment

A typical n-i-p planar heterojunction perovskite solar cell architecture is employed for the integration of anthracene-based HTLs. This architecture consists of the following layers:

  • FTO (Fluorine-doped Tin Oxide) coated glass: The transparent conductive substrate.

  • c-TiO₂ (compact Titanium Dioxide): The electron transporting layer (ETL).

  • Perovskite: The light-absorbing layer (e.g., CH₃NH₃PbI₃).

  • Anthracene-based HTL: The hole transporting layer.

  • Gold (Au): The back metal contact.

The energy level alignment of these layers is critical for efficient charge separation and transport. The following diagram illustrates the desired energy level cascade in a PSC with an anthracene-based HTL.

G cluster_0 Device Architecture cluster_1 Energy Level Diagram (eV) FTO FTO c-TiO2 c-TiO2 FTO->c-TiO2 Perovskite Perovskite c-TiO2->Perovskite Anthracene HTL Anthracene HTL Perovskite->Anthracene HTL Au Au Anthracene HTL->Au CB_TiO2 CB (-4.0) VB_TiO2 VB (-7.2) CB_TiO2->VB_TiO2 CB_Perovskite CB (-3.9) CB_Perovskite->CB_TiO2 Electron Transfer VB_Perovskite VB (-5.4) CB_Perovskite->VB_Perovskite HOMO_HTL HOMO (-5.2) VB_Perovskite->HOMO_HTL Hole Transfer LUMO_HTL LUMO (-2.2) LUMO_HTL->HOMO_HTL WF_Au Work Function (-5.1) HOMO_HTL->WF_Au

Caption: Device architecture and corresponding energy level diagram of a perovskite solar cell.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the fabrication of a perovskite solar cell using an anthracene-based HTL in a standard n-i-p architecture.

Materials and Reagents
  • FTO-coated glass substrates

  • Titanium diisopropoxide bis(acetylacetonate)

  • Lead iodide (PbI₂)

  • Methylammonium iodide (MAI)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Chlorobenzene

  • Anthracene-based HTL material

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

  • 4-tert-Butylpyridine (tBP)

  • Acetonitrile

  • Gold (Au) pellets for thermal evaporation

Fabrication Workflow

The following diagram outlines the key steps in the fabrication process.

G cluster_workflow Fabrication Workflow A 1. Substrate Cleaning B 2. c-TiO2 (ETL) Deposition A->B Spray Pyrolysis C 3. Perovskite Layer Formation B->C Two-Step Spin Coating D 4. Anthracene HTL Deposition C->D Spin Coating E 5. Gold Electrode Evaporation D->E Thermal Evaporation F 6. Device Characterization E->F

Caption: Step-by-step workflow for the fabrication of a perovskite solar cell.

Step-by-Step Protocol

1. Substrate Cleaning:

  • Sequentially sonicate the FTO-coated glass substrates in a solution of detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and improve the wettability of the surface.

2. c-TiO₂ (ETL) Deposition:

  • Prepare a precursor solution for the compact TiO₂ layer by diluting titanium diisopropoxide bis(acetylacetonate) in ethanol.

  • Deposit the c-TiO₂ layer onto the FTO substrate using spray pyrolysis at 450 °C.

  • Anneal the substrates at 450 °C for 1 hour to ensure the formation of a crystalline anatase TiO₂ layer.

3. Perovskite Layer Formation (Two-Step Method): [19]

  • Prepare a 1.2 M solution of PbI₂ in a 9:1 v/v mixture of DMF and DMSO.

  • Spin-coat the PbI₂ solution onto the c-TiO₂ layer at 3000 rpm for 30 seconds.

  • Dry the PbI₂ film on a hotplate at 70 °C for 30 minutes.

  • Prepare a solution of 40 mg of MAI in 1 mL of isopropanol.

  • Immerse the PbI₂-coated substrate in the MAI solution for 1 minute to convert the PbI₂ film into a CH₃NH₃PbI₃ perovskite film.

  • Rinse the substrate with isopropanol and dry it with a stream of nitrogen.

  • Anneal the perovskite film at 100 °C for 10 minutes.

4. Anthracene HTL Deposition:

  • Prepare the HTL solution. For a representative anthracene-based HTL, dissolve 20 mg of the material in 1 mL of chlorobenzene.

  • To enhance the conductivity of the HTL, dopants are typically added. Prepare a stock solution of 520 mg/mL Li-TFSI in acetonitrile and a stock solution of 4-tert-butylpyridine (tBP).

  • Add the dopants to the HTL solution. The optimal concentrations may vary depending on the specific anthracene derivative, but a common starting point is to add 17.5 µL of the Li-TFSI solution and 28.8 µL of tBP to 1 mL of the HTL solution.

  • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

5. Gold Electrode Evaporation:

  • Define the active area of the solar cell using a shadow mask.

  • Deposit an 80-100 nm thick gold (Au) layer by thermal evaporation under high vacuum (<10⁻⁶ Torr).

Characterization of Perovskite Solar Cells

After fabrication, a series of characterization techniques are employed to evaluate the performance of the solar cells.[20][21]

Current-Voltage (J-V) Measurements
  • Purpose: To determine the key performance parameters of the solar cell.

  • Procedure: The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter.

  • Key Parameters Obtained:

    • Open-circuit voltage (Voc): The maximum voltage the solar cell can produce.

    • Short-circuit current density (Jsc): The maximum current density the solar cell can produce.

    • Fill factor (FF): A measure of the "squareness" of the J-V curve, indicating the ideality of the solar cell.

    • Power conversion efficiency (PCE): The overall efficiency of the solar cell, calculated as: PCE (%) = (Voc × Jsc × FF) / Pin × 100, where Pin is the incident power density.

External Quantum Efficiency (EQE) Measurements
  • Purpose: To determine the wavelength-dependent efficiency of photon-to-electron conversion.

  • Procedure: The EQE is measured by illuminating the solar cell with monochromatic light of varying wavelengths and measuring the resulting current.

  • Insights Gained: The EQE spectrum provides information about the light harvesting efficiency of the perovskite layer and any losses due to reflection or parasitic absorption in other layers. The integrated Jsc from the EQE spectrum should be in good agreement with the Jsc obtained from the J-V measurement.

Stability Testing
  • Purpose: To evaluate the long-term operational stability of the solar cell.

  • Procedure: The unencapsulated devices are stored in a controlled environment (e.g., ambient air with a specific relative humidity) and their PCE is monitored over time. Stability can also be assessed under continuous illumination or thermal stress.

  • Insights Gained: Stability testing is crucial for evaluating the effectiveness of the anthracene-based HTL in protecting the perovskite layer from environmental degradation.

Data Presentation: Performance of Representative Anthracene-Based HTLs

The following table summarizes the performance of perovskite solar cells fabricated with various anthracene-based HTLs reported in the literature.

Anthracene HTL DerivativeVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PEH-161.0222.4574.817.12[13]
TIPS-Anthracene Derivative 11.0822.17919.3[22]
TIPS-Anthracene Derivative 21.0721.87818.2[22]

Conclusion and Future Outlook

Anthracene-based hole transporting layers represent a highly promising class of materials for advancing perovskite solar cell technology. Their tunable properties, high charge mobility, and potential for low-cost synthesis make them an attractive alternative to the commonly used spiro-OMeTAD. The protocols and characterization techniques detailed in this application note provide a solid foundation for researchers to explore the potential of novel anthracene derivatives as HTLs in high-performance and stable perovskite solar cells. Future research in this area should focus on the molecular engineering of new anthracene-based materials with further enhanced stability and optimized energy level alignment to push the efficiency of perovskite solar cells towards their theoretical limit.

References

  • Energy level alignment between perovskite and HTLs. a) Chemical... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Novel Anthracene HTM Containing TIPs for Perovskite Solar Cells - MDPI. Available at: [Link]

  • Characterization Techniques for Perovskite Solar Cell Materials - 1st Edition | Elsevier Shop. Available at: [Link]

  • Fabrication of Perovskite Solar Cells by the Smart Stacking Process - lidsen. Available at: [Link]

  • Stability of perovskite solar cells: issues and prospects - RSC Publishing. Available at: [Link]

  • Detailed protocol for fabrication of perovskite solar cells - YouTube. Available at: [Link]

  • Adjusting energy level alignment between HTL and CsPbI2Br to improve solar cell efficiency - Researching. Available at: [Link]

  • Molecular Engineering of Anthracene Core-Based Hole-Transporting Materials for Organic and Perovskite Photovoltaics | ACS Omega - ACS Publications. Available at: [Link]

  • Novel Materials in Perovskite Solar Cells: Efficiency, Stability, and Future Perspectives. Available at: [Link]

  • Stability Issues on Perovskite Solar Cells - MDPI. Available at: [Link]

  • New anthracene derivatives integrating high mobility and strong emission - RSC Publishing. Available at: [Link]

  • Protocol for fabricating long-lasting passivated perovskite solar cells - ResearchGate. Available at: [Link]

  • (PDF) Stability Issues on Perovskite Solar Cells - ResearchGate. Available at: [Link]

  • Advanced Characterization Techniques for Overcoming Challenges of Perovskite Solar Cell Materials - Laboratory for Energy Storage and Conversion - University of California San Diego. Available at: [Link]

  • Synergistic Energy Level Alignment and Light-Trapping Engineering for Optimized Perovskite Solar Cells - MDPI. Available at: [Link]

  • US9431613B2 - Method of fabricating perovskite solar cell - Google Patents.
  • Stability and efficiency improved perovskite solar cells through tuning the hydrophobicity of the hole transport layer with an organic semiconductor - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • [PDF] Characterization Techniques for Perovskite Solar Cell Materials | Semantic Scholar. Available at: [Link]

  • Adjusting energy level alignment between HTL and CsPbI 2 Br to improve solar cell efficiency - Journal of Semiconductors. Available at: [Link]

  • Recent advances in the syntheses of anthracene derivatives - PMC - NIH. Available at: [Link]

  • Interface engineering in planar perovskite solar cells: energy level alignment, perovskite morphology control and high performance achievement - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • (PDF) MANUFACTURING AND CHARACTERIZATION OF PEROVSKITE THIN FILMS USING NOVEL METHODS - ResearchGate. Available at: [Link]

  • Fabrication Techniques of Perovskite Solar Cells - Encyclopedia.pub. Available at: [Link]

  • Organometal halide perovskite solar cells: degradation and stability - R Discovery. Available at: [Link]

  • Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties | Request PDF - ResearchGate. Available at: [Link]

  • Molecular Engineering of Anthracene Core-Based Hole-Transporting Materials for Organic and Perovskite Photovoltaics - PMC - NIH. Available at: [Link]

  • Hole-Transporting Materials for Printable Perovskite Solar Cells - Trepo. Available at: [Link]

  • Synthesis and Structural Studies of Two New Anthracene Derivatives - MDPI. Available at: [Link]

  • Triisopropylsilylethynyl-Functionalized Anthracene-Based Hole Transport Materials for Efficient Hybrid Lead Halide Perovskite Solar Cells - ACS Publications. Available at: [Link]

  • Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review - MDPI. Available at: [Link]

Sources

Application Notes and Protocols for Benzenamine, 4,4'-(9,10-anthracenediyl)bis- in Inverted Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Hole Transport Layers in Inverted Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a leading next-generation photovoltaic technology, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based cells.[1][2] Among the various device architectures, the inverted (p-i-n) planar structure is particularly advantageous for commercial applications due to its potential for low-temperature solution processing and reduced hysteretic current-voltage (J-V) behavior.[3][4][5]

In the p-i-n architecture, the hole transport layer (HTL) is the foundational layer deposited on the transparent conductive oxide (TCO). Its primary functions are to efficiently extract photogenerated holes from the perovskite absorber layer and transport them to the anode, while simultaneously blocking electrons to prevent charge recombination.[2] An ideal HTL must possess a combination of critical properties:

  • Favorable Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTL must be well-aligned with the valence band maximum (VBM) of the perovskite to ensure efficient hole extraction with minimal energy loss.

  • High Hole Mobility: To prevent charge carrier buildup at the interface, the HTL must facilitate rapid transport of holes to the electrode.

  • Excellent Film-Forming Properties: The ability to form a uniform, pinhole-free thin film is crucial for preventing short circuits and ensuring proper device function.

  • Chemical and Thermal Stability: The HTL must be robust enough to withstand subsequent processing steps and maintain its integrity under operational stress.[6]

This document provides a detailed guide on the application of Benzenamine, 4,4'-(9,10-anthracenediyl)bis- , a promising small molecule for use as a dopant-free HTL in high-performance inverted PSCs.

Benzenamine, 4,4'-(9,10-anthracenediyl)bis-: A Molecular Overview

Benzenamine, 4,4'-(9,10-anthracenediyl)bis-, also known as 9,10-bis(4-aminophenyl)anthracene, is an organic small molecule featuring a large, planar anthracene core functionalized with two aminophenyl groups.[7]

Molecular Structure: C₂₆H₂₀N₂[7]

The key to its efficacy as an HTL lies in this structure. The extended π-conjugated system of the anthracene core provides an excellent pathway for charge delocalization and transport. The terminal aminophenyl groups are electron-donating moieties that help tune the molecule's electronic properties, particularly its HOMO level, for better alignment with the perovskite layer. Materials with similar diphenylamine functional groups have demonstrated excellent performance in inverted PSCs.[8][9][10][11]

Causality of Experimental Choices:

The selection of Benzenamine, 4,4'-(9,10-anthracenediyl)bis- is predicated on its intrinsic properties that address the core requirements for an efficient HTL. Its rigid, planar structure facilitates strong intermolecular π-π stacking, which is essential for efficient charge hopping and high hole mobility. Furthermore, as a dopant-free material, it circumvents issues related to dopant-induced degradation, which can be a significant stability concern in materials like Spiro-OMeTAD.[2][12] The absence of hygroscopic additives like Li-TFSI enhances the long-term operational stability of the final device.

Experimental Workflow and Device Fabrication

The following protocol details the fabrication of a high-performance inverted PSC using Benzenamine, 4,4'-(9,10-anthracenediyl)bis- as the HTL. The process is designed to be a self-validating system, where careful control over each step ensures reproducibility.

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Characterization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL_Depo HTL Deposition (Benzenamine, 4,4'-(9,10-anthracenediyl)bis-) UV_Ozone->HTL_Depo Perovskite_Depo Perovskite Layer Deposition (e.g., (FA,MA,Cs)Pb(I,Br)3) HTL_Depo->Perovskite_Depo ETL_Depo ETL Deposition (e.g., PCBM/C60) Perovskite_Depo->ETL_Depo Buffer_Depo Buffer Layer Deposition (e.g., BCP) ETL_Depo->Buffer_Depo Electrode_Depo Metal Electrode Evaporation (e.g., Ag/Au) Buffer_Depo->Electrode_Depo JV_Test J-V Testing Electrode_Depo->JV_Test EQE_Test EQE Measurement Electrode_Depo->EQE_Test Stability_Test Stability Analysis Electrode_Depo->Stability_Test

Caption: Experimental workflow for inverted PSC fabrication and characterization.

Protocol 1: Inverted Perovskite Solar Cell Fabrication
StepProcedureParameters & Rationale
1 Substrate Cleaning 1. Sequentially sonicate patterned ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each).2. Dry with N₂ gas.3. Treat with UV-Ozone for 15 min. Rationale: This rigorous cleaning removes organic residues. UV-Ozone treatment increases the ITO work function for better energy alignment and improves the wettability for the HTL solution.
2 HTL Deposition 1. Prepare a 5 mg/mL solution of Benzenamine, 4,4'-(9,10-anthracenediyl)bis- in chlorobenzene.2. Filter through a 0.2 µm PTFE filter.3. Spin-coat onto the ITO substrate at 4000 rpm for 30 s.4. Anneal at 100 °C for 10 min. Rationale: Spin-coating creates a uniform thin film. Annealing removes residual solvent, promoting a well-ordered molecular packing conducive to efficient hole transport.
3 Perovskite Deposition 1. Use a mixed-cation perovskite precursor (e.g., (FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅ with CsI).2. Spin-coat the precursor solution in a nitrogen-filled glovebox at 4000-6000 rpm for 30 s.3. During the spin, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate ~5-10 s before the end of the program.[13] 4. Immediately anneal at 100-150 °C for 10-30 min.[1] Rationale: The anti-solvent technique induces rapid, uniform nucleation, leading to high-quality, large-grain perovskite films with fewer defects.
4 ETL Deposition 1. Prepare a 20 mg/mL solution of PC₆₁BM in chlorobenzene.2. Spin-coat onto the perovskite layer at 1500 rpm for 30 s.3. Anneal at 50 °C for 5 min.[13] Rationale: PC₆₁BM is a widely used electron transport material in inverted PSCs, known for forming a good interface with the perovskite and efficiently extracting electrons.[3][4]
5 Buffer Layer 1. Prepare a 0.5 mg/mL solution of Bathocuproine (BCP) in isopropanol.2. Spin-coat onto the ETL at 4000 rpm for 30 s. Rationale: The BCP layer acts as a hole-blocking layer and prevents damage to the underlying organic layers during metal evaporation.
6 Electrode Deposition 1. Deposit an 80-100 nm thick layer of Silver (Ag) or Gold (Au) via thermal evaporation under high vacuum (<10⁻⁶ Torr). Rationale: A highly conductive metal electrode is required to efficiently collect the current generated by the device.

Device Architecture and Energy Level Alignment

The performance of a PSC is fundamentally governed by the electronic structure of its constituent layers. The diagram below illustrates the architecture of the inverted device and the corresponding energy levels, which dictate the charge flow dynamics.

G cluster_0 Device Architecture (p-i-n) Ag Silver (Ag) BCP BCP ETL ETL (PCBM) Perovskite Perovskite HTL HTL (Benzenamine, 4,4'-(9,10-anthracenediyl)bis-) ITO ITO Glass Glass Substrate G cluster_scale cluster_layers y_axis Energy (eV) vs. Vacuum scale_top -3.0 scale_mid1 -4.0 scale_mid2 -5.0 scale_bot -6.0 ITO_WF ITO_label ITO HTL_HOMO HTL_HOMO->ITO_WF HTL_LUMO HTL_label HTL PVSK_VB PVSK_VB->HTL_HOMO Hole Extraction PVSK_CB ETL_LUMO PVSK_CB->ETL_LUMO Electron Extraction PVSK_label Perovskite ETL_HOMO Ag_WF ETL_LUMO->Ag_WF ETL_label ETL (PCBM) Ag_label Ag

Caption: Energy level diagram illustrating efficient hole and electron extraction.

The HOMO level of Benzenamine, 4,4'-(9,10-anthracenediyl)bis- is positioned to allow for efficient transfer of holes from the perovskite's valence band. Simultaneously, its high LUMO level creates a significant energy barrier for electrons, effectively blocking them from reaching the ITO anode and reducing recombination losses. [14][15]

Performance and Characterization

Devices fabricated following the protocol should be characterized under standard test conditions (AM 1.5G, 100 mW/cm²) to evaluate their photovoltaic performance. High-performance inverted PSCs utilizing advanced dopant-free HTLs have demonstrated excellent metrics.

ParameterSymbolTypical Value RangeSignificance
Power Conversion EfficiencyPCE (%)> 21%Overall device efficiency in converting sunlight to electricity. [16]
Open-Circuit VoltageVOC (V)> 1.10 VMaximum voltage from the device; related to the quasi-Fermi level splitting. [16]
Short-Circuit Current DensityJSC (mA/cm²)> 23 mA/cm²Maximum current from the device; related to photon absorption and charge collection.
Fill FactorFF (%)> 80%A measure of the "squareness" of the J-V curve, indicating low series and high shunt resistance.

Trustworthiness of Protocols: The performance of PSCs is highly sensitive to processing conditions. The values above represent targets achievable with high-quality precursor materials and a carefully controlled fabrication environment (e.g., a glovebox with low moisture and oxygen levels). Minor deviations in annealing temperatures or layer thicknesses can significantly impact results. For instance, optimizing the perovskite annealing process is crucial for achieving large crystal grains and minimizing defect densities, which directly translates to higher VOC and FF. [1]

Conclusion and Outlook

Benzenamine, 4,4'-(9,10-anthracenediyl)bis- represents a compelling class of dopant-free hole transport materials for inverted perovskite solar cells. Its rigid, π-conjugated core is ideally suited for efficient hole transport, while its electronic properties can be tuned for optimal energy level alignment. The protocols outlined in this document provide a robust framework for integrating this material into high-performance device architectures. By eliminating the need for additives that can compromise long-term stability, this material paves the way for more durable and commercially viable perovskite solar cell technology. Future research should focus on further molecular engineering of the anthracene core to fine-tune energy levels and enhance stability, pushing the efficiency and operational lifetime of inverted PSCs even further.

References

  • Development of High-Performance Inverted Perovskite Solar Cells - Surrey Open Research repository. (2021-03-19). Available at: [Link]

  • Crystal Engineering Approach for Fabrication of Inverted Perovskite Solar Cell in Ambient Conditions - Semantic Scholar. (2021-03-22). Available at: [Link]

  • Boosting inverted perovskite solar cell performance by using 9,9-bis(4-diphenylaminophenyl)fluorene functionalized with triphenylamine as a dopant-free hole transporting material - RSC Publishing. (2019-04-15). Available at: [Link]

  • Benzenamine, 4,4'-(9,10-anthracenediyl)bis- | C26H20N2 | CID 3089242 - PubChem. Available at: [Link]

  • Performance analyses of highly efficient inverted all-perovskite bilayer solar cell - (PDF). (2023-05-18). Available at: [Link]

  • Bifacial Passivation of Organic Hole Transport Interlayer for NiOx-Based p-i-n Perovskite Solar Cells - NIH. Available at: [Link]

  • a) Illustration of the inverted PSC structure. b) Energy level diagram... - ResearchGate. Available at: [Link]

  • Benzimidazole Based Hole-Transporting Materials for High-performance Inverted Perovskite Solar Cells - (PDF) ResearchGate. (2022-06-06). Available at: [Link]

  • Recent Advances in Inverted Perovskite Solar Cells: Designing and Fabrication - MDPI. Available at: [Link]

  • Improved Performance and Stability of Inverted Planar Perovskite Solar Cells Using Fulleropyrrolidine Layers - PubMed. (2016-11-16). Available at: [Link]

  • Boosting inverted perovskite solar cell performance by using 9,9-bis(4-diphenylaminophenyl)fluorene functionalized with tripheny - SciSpace. Available at: [Link]

  • Hole-Transport Management Enables 23%-Efficient and Stable Inverted Perovskite Solar Cells with 84% Fill Factor - Nano-Micro Letters. Available at: [Link]

  • Boosting Inverted Perovskite Solar Cells Performance by Using Functionalized 9,9-bis(4-diphenylaminophenyl)fluorenes with Triphenylamine as Dopant-free Hole Transporting Materials | Request PDF - ResearchGate. Available at: [Link]

  • Improved Performance and Stability of Inverted Planar Perovskite Solar Cells Using Fulleropyrrolidine Layers - UTEP. (2016-10-21). Available at: [Link]

  • Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Bismuth Iodide - CNR-IRIS. (2022-11-22). Available at: [Link]

  • Critical role of oxide anchoring groups in organic electron transport layers for perovskite solar cell stability - RSC Publishing. Available at: [Link]

  • Crystal Engineering Approach for Fabrication of Inverted Perovskite Solar Cell in Ambient Conditions - MDPI. (2021-03-22). Available at: [Link]

  • A Study of Inverted-Type Perovskite Solar Cells with Various Composition Ratios of (FAPbI3)1−x(MAPbBr3)x - MDPI. Available at: [Link]

  • New Materials for Perovskite Solar Cells - Luminescence Technology Corp. Available at: [Link]

  • (a) Energy level diagram of the inverted perovskite solar cell, (b)... - ResearchGate. Available at: [Link]

  • 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide - MDPI. Available at: [Link]

  • Improved Performance and Stability of Inverted Planar Perovskite Solar Cells Using Fulleropyrrolidine Layers - DOI. Available at: [Link]

  • 6-(4-Pyridyl)Azulene Derivatives as Hole Transport Materials for Perovskite Solar Cells. Available at: [Link]

  • 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide - (PDF). (2025-10-10). Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of a Luminescent Covalent Organic Framework Using 4,4'-(anthracene-9,10-diyl)dianiline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Anthracene-Based Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities.[1] Their ordered porous nature makes them highly attractive for a variety of applications, including gas storage and separation, catalysis, and sensing.[1][2] The incorporation of specific organic building blocks allows for the rational design of COFs with desired properties. One such promising building block is 4,4'-(anthracene-9,10-diyl)dianiline (also known as BAPA), a molecule featuring a large, fluorescent anthracene core. The integration of this anthracene moiety into a COF backbone is a compelling strategy for developing materials with unique photophysical properties, suitable for applications in photocatalysis and chemical sensing.[3][4]

This application note provides a detailed guide for the synthesis and characterization of a novel imine-linked COF, designated as An-COF-1 , using 4,4'-(anthracene-9,10-diyl)dianiline and a suitable tri-aldehyde linker. We will delve into the rationale behind the chosen synthetic methodology, provide a step-by-step protocol for its synthesis, and outline the key characterization techniques to validate the successful formation of the framework.

Synthetic Strategy: The Power of Imine Condensation

The synthesis of An-COF-1 is achieved through a solvothermal Schiff-base condensation reaction between the diamine monomer, 4,4'-(anthracene-9,10-diyl)dianiline, and a C3-symmetric trialdehyde, 1,3,5-tris(4-formylphenyl)benzene (TFPB). This reaction forms robust imine linkages, which are known for their stability and are commonly employed in the synthesis of crystalline COFs.[5]

The solvothermal method, conducted in a sealed vessel at elevated temperatures, is a widely used technique for COF synthesis.[6] This approach promotes the formation of a crystalline product by allowing for reversible bond formation and error correction during the growth of the framework.[7] The choice of solvent is critical and can significantly influence the crystallinity and morphology of the resulting COF. A mixture of o-dichlorobenzene and n-butanol is often employed to balance monomer solubility and facilitate the crystallization process.[8]

Experimental Protocol: Synthesis of An-COF-1

This protocol details the solvothermal synthesis of An-COF-1 from 4,4'-(anthracene-9,10-diyl)dianiline and 1,3,5-tris(4-formylphenyl)benzene.

Materials and Reagents:

ReagentSupplierPurity
4,4'-(anthracene-9,10-diyl)dianiline (BAPA)CD Bioparticles>98%
1,3,5-tris(4-formylphenyl)benzene (TFPB)Sigma-Aldrich>97%
o-dichlorobenzene (ODCB)Sigma-AldrichAnhydrous, >99%
n-butanolSigma-AldrichAnhydrous, >99%
Acetic Acid (6 M aqueous solution)Fisher ScientificACS Grade
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, >99%
Dichloromethane (DCM)Sigma-AldrichAnhydrous, >99%

Equipment:

  • 8 mL glass vial with a Teflon-lined cap

  • Heating block or oven capable of maintaining 120 °C

  • Schlenk line or glovebox for inert atmosphere operations

  • Filtration apparatus (Büchner funnel and filter paper)

  • Soxhlet extraction apparatus

  • Vacuum oven

Step-by-Step Synthesis Protocol:

  • Monomer Preparation: In an 8 mL glass vial, combine 27.03 mg (0.075 mmol) of 4,4'-(anthracene-9,10-diyl)dianiline and 17.72 mg (0.05 mmol) of 1,3,5-tris(4-formylphenyl)benzene.

  • Solvent Addition: Transfer the vial to a glovebox or under an inert atmosphere. To the vial, add 1.9 mL of o-dichlorobenzene and 0.1 mL of n-butanol.

  • Catalyst Addition: Add 100 µL of a 6 M aqueous acetic acid solution to the reaction mixture. Acetic acid acts as a catalyst to promote the imine condensation reaction.

  • Reaction Setup: Securely cap the vial and ensure it is well-sealed.

  • Solvothermal Reaction: Place the vial in a preheated oven or heating block set to 120 °C for 5 days.[8] During this time, a yellow precipitate of the COF will form.

  • Product Isolation: After 5 days, remove the vial from the oven and allow it to cool to room temperature. Collect the solid product by filtration and wash it thoroughly with dichloromethane.

  • Purification: To remove any unreacted monomers and impurities, the crude product is purified by Soxhlet extraction with THF overnight.[8]

  • Activation: After extraction, the purified solid is dried under vacuum at 120 °C for at least 5 hours to remove any residual solvent from the pores. The final product is a yellow, crystalline powder.

Expected Yield: ~85%[8]

Characterization of An-COF-1: Validating the Framework

A suite of analytical techniques is essential to confirm the successful synthesis of a crystalline, porous COF.

1. Powder X-Ray Diffraction (PXRD): The Fingerprint of Crystallinity

PXRD is the primary technique used to assess the crystallinity and long-range order of the synthesized COF. A well-defined PXRD pattern with distinct diffraction peaks is indicative of a crystalline material. The experimental PXRD pattern should be compared with a simulated pattern based on the expected crystal structure to confirm the desired framework has been formed.

  • Sample Preparation: A thin layer of the dried COF powder is placed on a zero-background sample holder.

  • Data Acquisition: Data is typically collected using a diffractometer with Cu Kα radiation.

  • Expected Results: The PXRD pattern of a crystalline COF will show characteristic peaks at low 2θ angles, corresponding to the ordered porous structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Covalent Linkages

FTIR spectroscopy is used to verify the formation of the imine bonds and the consumption of the starting amine and aldehyde functionalities.

  • Sample Preparation: The COF powder can be analyzed directly using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Expected Results:

    • Appearance of a characteristic C=N stretching vibration around 1620 cm⁻¹.

    • Disappearance or significant reduction of the N-H stretching vibrations from the amine monomer (around 3300-3500 cm⁻¹) and the C=O stretching vibration from the aldehyde monomer (around 1700 cm⁻¹).

3. Gas Sorption Analysis: Quantifying Porosity

Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the surface area and pore size distribution of the COF. This analysis confirms the permanent porosity of the material.

  • Sample Preparation: The COF sample must be degassed under vacuum at an elevated temperature (e.g., 120 °C) prior to analysis to remove any adsorbed guests from the pores.

  • Data Analysis: The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the adsorption data. The pore size distribution can be determined using methods such as Non-Local Density Functional Theory (NLDFT).

  • Expected Results: A type I or type IV isotherm is typically observed for microporous or mesoporous COFs, respectively. The BET surface area for a well-synthesized COF can range from several hundred to over a thousand m²/g.

Summary of Expected Characterization Data:

TechniquePurposeExpected Outcome
PXRD Assess crystallinity and long-range orderSharp diffraction peaks at low 2θ angles
FTIR Confirm imine bond formationAppearance of C=N stretch (~1620 cm⁻¹), disappearance of N-H and C=O stretches
Gas Sorption Determine surface area and porosityHigh BET surface area, characteristic isotherm for a porous material

Visualizing the Synthesis and Structure

To better illustrate the process, the following diagrams outline the synthetic workflow and the resulting COF structure.

Synthesis_Workflow Monomers Monomer Preparation (BAPA + TFPB) Solvents Solvent & Catalyst Addition (ODCB, n-BuOH, Acetic Acid) Monomers->Solvents Reaction Solvothermal Reaction (120 °C, 5 days) Solvents->Reaction Isolation Product Isolation (Filtration) Reaction->Isolation Purification Purification (Soxhlet Extraction) Isolation->Purification Activation Activation (Vacuum Drying) Purification->Activation COF Crystalline An-COF-1 Activation->COF

Caption: Solvothermal synthesis workflow for An-COF-1.

Caption: Simplified 2D representation of the An-COF-1 network.

Potential Applications

The unique combination of a porous, crystalline framework with the inherent fluorescence of the anthracene moiety makes An-COF-1 a promising candidate for several advanced applications:

  • Photocatalysis: The extended π-conjugation of the anthracene units can facilitate light harvesting and charge separation, making the COF a potential metal-free photocatalyst for organic transformations.[2][4]

  • Chemical Sensing: The fluorescence of the COF may be quenched or enhanced upon interaction with specific analytes, enabling its use as a highly sensitive and selective chemical sensor.[3]

  • Gas Storage and Separation: The porous nature of the COF allows for the adsorption of gases. The specific pore size and chemical environment can be tailored for selective gas separation applications.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a novel anthracene-based covalent organic framework, An-COF-1, using 4,4'-(anthracene-9,10-diyl)dianiline. By following the outlined solvothermal procedure and employing the described characterization techniques, researchers can reliably synthesize and validate this promising material. The unique structural and photophysical properties of An-COF-1 open up exciting possibilities for its application in catalysis, sensing, and beyond, contributing to the growing field of functional porous materials.

References

Sources

Application Notes and Protocols for 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Initial Clarification on CAS Number: The inquiry specified CAS 106704-35-2, which corresponds to 4-[10-(4-aminophenyl)anthracen-9-yl]aniline.[1][2][3] However, for applications in Organic Light-Emitting Diodes (OLEDs), the widely utilized and extensively documented compound is 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene , commonly known as TPBi , with CAS Number 192198-85-9 .[4][5] This guide will focus on TPBi, as it is central to modern OLED technology and aligns with the detailed application-oriented request.

Introduction to TPBi: A Multifunctional Material in OLED Technology

1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi) has established itself as a cornerstone material in the field of organic electronics, particularly in the fabrication of high-performance OLEDs. Its electron-deficient nature, coupled with a high glass-transition temperature, makes it an exceptionally versatile component in the OLED stack.[6] TPBi is not limited to a single function; its unique electronic properties allow it to serve as an efficient electron transport layer (ETL), a robust hole-blocking layer (HBL), and a suitable host for both fluorescent and phosphorescent emitters.[4][7] This multifunctionality enables the simplification of device architectures and enhances overall efficiency and operational stability.[4]

The causality behind TPBi's effectiveness lies in its molecular structure and resulting energy levels. The benzimidazole units create an electron-deficient core, facilitating the transport of electrons.[7] Crucially, its deep Highest Occupied Molecular Orbital (HOMO) energy level creates a significant energy barrier for holes, effectively confining them to the emissive layer to recombine with electrons, thereby increasing the probability of light emission.[6] Its wide energy gap and high triplet energy also make it an excellent host material, capable of efficiently transferring energy to guest emitter molecules without quenching their excited states.

Physicochemical and Optoelectronic Properties of TPBi

A comprehensive understanding of TPBi's properties is essential for designing and optimizing OLED devices. The following table summarizes its key characteristics, compiled from various authoritative sources.

PropertyValueReference(s)
CAS Number 192198-85-9[4][5]
Chemical Formula C₄₅H₃₀N₆[4]
Molecular Weight 654.76 g/mol [4]
Appearance White Powder/Crystals[4]
Melting Point 272 - 277 °C[4]
HOMO Energy Level -6.2 eV / -6.7 eV[4]
LUMO Energy Level -2.7 eV[4]
Triplet Energy (E_T) ~2.75 eV[8][9]
Absorption (λ_max) 305 nm (in THF)[4]
Fluorescence (λ_em) 370 nm / 390 nm (in THF)[4][9]
Electron Mobility 5.6 x 10⁻⁸ to 2.1 x 10⁻⁵ cm² V⁻¹ s⁻¹[10]

Core Applications of TPBi in OLEDs: A Mechanistic Perspective

Electron Transport Layer (ETL)

The primary application of TPBi is as an electron transport material.[11] For an OLED to function efficiently, electrons injected from the cathode must travel to the emissive layer to meet the holes injected from the anode.

  • Causality: TPBi's Lowest Unoccupied Molecular Orbital (LUMO) at approximately -2.7 eV provides a suitable energy level for accepting electrons from common cathode materials (often paired with an electron injection layer like LiF).[4][6] Its molecular structure allows for efficient electron hopping between adjacent TPBi molecules, ensuring a steady flow of charge to the recombination zone.

Hole-Blocking Layer (HBL)

Efficient recombination of electrons and holes within the emissive layer is paramount for high quantum efficiency. Any charge carriers that "overshoot" the emissive layer represent a loss mechanism.

  • Causality: TPBi possesses a very deep HOMO energy level (around -6.2 eV).[4] This creates a large energy barrier for holes attempting to pass from the emissive layer into the ETL. By effectively "blocking" these holes, TPBi confines them to the emissive layer, dramatically increasing the probability of radiative recombination with electrons and thus enhancing device efficiency.[12]

Host Material for Emitters

In many OLEDs, the light-emitting material (dopant) is dispersed within a host material. The host facilitates charge transport and transfers energy to the dopant.

  • Causality: TPBi's high triplet energy (~2.75 eV) is a critical attribute. For phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency, the host's triplet energy must be higher than that of the phosphorescent dopant. This ensures that energy is transferred from the host to the dopant without being lost through non-radiative pathways. TPBi's high triplet energy makes it an excellent host for green and red phosphorescent emitters.[4]

Experimental Protocol: Fabrication of a Phosphorescent Green OLED using TPBi

This protocol outlines the fabrication of a standard phosphorescent green OLED using thermal evaporation, a common technique for producing high-quality, multi-layered devices. The device architecture is chosen to illustrate the roles of TPBi as both a hole-blocking and electron-transport material.

Device Structure: ITO / TAPC (40 nm) / CBP:Ir(ppy)₃ (8%, 20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

Materials and Equipment
  • Substrates: Pre-patterned Indium Tin Oxide (ITO) coated glass (sheet resistance <15 Ω/sq).

  • Organic Materials:

    • Hole Transport Layer (HTL): 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC ).

    • Emissive Layer Host: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP ).

    • Emissive Layer Dopant: fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃ ).

    • Hole-Blocking/Electron Transport Layer: TPBi .

  • Inorganic Materials:

    • Electron Injection Layer (EIL): Lithium Fluoride (LiF ).

    • Cathode: Aluminum (Al ).

  • Equipment:

    • High-vacuum thermal evaporation system (< 5 x 10⁻⁶ Torr).

    • Quartz crystal microbalance (QCM) for thickness monitoring.

    • Substrate cleaning station (ultrasonic bath, DI water source, nitrogen gun).

    • UV-Ozone cleaner.

    • Glovebox with integrated evaporator for device fabrication and encapsulation.

Step-by-Step Fabrication Procedure
  • Substrate Cleaning (Self-Validation: Hydrophilic Surface)

    • a. Sequentially sonicate the ITO substrates in detergent, deionized (DI) water, acetone, and isopropanol for 15 minutes each.

    • b. Dry the substrates with a high-purity nitrogen stream.

    • c. Treat the cleaned substrates with UV-Ozone for 10-15 minutes immediately before loading into the deposition chamber. This removes organic residues and increases the ITO work function for improved hole injection.

    • Quality Check: A properly cleaned ITO surface should be highly hydrophilic; a droplet of DI water will spread evenly across the surface.

  • Thermal Evaporation of Organic and Inorganic Layers

    • a. Mount the cleaned ITO substrates in the holder of the thermal evaporation chamber.

    • b. Load the organic and inorganic materials into separate crucibles within the chamber.

    • c. Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr. Maintaining a high vacuum is crucial to prevent contamination and ensure the formation of uniform, high-quality thin films.[10]

    • d. Sequentially deposit the layers according to the device architecture, monitoring the thickness and deposition rate with the QCM:

      • HTL: Deposit 40 nm of TAPC at a rate of 1-2 Å/s.

      • EML: Co-evaporate CBP and Ir(ppy)₃ to a total thickness of 20 nm. Maintain a deposition rate of ~1.84 Å/s for CBP and ~0.16 Å/s for Ir(ppy)₃ to achieve an 8% doping concentration.

      • HBL/ETL: Deposit 40 nm of TPBi at a rate of 1-2 Å/s.

      • EIL: Deposit 1 nm of LiF at a rate of 0.1-0.2 Å/s. LiF lowers the electron injection barrier from the aluminum cathode.[13]

      • Cathode: Deposit 100 nm of Al at a rate of 5-10 Å/s through a shadow mask to define the active device area.

  • Encapsulation

    • a. Without breaking vacuum, transfer the fabricated devices into an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • b. Apply a UV-curable epoxy around the perimeter of the active area.

    • c. Place a clean glass coverslip over the device and press gently to spread the epoxy.

    • d. Cure the epoxy with a UV lamp. Encapsulation is critical to protect the reactive organic materials and the cathode from degradation by oxygen and moisture.[14]

Device Characterization

Once fabricated, the device's performance should be evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE) using a source meter and a calibrated spectrometer.

Visualizations: Device Architecture and Energy Landscape

To better understand the device's structure and operation, the following diagrams illustrate the physical layout and the energy level alignment of the constituent materials.

OLED_Device_Architecture cluster_cathode Cathode cluster_organic_layers Organic Layers cluster_anode Anode Al Aluminum (Al, 100 nm) LiF LiF (EIL, 1 nm) Al->LiF TPBi TPBi (ETL/HBL, 40 nm) LiF->TPBi EML CBP:Ir(ppy)₃ (EML, 20 nm) TPBi->EML TAPC TAPC (HTL, 40 nm) EML->TAPC ITO Indium Tin Oxide (ITO) TAPC->ITO Substrate Glass Substrate ITO->Substrate

Caption: Layered architecture of the fabricated phosphorescent OLED.

Energy_Level_Diagram cluster_levels cluster_device l1 -2.0 l2 -3.0 l3 -4.0 l4 -5.0 l5 -6.0 ITO ITO TAPC_homo HOMO ITO->TAPC_homo Hole Injection ITO_homo (-4.8 eV) TAPC_lumo LUMO Irppy3_homo HOMO TAPC_homo->Irppy3_homo TAPC_label TAPC Irppy3_lumo LUMO Irppy3_lumo->Irppy3_homo Recombination & Light Emission Irppy3_label Ir(ppy)₃ TPBi_lumo LUMO TPBi_lumo->Irppy3_lumo TPBi_homo HOMO TPBi_label TPBi LiF_Al LiF/Al LiF_Al->TPBi_lumo Electron Injection LiF_Al_work (-4.2 eV)

Caption: Energy level diagram illustrating charge injection and transport.

References

  • Wang, Y., et al. (2021). Study on Electron Transport Characterization in TPBi Thin Films and OLED Application. The Journal of Physical Chemistry C. [Link]

  • DisplayMan. (n.d.). Manufacturing Process and Key Technologies of OLED. Retrieved January 23, 2026, from [Link]

  • Wang, Y., et al. (2021). Study on Electron Transport Characterization in TPBi Thin Films and OLED Application. The Journal of Physical Chemistry C, 125(32), 17852–17859. [Link]

  • Canon Tokki Corporation. (n.d.). Manufacturing Process of OLED. Retrieved January 23, 2026, from [Link]

  • Universal Display Corporation. (n.d.). Organic Light Emitting Diodes (OLEDs). Retrieved January 23, 2026, from [Link]

  • Yadav, R. A. K., et al. (n.d.). Schematic energy levels diagram of the studied OLED devices with the TPBi and Bphen as electron transporting materials. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Panox Display. (2025). How Is OLED/LCD Display Quality Control Ensured for Superior Visual Performance?. Retrieved January 23, 2026, from [Link]

  • MDPI. (2022). Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. Polymers, 14(1), 163. [Link]

  • Turak, A. (2017). On the Role of LiF in Organic Optoelectronics. Materials, 10(11), 1293. [Link]

  • Chou, K.-H., et al. (2023). Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs. Journal of Materials Chemistry C. [Link]

  • LookChem. (n.d.). Cas 192198-85-9, 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Photoluminescent spectra of TPBi, Poly-TPD, and Gd-MOF. Retrieved January 23, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High Purity 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene for Advanced Electronic Applications. Retrieved January 23, 2026, from [Link]

  • MDPI. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Materials, 14(16), 4492. [Link]

  • ResearchGate. (n.d.). a) Energy level diagram and chemical structures of the OLED materials. Retrieved January 23, 2026, from [Link]

  • Chemistry Stack Exchange. (2021). Why does the cathode in an OLED require a low work function and the anode require a high work function?. Retrieved January 23, 2026, from [Link]

  • DergiPark. (n.d.). Electrical and Optical Properties of TPBi and CzSi Films Fabricated by Spin Coating: The Effects of Varying Thickness and A. Retrieved January 23, 2026, from [Link]

  • Lee, J.-H., et al. (2023). Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes. Applied Sciences, 13(3), 1364. [Link]

  • Thompson, M. E., et al. (2012). Electronic structure of tris(2-phenylpyridine)iridium. iOpenShell. [Link]

  • Omixium. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. Retrieved January 23, 2026, from [Link]

  • Barbero, N., et al. (2021). Excited-State Engineering in Heteroleptic Ionic Iridium(III) Complexes. Accounts of Chemical Research, 54(5), 1236-1248. [Link]

  • Perovskite-Info. (2025). Novel layer-by-layer thermal-evaporation method enables high-performance PeLEDs. Retrieved January 23, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). OLED Material Sourcing: Understanding TPBi's Role and Finding Reliable Suppliers. Retrieved January 23, 2026, from [Link]

  • Leah4sci. (2021). HOMO and LUMO Molecular Orbitals for Conjugated Systems by Leah4sci. YouTube. Retrieved January 23, 2026, from [Link]

  • Chen, Y.-C., et al. (2014). OLED Fabrication by Using a Novel Planar Evaporation Technique. International Journal of Photoenergy. [Link]

  • ACS Publications. (2021). Excited-State Engineering in Heteroleptic Ionic Iridium(III) Complexes. Retrieved January 23, 2026, from [Link]

Sources

Unveiling Cellular Landscapes: A Guide to 9,10-bis(4-aminophenyl)anthracene as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of 9,10-bis(4-aminophenyl)anthracene as a versatile fluorescent probe for cellular imaging. We will delve into its fundamental photophysical properties, mechanism of action, and provide field-proven protocols for its application in visualizing cellular structures and dynamics. This document is designed to be a practical resource, combining theoretical understanding with actionable experimental procedures to empower your research.

Introduction: The Power of Anthracene-Based Fluorophores

Fluorescence microscopy is an indispensable tool in modern cell biology, enabling the visualization of subcellular structures and processes with high specificity and sensitivity.[1] The choice of a fluorescent probe is paramount to the success of these experiments. Anthracene and its derivatives have long been recognized for their strong fluorescence and have been explored for various applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors.[2] The 9,10-disubstituted anthracene core offers a robust platform for developing fluorescent probes with tunable photophysical properties.[3][4] The introduction of substituents at these positions can significantly influence the molecule's electronic structure, leading to desirable characteristics such as high quantum yields and sensitivity to the local environment.[4][5]

9,10-bis(4-aminophenyl)anthracene (BAPA) is a particularly interesting derivative. The presence of the electron-donating amino groups on the phenyl rings attached to the anthracene core imparts unique solvatochromic and intramolecular charge transfer (ICT) properties to the molecule.[5][6] This makes BAPA not just a simple stain, but a probe that can report on the polarity and viscosity of its microenvironment within the cell.

Mechanism of Action: Harnessing Intramolecular Charge Transfer

The fluorescence of 9,10-bis(4-aminophenyl)anthracene is governed by an intramolecular charge transfer (ICT) mechanism. Upon excitation with light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In BAPA, the electron-donating aminophenyl groups and the electron-accepting anthracene core facilitate this charge transfer.

The efficiency and emission wavelength of this process are highly dependent on the polarity of the surrounding solvent or cellular microenvironment. In non-polar environments, the locally excited (LE) state dominates, resulting in strong, blue-shifted fluorescence. As the polarity of the environment increases, the ICT state becomes more stabilized, leading to a red-shift in the emission spectrum and often a decrease in fluorescence intensity.[3][6] This sensitivity to the local environment is a key feature that can be exploited for cellular imaging.

cluster_0 Ground State (S0) cluster_1 Excited State (S1) BAPA_S0 BAPA BAPA_LE Locally Excited (LE) State (Non-polar environment) BAPA_S0->BAPA_LE Excitation (hνex) BAPA_LE->BAPA_S0 Fluorescence (hνem) (High Quantum Yield, Blue-shifted) BAPA_ICT Intramolecular Charge Transfer (ICT) State (Polar environment) BAPA_LE->BAPA_ICT Solvent Relaxation BAPA_ICT->BAPA_S0 Fluorescence (hνem) (Lower Quantum Yield, Red-shifted)

Caption: Mechanism of 9,10-bis(4-aminophenyl)anthracene fluorescence.

Key Photophysical Properties

Understanding the photophysical properties of a fluorescent probe is critical for designing and interpreting imaging experiments.

PropertyValueSignificance for Cellular Imaging
Excitation Maximum (λex) ~390-420 nmAllows for excitation with common violet/blue laser lines, minimizing cellular autofluorescence.
Emission Maximum (λem) ~450-550 nm (solvent-dependent)Emission in the blue-green region of the spectrum, suitable for detection with standard filter sets. The solvatochromic shift provides information about the local environment.
Quantum Yield (ΦF) High in non-polar environmentsBright signal in hydrophobic regions of the cell, such as lipid droplets or membranes.
Stokes Shift Moderate to largeGood separation between excitation and emission spectra, which is important for minimizing background noise.[2]
Photostability Generally goodAnthracene derivatives can exhibit good photostability, allowing for longer imaging times with reduced phototoxicity.[2][7]
Cytotoxicity Low at working concentrationsEssential for live-cell imaging to ensure that the probe does not interfere with normal cellular processes.[5]

Applications in Cellular Imaging

The unique properties of 9,10-bis(4-aminophenyl)anthracene make it a versatile tool for various cellular imaging applications. Its lipophilic nature and sensitivity to environmental polarity allow it to preferentially accumulate in and report on specific subcellular compartments.

Imaging of Lipid Droplets

Lipid droplets are dynamic organelles involved in lipid metabolism and storage. The hydrophobic core of lipid droplets provides a non-polar environment where BAPA exhibits strong fluorescence.

Protocol for Staining Lipid Droplets in Live Cells:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture overnight to allow for adherence.

  • Probe Preparation: Prepare a 1 mM stock solution of 9,10-bis(4-aminophenyl)anthracene in dimethyl sulfoxide (DMSO).

  • Staining: Dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed cell culture medium.

  • Incubation: Remove the old medium from the cells and add the staining solution. Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove excess probe.[8]

  • Imaging: Add fresh, pre-warmed culture medium or live-cell imaging solution to the cells.[8] Image the cells using a fluorescence microscope equipped with a DAPI or violet filter set (e.g., Ex: 405 nm, Em: 450-500 nm).

A Plate and Culture Cells B Prepare BAPA Staining Solution (1-5 µM in medium) A->B C Incubate Cells with BAPA (15-30 min, 37°C) B->C D Wash Cells Twice (PBS or Imaging Solution) C->D E Add Fresh Medium/Imaging Solution D->E F Image with Fluorescence Microscope (Violet Excitation) E->F

Caption: Workflow for staining lipid droplets with BAPA.

Visualization of Endoplasmic Reticulum and Golgi Apparatus

The membranes of the endoplasmic reticulum (ER) and Golgi apparatus, while less hydrophobic than lipid droplets, can also be stained by BAPA, albeit with potentially different spectral properties due to the different lipid and protein composition.

Protocol for Staining ER and Golgi in Live Cells:

Follow the same protocol as for lipid droplets, but consider using a slightly higher concentration of BAPA (5-10 µM) and a shorter incubation time (10-15 minutes) to favor membrane staining over accumulation in lipid droplets. Co-staining with established ER or Golgi markers can be used to confirm localization.

Data Analysis and Interpretation

The solvatochromic nature of 9,10-bis(4-aminophenyl)anthracene provides an opportunity for more than just qualitative imaging. Ratiometric imaging, by capturing images in two different emission channels (e.g., a "blue" channel for the LE state and a "green" channel for the ICT state), can provide quantitative information about the local polarity of the stained structures. An increase in the green-to-blue fluorescence ratio would indicate a more polar environment.

Troubleshooting

IssuePossible CauseSolution
No or weak signal - Low probe concentration- Insufficient incubation time- Photobleaching- Increase probe concentration or incubation time.- Use an anti-fade mounting medium for fixed cells.- Minimize light exposure during imaging.[8]
High background fluorescence - Incomplete washing- Probe precipitation- Increase the number of washing steps.- Ensure the probe is fully dissolved in DMSO before diluting in aqueous medium.
Cell death or morphological changes - High probe concentration- Phototoxicity- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce laser power and exposure time.[8]

Conclusion

9,10-bis(4-aminophenyl)anthracene is a valuable fluorescent probe for cellular imaging, offering bright staining of lipid-rich structures and the potential for sensing the polarity of the cellular microenvironment. Its straightforward application and rich informational output make it a powerful tool for researchers in cell biology and drug discovery. By understanding its mechanism of action and following optimized protocols, scientists can effectively utilize this probe to gain new insights into cellular function and dynamics.

References

  • Current time information in Tel Aviv, IL. (n.d.).
  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. (2024). RSC Advances. Retrieved from [Link]

  • Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. (2021). Journal of Materials Chemistry B. Retrieved from [Link]

  • Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications. (2020). Scientific Reports. Retrieved from [Link]

  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. (2024). RSC Publishing. Retrieved from [Link]

  • 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. (2018). Molecules. Retrieved from [Link]

  • Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • 9‐(Diphenylphosphoryl)‐10‐(phenylethynyl)anthracene Derivatives: Synthesis and Implications for the Substituent and Solvent Effects on the Light‐Emitting Properties. (2020). Chemistry – An Asian Journal. Retrieved from [Link]

  • Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. (1982). Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. Retrieved from [Link]

  • Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications. (2020). Scientific Reports. Retrieved from [Link]

  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (2016). Journal of Materials Chemistry C. Retrieved from [Link]

  • A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe combining ESIPT and AIE for the “turn-on” detection of Cu2+ with green-emission and improved Stokes' shift, and its application. (2020). New Journal of Chemistry. Retrieved from [Link]

  • Protocol for live-cell imaging during Tumor Treating Fields treatment with Inovitro Live. (2022). STAR Protocols. Retrieved from [Link]

  • Synthesis and two-photon absorption properties of 9-10-bis(arylethynyl) anthracene derivatives. (2004). Journal of Materials Chemistry. Retrieved from [Link]

  • Protocol for live imaging of intracellular nanoscale structures using atomic force microscopy with nanoneedle probes. (2023). STAR Protocols. Retrieved from [Link]

  • An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. (2022). Molecules. Retrieved from [Link]

  • An adaptable live-cell imaging protocol to analyze organelle morphology in Saccharomyces cerevisiae. (2022). STAR Protocols. Retrieved from [Link]

  • Fluorescent probes for organelle-targeted bioactive species imaging. (2020). Chemical Science. Retrieved from [Link]

  • Preparation of a Trp-BODIPY fluorogenic amino acid to label peptides for enhanced live-cell fluorescence imaging. (2017). Nature Protocols. Retrieved from [Link]

  • Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. (2021). Plant and Cell Physiology. Retrieved from [Link]

  • Intracellular imaging with a graphene-based fluorescent probe. (2010). Chemical Communications. Retrieved from [Link]

Sources

Application Note: A Comprehensive Protocol for Spin Coating Anthracene-Based Hole Transport Layers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Professionals in Organic Electronics and Materials Science

Abstract

This document provides a detailed protocol for the deposition of a high-quality hole transport layer (HTL) from an anthracene-based small molecule semiconductor via spin coating. While the initial query specified 9,10-bis(4-aminophenyl)anthracene, this guide is structured to be broadly applicable to a range of anthracene derivatives and other similar small molecule organic semiconductors. The protocol herein is built upon established principles of organic electronics fabrication and offers a comprehensive workflow from substrate preparation to film characterization. It is designed to serve as a robust starting point for researchers, who are encouraged to adapt and optimize the parameters for their specific material and device architecture.

Introduction: The Role of Anthracene Derivatives in Hole Transport Layers

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in the field of organic electronics.[1] Their rigid, planar structure and tunable electronic properties through chemical modification make them excellent candidates for various applications, including as the emissive layer in organic light-emitting diodes (OLEDs) and as charge transport materials.[2][3]

A hole transport layer (HTL) is a critical component in many organic electronic devices, such as organic photovoltaics (OPVs) and OLEDs.[4] Its primary functions are to facilitate the efficient injection and transport of holes from the anode to the active layer while simultaneously blocking electrons, thereby preventing charge recombination at the anode interface.[4] The quality of the HTL—its uniformity, thickness, and surface morphology—profoundly impacts the overall device performance and stability.

Spin coating is a widely adopted technique for the deposition of thin films from solution due to its ability to produce highly uniform films with controllable thickness.[5] This application note will detail a systematic approach to fabricating an anthracene-based HTL using this method.

Materials and Equipment

A summary of the necessary materials and equipment for this protocol is provided in the table below.

Category Item Purpose
Chemicals Anthracene Derivative HTL MaterialThe active hole transport material.
High-purity organic solvents (e.g., chloroform, chlorobenzene, toluene, xylene)To dissolve the HTL material.
Acetone (semiconductor grade)Substrate cleaning.
Isopropyl alcohol (IPA, semiconductor grade)Substrate cleaning.
Deionized (DI) waterSubstrate rinsing.
Hellmanex™ III or similar detergentInitial substrate cleaning.
Substrates Indium Tin Oxide (ITO) coated glass slidesThe anode and substrate for the HTL.
Equipment Spin CoaterFor thin film deposition.
Ultrasonic BathFor substrate cleaning.
Hot PlateFor post-deposition annealing.
UV-Ozone Cleaner or Plasma CleanerFor final substrate surface treatment.
Nitrogen (N₂) gas line with filterFor drying substrates.
Analytical BalanceFor weighing the HTL material.
Glass vials and pipettesFor solution preparation.
Syringe filters (e.g., 0.2 µm PTFE)To filter the solution before spin coating.

Experimental Workflow Overview

The overall process for fabricating the anthracene-based HTL is depicted in the workflow diagram below.

G cluster_prep Substrate Preparation cluster_film Film Deposition cluster_post Post-Processing & Characterization sub_clean Substrate Cleaning sub_treat Surface Treatment sub_clean->sub_treat Drying sol_prep Solution Preparation spin_coat Spin Coating sol_prep->spin_coat Filtering anneal Annealing spin_coat->anneal Solvent Removal charac Characterization anneal->charac

Caption: Experimental workflow for the fabrication of an anthracene-based HTL.

Detailed Protocols

Substrate Preparation

The cleanliness of the substrate is paramount for achieving a high-quality, uniform thin film. The following is a standard procedure for cleaning ITO-coated glass substrates.

Protocol 1: ITO Substrate Cleaning

  • Initial Cleaning: Place the ITO substrates in a substrate holder. Immerse in a beaker containing a 2% solution of Hellmanex™ III in deionized water.

  • Sonication: Place the beaker in an ultrasonic bath and sonicate for 15 minutes.

  • DI Water Rinse: Thoroughly rinse the substrates with flowing DI water.

  • Acetone Sonication: Transfer the substrate holder to a beaker with acetone and sonicate for 15 minutes.[6]

  • IPA Sonication: Transfer the substrate holder to a beaker with isopropyl alcohol (IPA) and sonicate for another 15 minutes.[6]

  • Final Rinse: Rinse the substrates again with flowing DI water.

  • Drying: Dry the substrates using a stream of filtered nitrogen gas.

  • Surface Treatment: Immediately before use, treat the substrates with UV-ozone for 15-20 minutes or oxygen plasma for 2-5 minutes.[6] This step removes any remaining organic residues and increases the surface energy of the ITO, which promotes better wetting of the HTL solution.

Solution Preparation

The concentration of the solution and the choice of solvent are critical parameters that determine the final thickness and morphology of the film.[5]

Protocol 2: HTL Solution Preparation

  • Solvent Selection: Choose a suitable solvent in which the anthracene derivative is readily soluble. Common choices for small molecule organic semiconductors include chloroform, chlorobenzene, and toluene.[7][8] The solubility of the specific material must be experimentally determined.

  • Concentration: Prepare a solution with a concentration typically in the range of 5-20 mg/mL. The exact concentration will need to be optimized to achieve the desired film thickness. Higher concentrations generally lead to thicker films.[5]

  • Dissolution: Weigh the desired amount of the HTL material and dissolve it in the chosen solvent in a clean glass vial. Gentle heating or stirring may be required to facilitate dissolution.

  • Filtration: Before spin coating, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could lead to defects in the film.

Spin Coating

The spin coating process itself involves a delicate balance of spin speed, acceleration, and time to achieve a uniform film.

G start Place Substrate on Chuck dispense Dispense Solution start->dispense spread Spreading Step (Low Speed) dispense->spread Start Rotation thin Thinning Step (High Speed) spread->thin Ramp Up dry Drying thin->dry Hold Speed end Film Formed dry->end

Caption: The stages of the spin coating process.

Protocol 3: Spin Coating the HTL

  • Setup: Secure the cleaned and surface-treated ITO substrate onto the chuck of the spin coater.

  • Dispensing: Dispense a sufficient amount of the filtered HTL solution onto the center of the substrate to cover approximately two-thirds of the surface area.

  • Spinning Program: A two-step program is often effective:

    • Step 1 (Spreading): A low spin speed (e.g., 500-1000 rpm) for 5-10 seconds to allow the solution to spread evenly across the substrate.

    • Step 2 (Thinning): A high spin speed (e.g., 2000-6000 rpm) for 30-60 seconds to thin the film to the desired thickness.[5][9] The final thickness is inversely proportional to the square root of the spin speed.[5]

  • Film Formation: The majority of the solvent evaporates during the high-speed step, leaving a solid thin film on the substrate.

Post-Deposition Annealing

Annealing the film after deposition can improve its quality by promoting molecular ordering and removing residual solvent.[10][11]

Protocol 4: Thermal Annealing

  • Transfer: Carefully remove the substrate from the spin coater and place it on a hot plate in a controlled environment (e.g., a nitrogen-filled glovebox).

  • Heating: Anneal the film at a temperature between 80°C and 150°C for 10-30 minutes. The optimal temperature and time depend on the thermal properties of the specific anthracene derivative and should be below its glass transition or melting point to avoid film dewetting. For some small molecules, annealing at temperatures of at least 125°C may be necessary to induce crystallization.[12]

Characterization of the HTL Film

After fabrication, it is crucial to characterize the film to ensure it meets the required specifications for device integration.

Property Characterization Technique Purpose
Thickness & Roughness Atomic Force Microscopy (AFM), Profilometry, EllipsometryTo determine the film thickness and surface morphology. A smooth, uniform film is desirable.
Optical Properties UV-Vis Spectroscopy, Photoluminescence SpectroscopyTo determine the absorption and emission spectra, and to calculate the optical bandgap.
Structural Properties X-ray Diffraction (XRD), Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)To assess the crystallinity and molecular orientation within the film.
Chemical Composition Fourier-Transform Infrared (FTIR) Spectroscopy, X-ray Photoelectron Spectroscopy (XPS)To verify the chemical integrity of the deposited material.[13][14]
Electrical Properties Four-Point Probe, Space-Charge Limited Current (SCLC) measurementsTo determine the conductivity and hole mobility of the HTL.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the spin coating of an anthracene-based hole transport layer. By following the detailed steps for substrate preparation, solution formulation, spin coating, and post-deposition annealing, researchers can produce high-quality thin films suitable for use in a variety of organic electronic devices. It is imperative to recognize that the parameters provided herein represent a starting point, and optimization is necessary to achieve the best results for any specific anthracene derivative. Careful characterization of the resulting films is essential to correlate the fabrication parameters with the film properties and, ultimately, with the performance of the final device.

References

  • ResearchGate. (2013). Optimum conditions to prepare thin films by spin coating technique?. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthracene. Retrieved from [Link]

  • Moore, G. E. (2002). Small-Molecule Organic Semiconductors. Chemistry at Illinois. Retrieved from [Link]

  • Journal of Materials Chemistry A. (2021). Hole transport layers for organic solar cells: recent progress and prospects. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2014). What is the best cleaning procedures for ITO substrates?. Retrieved from [Link]

  • MDPI. (2021). Post-Annealing Effects on the Structure and Semiconductor Performance of Nanocrystalline ZnTe Thin Films Electrodeposited from an Aqueous Solution Containing Citric Acid. MDPI. Retrieved from [Link]

  • Chemical Reviews. (2019). Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2020). Optimization of Coating Parameters for Enabling Homogeneous Perovskite Thin Films via Upscalable Hybrid Evaporation-Slot-Die Coating Deposition Route. Retrieved from [Link]

  • Journal of Materials Chemistry. (2012). The development of anthracene derivatives for organic light-emitting diodes. RSC Publishing. Retrieved from [Link]

  • Jinan Evergreen Glass Co., Ltd. (n.d.). How to clean ITO Coated Glass. Retrieved from [Link]

  • Chemical Science. (2024). Singlet fission in TIPS-anthracene thin films. RSC Publishing. Retrieved from [Link]

  • PMC. (2018). Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[5]Benzothieno[3,2‑b][5]benzothiophenes. NIH. Retrieved from [Link]

  • ResearchGate. (2015). Characterization of Thin Organic Films with Surface-Sensitive FTIR Spectroscopy. Retrieved from [Link]

  • AZoM. (2017). Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2019). Green solvent for organic thin-film transistor processing. Retrieved from [Link]

  • PMC. (2018). Post-annealing Effect on Optical and Electronic Properties of Thermally Evaporated MoOX Thin Films as Hole-Selective Contacts for p-Si Solar Cells. NIH. Retrieved from [Link]

  • Manufacture. (n.d.). Plasma cleaning before ITO glass coating for OLED devices. Retrieved from [Link]

  • YouTube. (2023). Characterization of Organic Thin Films and Surfaces. Retrieved from [Link]

  • Redox.me. (n.d.). Methods for cleaning substrates and glass chambers for electrochemical measurements. Retrieved from [Link]

  • ResearchGate. (2014). Effect of Post-Deposition Annealing on Hydrogenated Amorphous Silicon Thin Films Grown At High Power by Pecvd. Retrieved from [Link]

  • International Journal of Advanced Research in Electrical, Electronics and Instrumentation Engineering. (2015). Effect of Sol Concentration on Structural and Optical Behavior of ZnO Thin Films Prepared by Sol-Gel Spin Coating. Retrieved from [Link]

  • RSC Publishing. (2023). Green solvents, materials, and lead-free semiconductors for sustainable fabrication of perovskite solar cells. Retrieved from [Link]

  • PubChem. (n.d.). Anthracene. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020). Extending the Distance Range in Double Electron–Electron Resonance Measurements of Transition Metal Clusters. Retrieved from [Link]

  • MDPI. (2023). Post-Annealing Effect on the Physicochemical Properties of Sn-Te-O Thin Films. Retrieved from [Link]

  • ASU Core Research Facilities. (n.d.). Spin-coating of Photoresists. Retrieved from [Link]

  • ResearchGate. (2013). What is the best way to clean ITO coated glass substrate?. Retrieved from [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (2020). THE EFFECT OF SPIN COATING PARAMETERS ON GaN NANOSTRUCTURES THIN FILMS PROPERTIES DEPOSIT ON DIFFERENT SUBSTRATES. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Structural Studies of Two New Anthracene Derivatives. Retrieved from [Link]

  • ACS Omega. (2023). Tailored NaCl Doping of PEDOT:PSS as a Hole Transport Layer for Flexible Air-Blade-Coated Devices. Retrieved from [Link]

  • RSC Publishing. (2017). New anthracene derivatives integrating high mobility and strong emission. Retrieved from [Link]

Sources

Application Notes and Protocols for Benzenamine, 4,4'-(9,10-anthracenediyl)bis- as a Doping-Free Hole Transport Layer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Stable and Efficient Hole Transport in Perovskite Solar Cells

The rapid evolution of perovskite solar cell (PSC) technology has brought it to the forefront of next-generation photovoltaics. A critical component governing the efficiency and, perhaps more importantly, the long-term stability of these devices is the hole transport layer (HTL). Traditionally, doped organic semiconductors such as spiro-OMeTAD have been the workhorse in high-performance PSCs. However, the use of dopants, often hygroscopic in nature, can introduce pathways for degradation, compromising the operational lifetime of the device[1]. This has spurred significant research into the development of doping-free HTLs that offer high performance without sacrificing stability.

Benzenamine, 4,4'-(9,10-anthracenediyl)bis-, also known as 9,10-bis(4-aminophenyl)anthracene (BAPANT), emerges as a promising candidate in this arena. Its molecular architecture, featuring a rigid and planar anthracene core functionalized with electron-donating aminophenyl groups, suggests favorable properties for efficient hole transport. The anthracene core is known for its excellent charge carrier mobility and photostability, while the terminal amine groups can facilitate charge transfer from the perovskite layer and improve interfacial energetics. This document provides a comprehensive guide for researchers and scientists on the application of BAPANT as a doping-free HTL in perovskite solar cells.

Physicochemical Properties of Benzenamine, 4,4'-(9,10-anthracenediyl)bis-

A thorough understanding of the material's properties is paramount for its successful integration into a device. Below is a summary of the key physicochemical properties of BAPANT.

PropertyValueReference
Chemical Formula C₂₆H₂₀N₂
Molecular Weight 360.45 g/mol [2]
Appearance Expected to be a crystalline solidGeneral knowledge
Solubility Soluble in common organic solvents such as chlorobenzene, toluene, and chloroformInferred from similar anthracene derivatives
HOMO Energy Level Estimated to be in the range of -5.1 to -5.4 eVInferred from related anthracene and triphenylamine compounds
LUMO Energy Level Estimated to be in the range of -2.0 to -2.3 eVInferred from related anthracene and triphenylamine compounds
Thermal Stability Expected to have good thermal stability, a common feature of anthracene derivatives[3][4]

Proposed Device Architecture and Energy Level Alignment

A typical inverted (p-i-n) perovskite solar cell architecture incorporating BAPANT as the HTL is proposed. The energy level diagram illustrates the favorable alignment for efficient charge extraction and transport.

G cluster_device Inverted Perovskite Solar Cell Architecture cluster_energy Energy Level Diagram (eV vs. Vacuum) ITO ITO BAPANT BAPANT (HTL) ITO->BAPANT Perovskite Perovskite Absorber BAPANT->Perovskite ETL ETL (e.g., PCBM) Perovskite->ETL BCP BCP ETL->BCP Ag Ag (Cathode) BCP->Ag vac Vacuum Level (0 eV) ITO_E ITO (-4.7 eV) BAPANT_LUMO BAPANT LUMO (~ -2.1 eV) BAPANT_HOMO BAPANT HOMO (~ -5.2 eV) PVSK_VB Perovskite VB (~ -5.4 eV) PVSK_CB Perovskite CB (~ -3.9 eV) ETL_HOMO ETL HOMO (~ -6.1 eV) ETL_LUMO ETL LUMO (~ -4.0 eV) Ag_E Ag (-4.3 eV)

Caption: Proposed device architecture and corresponding energy level diagram for a perovskite solar cell utilizing BAPANT as the hole transport layer.

Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication and characterization of perovskite solar cells using BAPANT as a doping-free HTL.

Protocol 1: Preparation of BAPANT Solution
  • Materials: Benzenamine, 4,4'-(9,10-anthracenediyl)bis- (BAPANT), Chlorobenzene (anhydrous).

  • Procedure:

    • Weigh 5-10 mg of BAPANT powder and dissolve it in 1 mL of chlorobenzene in a clean vial.

    • Stir the solution on a hotplate at a gentle temperature (e.g., 40-50 °C) for at least 2 hours to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate impurities.

Protocol 2: Device Fabrication (Inverted p-i-n Structure)

This protocol outlines the fabrication of a typical inverted perovskite solar cell. All fabrication steps should be carried out in a nitrogen-filled glovebox.

  • Substrate Cleaning:

    • Sequentially sonicate patterned indium tin oxide (ITO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes immediately before depositing the HTL.

  • HTL Deposition:

    • Transfer the cleaned substrates into the glovebox.

    • Spin-coat the prepared BAPANT solution onto the ITO substrates. A typical spin-coating program would be a two-step process: 500 rpm for 5 seconds followed by 4000 rpm for 30 seconds. The spin speed and time should be optimized to achieve the desired film thickness (typically 20-40 nm).

    • Anneal the BAPANT-coated substrates on a hotplate at 100-120 °C for 10 minutes.

  • Perovskite Layer Deposition:

    • Prepare the desired perovskite precursor solution (e.g., a mixed-cation lead-halide perovskite in a DMF:DMSO solvent system).

    • Deposit the perovskite solution onto the BAPANT layer using a one-step spin-coating method with an anti-solvent quenching step. For example, spin at 4000 rpm for 30 seconds, and dispense the anti-solvent (e.g., chlorobenzene or toluene) during the last 10-15 seconds of the spin.

    • Immediately transfer the substrate to a hotplate and anneal at 100-150 °C for 10-30 minutes (annealing temperature and time are perovskite composition dependent).

  • Electron Transport Layer (ETL) and Electrode Deposition:

    • Prepare a solution of an appropriate ETL material, such as PCBM (phenyl-C61-butyric acid methyl ester) in chlorobenzene.

    • Spin-coat the ETL solution onto the perovskite layer.

    • Deposit a buffer layer, such as Bathocuproine (BCP), by thermal evaporation.

    • Finally, thermally evaporate the metal cathode (e.g., 100 nm of silver) through a shadow mask to define the active area of the device.

G cluster_workflow Device Fabrication Workflow sub_clean Substrate Cleaning htl_dep BAPANT HTL Deposition sub_clean->htl_dep pvsk_dep Perovskite Deposition htl_dep->pvsk_dep etl_dep ETL & Electrode Deposition pvsk_dep->etl_dep characterization Device Characterization etl_dep->characterization

Caption: A simplified workflow for the fabrication of perovskite solar cells with a BAPANT hole transport layer.

Protocol 3: Device Characterization
  • Current Density-Voltage (J-V) Measurement:

    • Use a solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm²) to measure the J-V characteristics of the fabricated devices.

    • Extract key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the EQE spectrum to determine the device's spectral response.

    • Integrate the EQE spectrum to cross-validate the Jsc value obtained from the J-V measurement.

  • Stability Testing:

    • Assess the long-term stability of unencapsulated devices under controlled environmental conditions (e.g., in a nitrogen atmosphere or ambient air with controlled humidity) by monitoring the PCE over time.

    • Perform light-soaking tests to evaluate the operational stability of the devices under continuous illumination.

Expected Performance and Causality

While specific performance data for BAPANT-based PSCs is not yet available in the literature, we can infer potential advantages based on its molecular structure and the properties of similar materials.

  • High Open-Circuit Voltage (Voc): The estimated HOMO level of BAPANT is well-aligned with the valence band of typical perovskite absorbers. This should facilitate efficient hole extraction with minimal energy loss, potentially leading to a high Voc.

  • Good Short-Circuit Current Density (Jsc): The planar anthracene core is conducive to good intermolecular π-π stacking, which can enhance charge carrier mobility. A high hole mobility in the HTL is crucial for efficient charge collection and can contribute to a high Jsc.

  • Improved Stability: As a doping-free HTL, BAPANT avoids the introduction of hygroscopic dopants that are a known source of degradation in spiro-OMeTAD-based devices. The inherent chemical and thermal stability of the anthracene moiety is also expected to contribute to enhanced device longevity.

Conclusion and Future Outlook

Benzenamine, 4,4'-(9,10-anthracenediyl)bis- presents a compelling case as a candidate for a high-performance, stable, and doping-free hole transport layer in perovskite solar cells. Its rational molecular design combines the favorable charge transport properties of an anthracene core with the beneficial interfacial properties of terminal amine groups. The protocols outlined in this application note provide a robust framework for the systematic evaluation of this promising material. Further research should focus on optimizing the deposition parameters, exploring different perovskite compositions, and conducting comprehensive stability studies to fully unlock the potential of BAPANT in advancing perovskite solar cell technology.

References

  • He, D. M., Lu, S. R., Hou, J., Chen, C., Chen, J. Z., & Ding, L. M. (2023). Doping organic hole-transport materials for high-performance perovskite solar cells. Journal of Semiconductors, 44(2), 020202. [Link][1]

  • PubChem. (n.d.). Benzenamine, 4,4'-(9,10-anthracenediyl)bis-. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4,4'-(9,10-Anthracenediyl)bis[benzenamine]. Retrieved from [Link][2]

  • Goretzki, G., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Materials, 12(17), 2733. [Link][3][4]

Sources

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Utilizing the 1,3,5-Tris(4-carboxyphenyl)benzene Linker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of MOFs with the H3BTB Linker

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented control over their structural and chemical properties.[1] The judicious selection of organic linkers and metal nodes allows for the rational design of materials with tailored pore sizes, high surface areas, and specific functionalities, making them ideal candidates for a myriad of applications, including gas storage and separation, catalysis, and notably, biomedical applications such as drug delivery.[2][3]

This guide focuses on the synthesis and application of MOFs constructed using the tritopic linker 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), also known by its CAS number 106704-35-2. The C3-symmetric and planar nature of the H3BTB linker makes it an exceptional building block for creating MOFs with exceptionally high surface areas and large pore volumes.[4] A prime example is MOF-177, which boasts a remarkable surface area of approximately 5000 m²/g.[5] These characteristics are highly desirable for applications in drug delivery, where high loading capacities and controlled release kinetics are paramount.[6]

This document provides a comprehensive overview of the synthesis of H3BTB-based MOFs, with a focus on zinc, copper, and zirconium metal nodes. It further delves into the application of these MOFs as carriers for anticancer drugs, providing detailed protocols for drug loading and in vitro release studies. The protocols herein are designed to be self-validating, with guidance on the characterization techniques necessary to confirm the successful synthesis and performance of these advanced materials.

I. Synthesis of H3BTB-Based Metal-Organic Frameworks

The synthesis of MOFs using the H3BTB linker can be achieved through various methods, with solvothermal and room-temperature synthesis being the most common. The choice of method, metal precursor, and reaction conditions significantly influences the resulting MOF's topology, crystallinity, and porosity.

Synthesis of Zinc-Based MOFs: The Case of MOF-177

MOF-177 is a prototypical example of a highly porous MOF synthesized from the H3BTB linker and zinc(II) ions.[7] Below are two established protocols for its synthesis.

Protocol 1: Room-Temperature Synthesis of MOF-177

This method offers a more energy-efficient alternative to traditional solvothermal synthesis.

Parameter Value
Reactants 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), Zinc(II) acetate dihydrate
Solvent N,N-Diethylformamide (DEF)
Temperature Room Temperature
Reaction Time 3 hours

Step-by-Step Procedure:

  • In a 100 mL beaker, dissolve 626 mg (1.43 mmol) of H3BTB in 50 mL of N,N-Diethylformamide (DEF).

  • In a separate beaker, dissolve 2.51 g (11.4 mmol) of Zinc(II) acetate dihydrate in 50 mL of DEF.

  • Slowly add the zinc acetate solution to the H3BTB solution while stirring continuously at room temperature.

  • Continue stirring for 3 hours. A white precipitate of MOF-177 will form.

  • Collect the product by filtration and wash with fresh DEF (3 x 20 mL).

  • To activate the MOF, immerse the product in chloroform (CHCl3) for 3-5 days, refreshing the chloroform daily. This solvent exchange removes residual DEF from the pores.

  • Decant the chloroform and dry the MOF-177 crystals under vacuum at 120 °C for 12 hours.

Protocol 2: Solvothermal Synthesis of MOF-177

This is a more traditional method that often yields highly crystalline materials.

Parameter Value
Reactants 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), Zinc(II) nitrate hexahydrate
Solvent N,N-Dimethylformamide (DMF)
Temperature 100-120 °C
Reaction Time 24 hours

Step-by-Step Procedure:

  • In a 100 mL Teflon-lined autoclave, dissolve a specific molar ratio of H3BTB and Zinc(II) nitrate hexahydrate in DMF.

  • Seal the autoclave and heat it in an oven at 100-120 °C for 24 hours.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the crystals with fresh DMF (3 x 20 mL) and then with a volatile solvent like ethanol or chloroform (3 x 20 mL).

  • Activate the MOF-177 by heating under vacuum at 120-150 °C for 12-24 hours.

Workflow for MOF-177 Synthesis

cluster_reactants Reactants & Solvent cluster_synthesis Synthesis cluster_purification Purification & Activation H3BTB H3BTB Linker Mixing Mixing and Stirring H3BTB->Mixing Zn_salt Zinc Salt (Acetate or Nitrate) Zn_salt->Mixing Solvent Solvent (DEF or DMF) Solvent->Mixing Reaction Reaction (Room Temp or Solvothermal) Mixing->Reaction Filtration Filtration Reaction->Filtration Washing Washing Filtration->Washing Solvent_Exchange Solvent Exchange (e.g., Chloroform) Washing->Solvent_Exchange Activation Vacuum Drying at Elevated Temperature Solvent_Exchange->Activation Final_Product Activated MOF-177 Activation->Final_Product Characterization Characterization (PXRD, SEM, BET) Final_Product->Characterization

Caption: General workflow for the synthesis and activation of MOF-177.

Synthesis of Copper-Based MOFs with H3BTB

Copper-based MOFs are of interest due to their potential catalytic and antibacterial properties.[8]

Protocol: Solvothermal Synthesis of a Cu-H3BTB MOF

Parameter Value
Reactants 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), Copper(II) nitrate trihydrate
Solvent N,N-Dimethylformamide (DMF) / Ethanol / Water mixture
Temperature 85-100 °C
Reaction Time 24-48 hours

Step-by-Step Procedure:

  • Dissolve H3BTB and Copper(II) nitrate trihydrate in a solvent mixture of DMF, ethanol, and water.

  • Transfer the solution to a Teflon-lined autoclave and heat at 85-100 °C for 24-48 hours.

  • After cooling, collect the blue-green crystals by filtration.

  • Wash the product with DMF and then with ethanol.

  • Activate the Cu-H3BTB MOF by heating under vacuum.

Synthesis of Zirconium-Based MOFs with H3BTB

Zirconium-based MOFs are renowned for their exceptional chemical and thermal stability, making them highly suitable for applications in harsh environments, including biological systems.[9]

Protocol: Solvothermal Synthesis of a Zr-H3BTB MOF

Parameter Value
Reactants 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), Zirconium(IV) chloride (ZrCl4)
Modulator Formic acid or Acetic acid
Solvent N,N-Dimethylformamide (DMF)
Temperature 120 °C
Reaction Time 24-72 hours

Step-by-Step Procedure:

  • Dissolve ZrCl4 and H3BTB in DMF in a Teflon-lined autoclave.

  • Add a modulator, such as formic acid or acetic acid, to control the crystallography and particle size.

  • Seal the autoclave and heat at 120 °C for 24-72 hours.

  • After cooling, collect the white crystalline product by centrifugation or filtration.

  • Wash the product thoroughly with DMF and then with a suitable solvent like ethanol.

  • Activate the Zr-H3BTB MOF by heating under vacuum.

II. Characterization of H3BTB-Based MOFs: Ensuring Quality and Performance

Proper characterization is crucial to confirm the successful synthesis of the desired MOF and to understand its properties.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared with the simulated pattern from the single-crystal X-ray diffraction data if available, or with patterns reported in the literature. For MOF-177, characteristic peaks are expected at 2θ values of approximately 5.5°, 6.2°, and 9.6°.[10]

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and crystal size of the synthesized MOF. Well-defined crystalline shapes, such as the octahedral crystals of MOF-177, are indicative of a successful synthesis.[11]

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area, pore volume, and pore size distribution of the MOF.[6] H3BTB-based MOFs are expected to exhibit a Type I isotherm, characteristic of microporous materials, with a large uptake of N2 at low relative pressures. The BET method is commonly used to calculate the surface area from the isotherm data.[12]

III. Application in Drug Delivery: A Platform for Anticancer Therapeutics

The high porosity and tunable properties of H3BTB-based MOFs make them excellent candidates for drug delivery systems.[13] This section provides protocols for the loading and in vitro release of common anticancer drugs.

Drug Loading Protocol

The most common method for loading drug molecules into MOFs is through diffusion from a concentrated drug solution.

Protocol: Loading of Doxorubicin (DOX) into a Zn-H3BTB MOF

Parameter Value
Drug Doxorubicin hydrochloride (DOX)
MOF Activated Zn-H3BTB MOF (e.g., MOF-177)
Solvent Phosphate-Buffered Saline (PBS) at pH 7.4 or Deionized Water
Temperature Room Temperature
Loading Time 24-72 hours

Step-by-Step Procedure:

  • Suspend a known amount of activated Zn-H3BTB MOF in a concentrated solution of DOX in PBS (pH 7.4).

  • Stir the suspension in the dark at room temperature for 24-72 hours to allow for maximum drug loading.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with fresh PBS to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • To determine the drug loading efficiency, measure the concentration of DOX in the supernatant before and after the loading process using UV-Vis spectroscopy.

Drug Loading and Release Mechanism

cluster_loading Drug Loading cluster_release Drug Release MOF_Drug_Solution Activated MOF in Concentrated Drug Solution Incubation Incubation with Stirring MOF_Drug_Solution->Incubation Drug_Uptake Drug Molecules Diffuse into MOF Pores Incubation->Drug_Uptake Analytics Quantification of Drug Loading/Release (e.g., UV-Vis) Drug_Uptake->Analytics Drug_Loaded_MOF Drug-Loaded MOF in Release Medium (e.g., PBS) Stimulus Stimulus (e.g., pH change, physiological conditions) Drug_Loaded_MOF->Stimulus Drug_Diffusion Drug Molecules Diffuse out of MOF Pores Stimulus->Drug_Diffusion Drug_Diffusion->Analytics Therapeutic_Effect Therapeutic Effect Drug_Diffusion->Therapeutic_Effect

Caption: Schematic of the drug loading and release process in MOFs.

In Vitro Drug Release Protocol

The release of the loaded drug is typically studied under conditions that mimic the physiological environment.

Protocol: In Vitro Release of 5-Fluorouracil (5-FU) from a Zn-H3BTB MOF

Parameter Value
Drug-Loaded MOF 5-FU loaded Zn-H3BTB MOF
Release Medium Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5
Temperature 37 °C
Duration Up to 120 hours

Step-by-Step Procedure:

  • Disperse a known amount of the 5-FU loaded MOF in a specific volume of PBS (pH 7.4 or 5.5) in a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of the same PBS buffer, which is continuously stirred at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Measure the concentration of 5-FU in the withdrawn aliquots using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Plot the cumulative percentage of drug released as a function of time to obtain the release profile.[14][15]

In Vitro Cytotoxicity Assay

To assess the therapeutic potential of the drug-loaded MOFs, their cytotoxicity against cancer cell lines is evaluated.

Protocol: MTT Assay for Cytotoxicity Evaluation

  • Seed cancer cells (e.g., MCF-7 for breast cancer) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the free drug, the empty MOF, and the drug-loaded MOF for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.[16][17]

IV. Conclusion and Future Perspectives

The 1,3,5-Tris(4-carboxyphenyl)benzene linker is a versatile and powerful building block for the construction of highly porous and robust MOFs. The protocols detailed in this guide provide a solid foundation for the synthesis, characterization, and application of H3BTB-based MOFs, particularly in the promising field of drug delivery. The ability to precisely tune the properties of these materials opens up exciting possibilities for the development of next-generation therapeutic platforms with enhanced efficacy and reduced side effects. Further research into the functionalization of the H3BTB linker and the exploration of novel metal-linker combinations will undoubtedly lead to the discovery of new MOFs with even more advanced capabilities.

V. References

  • Chae, H. K., Siberio-Perez, D. Y., Kim, J., Go, Y. B., Eddaoudi, M., Matzger, A. J., O'Keeffe, M., & Yaghi, O. M. (2004). A route to high surface area, porosity and inclusion of large molecules in crystals. Nature, 427(6974), 523–527.

  • Rowsell, J. L., & Yaghi, O. M. (2005). Strategies for hydrogen storage in metal-organic frameworks. Angewandte Chemie International Edition, 44(30), 4670-4679.

  • Horcajada, P., Chalati, T., Serre, C., Gillet, B., Sebrie, C., Baati, T., Eubank, J. F., Heurtaux, D., Clayette, P., Kreuz, C., Chang, J. S., Hwang, Y. K., Marsaud, V., Bories, C., Cynober, L., Gil, S., Férey, G., Couvreur, P., & Gref, R. (2010). Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging. Nature materials, 9(2), 172-178.

  • Dong, B. X., Chen, L., Zhang, S. Y., Ge, J., & Li, S. L. (2015). The first tritopic bridging ligand 1, 3, 5-tris (4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. Dalton Transactions, 44(4), 1435-1440.

  • Sun, C. Y., Qin, C., Wang, X. L., & Su, Z. M. (2013). Metal-organic frameworks as potential drug delivery systems. Expert opinion on drug delivery, 10(1), 89-101.

  • Zhao, D., Yuan, D., & Zhou, H. C. (2010). The synthesis of metal–organic frameworks. Accounts of chemical research, 43(1), 20-30.

  • Eddaoudi, M., Kim, J., Rosi, N., Vodak, D., Wachter, J., O'Keeffe, M., & Yaghi, O. M. (2002). Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage. Science, 295(5554), 469-472.

  • Rojas, S., & Horcajada, P. (2017). Metal-organic frameworks for drug delivery. Drug Delivery Nanosystems: From Bioinspiration and Biomimetics to Clinical Applications, 203-234.

  • PubChem. (n.d.). 1,3,5-Tris(4-carboxyphenyl)benzene. Retrieved from [Link]

  • Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(6), 1477-1504.

  • Wuttke, S., Lismont, M., Escudero, A., Rungtaweevoranit, B., & Parak, W. J. (2017). Positioning metal-organic framework nanoparticles within the context of drug delivery–a comparison with mesoporous silica nanoparticles and dendrimers. Biomaterials, 145, 1-17.

  • Furukawa, H., Cordova, K. E., O’Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444.

  • Kreno, L. E., Leong, K., Farha, O. K., Allendorf, M., Van Duyne, R. P., & Hupp, J. T. (2012). Metal–organic framework materials as chemical sensors. Chemical reviews, 112(2), 1105-1125.

  • Della Rocca, J., Liu, D., & Lin, W. (2011). Nanoscale metal-organic frameworks for biomedical imaging and therapy. Accounts of chemical research, 44(10), 957-968.

  • ResearchGate. (n.d.). PXRD pattern of activated (red) MTV-MOF-177-ABG sample and the profile... Retrieved from [Link]

  • ResearchGate. (n.d.). a,b) Optical microscope images of C-MOF-177 and SEM images of c,d)... Retrieved from [Link]

  • ResearchGate. (n.d.). BET specific surface area and pore structure of MOFs determined by hydrogen adsorption at 20 K. Retrieved from [Link]

  • ResearchGate. (n.d.). Release profile of the 5-FU from the drug-loaded materials 1–3 in PBS... Retrieved from [Link]

  • Chen, D., Wang, D., Li, Z., & Wang, J. (2018). Doxorubicin-loaded metal-organic framework nanoparticles for cancer therapy. Nanoscale research letters, 13(1), 1-8.

  • Bai, Y., He, Y., & Zhang, Y. (2016). A 2D porous zirconium-based metal-organic framework for drug delivery. Journal of Materials Chemistry B, 4(46), 7449-7455.

  • Sonochemical-assisted method for efficient synthesis of Cu-MOF and evaluating its antibacterial properties. (2020). Ultrasonics sonochemistry, 64, 104983.

  • ResearchGate. (n.d.). In vitro cytotoxicity of MOFs and FA-MOF against MDA-MB-231 and MCF-7... Retrieved from [Link]

  • In vitro cytotoxicity testing of novel drug molecules using MTT assay. (2023). International Journal of Pharmaceutical Research & Allied Sciences, 12(2).

  • Walton, K. S., & Snurr, R. Q. (2007). Applicability of the BET method for determining surface areas of microporous metal− organic frameworks. Journal of the American Chemical Society, 129(27), 8552-8556.

  • Thommes, M., Kaneko, K., Neimark, A. V., Olivier, J. P., Rodriguez-Reinoso, F., Rouquerol, J., & Sing, K. S. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report). Pure and applied chemistry, 87(9-10), 1051-1069.

  • A 2D Porous Zinc-Organic Framework Platform for Loading of 5-Fluorouracil. (2018). Molecules, 23(10), 2530.

  • Targeted Delivery of 5-Fluorouracil and Sonidegib via Surface-Modified ZIF-8 MOFs for Effective Basal Cell Carcinoma Therapy. (2023). Pharmaceutics, 15(11), 2598.

  • Doxorubicin-Loaded Metal-Organic Framework for Ferroptosis-Enhanced Chemotherapy Through Sustained Zn Release and Glutathione Peroxidase Downregulation. (2023). Advanced Healthcare Materials, e2300481.

  • In Vitro Toxicity Study of a Porous Iron(III) Metal‒Organic Framework. (2019). Materials, 12(7), 1032.

  • Exploring bioMOF-on-MOF hybrid nanostructure for controlled drug release: characterization, kinetic modeling, and in vitro evaluation. (2023). Journal of Materials Chemistry B, 11(38), 9131-9142.

  • Terbium-modified two-dimensional zirconium-based metal–organic frameworks for photoluminescence detection of nitrite. (2022). Molecular Systems Design & Engineering, 7(11), 1378-1385.

  • Zr-MOF Nanosheets Vertically Grown on Fabrics for Rapid Catalytic Elimination of Nerve Agent Simulants. (2023). ACS Applied Materials & Interfaces, 15(23), 28249-28258.

  • Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. (2007). Journal of Solid State Chemistry, 180(10), 2809-2816.

  • Sonochemical-assisted method for efficient synthesis of Cu-MOF and evaluating its antibacterial properties. (2020). Ultrasonics Sonochemistry, 64, 104983.

  • Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer. (2019). Pharmaceutics, 11(11), 570.

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research & Allied Sciences, 12(2).

Sources

Application Note: Characterizing Hole Mobility in 9,10-bis(4-aminophenyl)anthracene (DAPA) Films

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of DAPA in Organic Electronics

9,10-bis(4-aminophenyl)anthracene (DAPA) is a promising organic semiconductor renowned for its robust thermal stability and efficient hole-transporting properties. These characteristics make it a material of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the efficiency of charge transport within the active organic layers. Specifically, the hole mobility (μ) , which quantifies the ease with which positive charge carriers (holes) move through the material under an applied electric field, is a critical parameter governing device speed, efficiency, and overall operational characteristics.[1][2]

This application note provides a comprehensive guide for researchers and materials scientists on the characterization of hole mobility in amorphous DAPA thin films. We will delve into the theoretical underpinnings of charge transport in disordered organic systems, present a detailed, field-proven protocol using the Space-Charge-Limited Current (SCLC) method, and offer insights into data analysis and validation.

Theoretical Framework: Hole Transport in Amorphous DAPA

Unlike crystalline inorganic semiconductors with well-defined energy bands, charge transport in amorphous organic films like DAPA occurs via a process known as hopping .[3][4] In this mechanism, charge carriers (holes) are localized on individual DAPA molecules and "hop" between adjacent molecules under the influence of an electric field.

This process is profoundly affected by disorder, which is inherent to the amorphous nature of the film. Two primary types of disorder are:

  • Energetic Disorder: Variations in the highest occupied molecular orbital (HOMO) energy levels of the DAPA molecules due to differences in local polarization and molecular conformation. This creates a distribution of energy states, often modeled as a Gaussian distribution.[3][5][6][7]

  • Positional Disorder: A lack of long-range order in the positions and orientations of the DAPA molecules.

The Gaussian Disorder Model (GDM) is a widely accepted framework for describing charge transport in such systems.[3][4] It successfully explains the characteristic electric field and temperature dependence of mobility observed experimentally. A key takeaway from this model is that higher mobility is facilitated by lower energetic disorder and optimal intermolecular spacing and orientation.

Experimental Methodology: The Space-Charge-Limited Current (SCLC) Technique

Several techniques exist for measuring charge carrier mobility, including Time-of-Flight (TOF), Hall Effect, and admittance spectroscopy.[8][9][10][11] For thin films typically used in OLEDs and OPVs (sub-micron thickness), the SCLC method is particularly advantageous.[12] TOF, while a powerful technique, generally requires thicker films (1-10 µm) to ensure the photogenerated charge sheet is thin compared to the sample thickness, which may not represent the morphology of actual device layers.[12]

The SCLC technique involves fabricating a single-carrier (hole-only) device and analyzing its current density-voltage (J-V) characteristics in the dark.[8][13] When an ohmic contact efficiently injects holes into the DAPA film, and the opposing electrode blocks electron injection, the current becomes limited by the buildup of space charge within the organic layer.

Under these conditions, the J-V relationship is described by the Mott-Gurney law for a trap-free semiconductor:

J = (9/8) * ε₀ * εᵣ * μ * (V²/d³)

Where:

  • J is the current density.

  • ε₀ is the permittivity of free space.

  • εᵣ is the relative permittivity of the DAPA film (typically assumed to be ~3 for many organic materials).

  • μ is the hole mobility.

  • V is the applied voltage.

  • d is the thickness of the DAPA film.

By plotting J vs. V², a linear relationship in the SCLC regime allows for the extraction of the hole mobility, μ.

Detailed Experimental Protocol

This section provides a step-by-step workflow for sample preparation, device fabrication, and measurement.

Device Architecture and Materials

To ensure a hole-only device, materials must be selected to facilitate hole injection and block electron injection. A standard architecture is:

Substrate / Anode / Hole-Injection Layer (HIL) / DAPA / Cathode

  • Substrate: Indium Tin Oxide (ITO) coated glass.

  • Anode (Ohmic Contact for Holes): The ITO itself, often treated to increase its work function.

  • Hole-Injection Layer (HIL): A material like PEDOT:PSS or Molybdenum Oxide (MoO₃) to facilitate ohmic contact between the ITO and DAPA.

  • Active Layer: The 9,10-bis(4-aminophenyl)anthracene (DAPA) film.

  • Cathode (Electron-Blocking): A high work function metal like Gold (Au) or Silver (Ag) that creates a large energy barrier for electron injection.

Workflow Diagram

G cluster_prep Preparation cluster_fab Fabrication (in Glovebox) cluster_measure Measurement & Analysis sub_clean 1. Substrate Cleaning (Sonication in DI Water, Acetone, IPA) uv_ozone 2. UV-Ozone Treatment (Increases ITO Work Function) sub_clean->uv_ozone hil_dep 3. HIL Deposition (e.g., Spin-coating PEDOT:PSS) uv_ozone->hil_dep dapa_dep 4. DAPA Film Deposition (Thermal Evaporation) hil_dep->dapa_dep cathode_dep 5. Cathode Deposition (Thermal Evaporation via Shadow Mask) dapa_dep->cathode_dep jv_measure 6. J-V Characterization (Probe Station & SMU) cathode_dep->jv_measure analysis 7. Data Analysis (Plot J vs. V², Extract Mobility) jv_measure->analysis

Caption: Experimental workflow for SCLC mobility measurement.

Step-by-Step Procedure

A. Substrate Preparation (Self-Validating Cleanliness)

  • Initial Cleaning: Sequentially sonicate pre-patterned ITO-coated glass substrates in deionized water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Surface Treatment: Treat the substrates with UV-Ozone for 15 minutes immediately before transferring them into the deposition system.

    • Causality & Validation: This step removes organic residues and increases the ITO work function, promoting better hole injection. A simple validation check is to measure the contact angle of a water droplet on the surface; a highly hydrophilic surface (low contact angle) indicates successful treatment.

B. Device Fabrication (Under Inert Atmosphere)

  • HIL Deposition: If using PEDOT:PSS, spin-coat the solution onto the ITO substrate and anneal according to the manufacturer's specifications. If using MoO₃, thermally evaporate a thin layer (~10 nm).

  • DAPA Film Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).[14]

    • Deposit the DAPA film at a controlled rate (e.g., 0.1-0.2 nm/s) to the desired thickness (typically 100-200 nm).

    • Causality: Thermal evaporation in high vacuum is a common method for depositing uniform thin films of organic materials and minimizes contamination.[14][15] The deposition rate can influence film morphology.

  • Cathode Deposition: Without breaking vacuum, deposit the top cathode (e.g., 100 nm of Au or Ag) through a shadow mask to define the active device area.

    • Causality: The high work function of Au/Ag creates a significant energy barrier to electron injection, ensuring the device operates in a hole-only regime. The shadow mask defines a precise area for accurate current density calculation.

C. Measurement and Characterization

  • Setup: Place the fabricated device on a probe station in a dark, electrically shielded box. Connect the anode (ITO) and cathode (Au/Ag) to a Source Measure Unit (SMU).

  • Data Acquisition: Apply a voltage sweep (e.g., from 0V to 10V) and record the corresponding current.

    • Best Practice: Perform a forward and reverse voltage sweep to check for hysteresis, which could indicate the presence of mobile ions or significant trapping effects.[16]

  • Thickness Measurement: Accurately measure the thickness of the DAPA film using a profilometer or ellipsometer. This is a critical parameter for the mobility calculation.

Data Analysis and Interpretation

Identifying the SCLC Regime

A log-log plot of J vs. V is essential for identifying the different conduction regimes and validating the SCLC model.

G cluster_0 Log-Log Plot of J vs. V origin x_axis origin->x_axis y_axis origin->y_axis p1 origin->p1 Ohmic Regime (J ∝ V) Slope ≈ 1 p2 p1->p2 p3 p2->p3 SCLC Regime (J ∝ V²) Slope ≈ 2 p4 p3->p4

Caption: Ideal J-V characteristics showing Ohmic and SCLC regimes.

  • Ohmic Regime: At low voltages, the current is typically ohmic (J ∝ V), with a slope of ~1 on the log-log plot. This is due to the equilibrium charge carriers.

  • SCLC Regime: As the voltage increases, injected charge density exceeds the intrinsic carrier density. The current becomes space-charge limited, and the plot should exhibit a slope of ~2 (J ∝ V²).[13]

    • Self-Validation: The clear observation of a transition from a slope of ~1 to ~2 is a strong indicator that the SCLC mechanism is dominant and that the contacts are behaving as expected (one ohmic, one blocking).

Calculating Mobility
  • Isolate the data points within the clear J ∝ V² region.

  • Plot J as a function of V².

  • Perform a linear fit to this data. The slope of this fit is equal to (9/8) * ε₀ * εᵣ * μ / d³.

  • Rearrange the formula to solve for mobility (μ):

    μ = Slope * (8 * d³) / (9 * ε₀ * εᵣ)

Expected Results and Data Presentation

The hole mobility of amorphous organic materials is typically in the range of 10⁻⁷ to 10⁻³ cm²/Vs.[2] For anthracene derivatives, values can vary based on substitution and film morphology.[17] It is crucial to report results in a structured format.

ParameterSymbolValueUnit
DAPA Film Thicknessde.g., 150nm
Device AreaAe.g., 4mm²
Relative Permittivity (Assumed)εᵣ3.0(unitless)
Slope of J vs. V² plotSlopeCalculatedA / (m²·V²)
Calculated Hole Mobility μ Extracted cm²/Vs

Conclusion

The Space-Charge-Limited Current method provides a reliable and accessible means to characterize the hole mobility of thin DAPA films, a parameter essential for designing and optimizing high-performance organic electronic devices. By following a carefully structured protocol that includes substrate preparation, controlled device fabrication, and rigorous data analysis, researchers can obtain accurate and reproducible mobility values. The validation checks embedded within the protocol, such as observing the distinct J-V regimes, ensure the trustworthiness of the extracted data. This application note serves as a foundational guide for researchers aiming to understand and harness the charge transport properties of DAPA and similar amorphous organic semiconductors.

References

  • Can anyone suggest methods to determine the mobility of organic semiconductors? (2013). ResearchGate. Available at: [Link]

  • Investigation of the hole transport characterization and mechanisms in co-evaporated organic semiconductor mixtures. (2017). RSC Publishing. Available at: [Link]

  • Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. (2024). Fluxim. Available at: [Link]

  • Reassessing the Validity of Space-Charge-Limited Current Measurements in Perovskite Devices with Charge-Transporting Layers. (2023). American Chemical Society Publications. Available at: [Link]

  • Application of MIS-CELIV technique to measure hole mobility of hole-transport material for organic light-emitting diodes. (2018). AIP Publishing. Available at: [Link]

  • Time-of-Flight principle. (2022). Terabee. Available at: [Link]

  • Time-of-flight mobility measurements in organic field-effect transistors. (2008). AIP Publishing. Available at: [Link]

  • Hole mobilities of model materials. Time of flight (TOF) values for... (n.d.). ResearchGate. Available at: [Link]

  • What Is Hole Mobility In Semiconductors? (2023). Chemistry For Everyone - YouTube. Available at: [Link]

  • How is electron mobility or hole mobility measured in a metal or semiconductor? (2017). Quora. Available at: [Link]

  • Charge mobility measurement techniques in organic semiconductors. (2008). ResearchGate. Available at: [Link]

  • Time-of-flight (ToF) measurement using pulse lasers. (n.d.). Ushio. Available at: [Link]

  • Charge mobility measurement techniques in organic semiconductors. (2008). ResearchGate. Available at: [Link]

  • Charge-carrier mobility measurement in organic semiconductors. (2008). TSI Journals. Available at: [Link]

  • Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells. (2023). MDPI. Available at: [Link]

  • Thin Films Deposition of Organic Materials. (2019). VacCoat. Available at: [Link]

  • Space charge limited current model (SCLC) hole mobility of compound M1. (n.d.). ResearchGate. Available at: [Link]

  • Analyzing Dynamical Disorder for Charge Transport in Organic Semiconductors via Machine Learning. (2021). ACS Publications. Available at: [Link]

  • Soluble 2,6-Bis(4-pentylphenylethynyl)anthracene as a High Hole Mobility Semiconductor for Organic Field-effect Transistors. (2007). ResearchGate. Available at: [Link]

  • Thin Film Deposition | Techniques and Systems. (n.d.). Korvus Technology. Available at: [Link]

  • Organic Thin Film Deposition Techniques. (2000). Semantic Scholar. Available at: [Link]

  • Grain Boundary Engineering for High-Mobility Organic Semiconductors. (2024). MDPI. Available at: [Link]

  • Gaussian disorder model for high carrier densities: Theoretical aspects and application to experiments. (2012). ResearchGate. Available at: [Link]

  • An improved method for extraction of mobility from space charge limited current in organic semiconductor films. (2017). AIP Publishing. Available at: [Link]

  • Analyzing dynamical disorder for charge transport in organic semiconductors via machine learning. (2021). ResearchGate. Available at: [Link]

  • Toward Understanding Space-Charge Limited Current Measurements on Metal Halide Perovskites. (2020). ACS Publications. Available at: [Link]

  • Spray deposition of organic semiconducting thin-films: Towards the fabrication of arbitrary shaped organic electronic devices. (2007). ResearchGate. Available at: [Link]

  • Microscopic Simulations of Charge Transport in Disordered Organic Semiconductors. (2011). ACS Publications. Available at: [Link]

  • Thin Film Deposition Technologies: Transforming Electronics, Energy, and Aerospace. (2024). AZO Materials. Available at: [Link]

  • Charge carrier energy disorder in polar amorphous organic thin films. (2006). PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 9,10-bis(4-aminophenyl)anthracene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals facing challenges with the solubility of 9,10-bis(4-aminophenyl)anthracene (BAPA). The following troubleshooting guides and Frequently Asked Questions (FAQs) are structured to directly address specific experimental issues with scientifically grounded solutions.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the general solubility profile of 9,10-bis(4-aminophenyl)anthracene in common laboratory solvents?

A1: 9,10-bis(4-aminophenyl)anthracene is a large, predominantly nonpolar aromatic molecule.[1][2] Consequently, it exhibits very poor solubility in highly polar solvents such as water. Its solubility is more favorable in organic solvents.[3] While specific quantitative solubility data is limited in readily available literature, you can expect it to be sparingly soluble in many common organic solvents due to strong intermolecular π-π stacking interactions between the flat anthracene cores.[4] Generally, it will show better solubility in non-polar aprotic and some polar aprotic solvents compared to polar protic solvents like alcohols.

Q2: I'm observing a strong blue fluorescence in my BAPA solutions, even at what I believe to be low concentrations. Is this expected?

A2: Yes, this is a characteristic feature of anthracene and its derivatives.[5] These compounds are well-known for their fluorescence, typically emitting in the blue region of the spectrum when exposed to ultraviolet light.[3][5] This inherent fluorescence is a useful qualitative indicator of the compound's presence in a solution.

Q3: After successfully dissolving BAPA, I notice that it precipitates out of solution over time. Why does this happen?

A3: This phenomenon, often referred to as "crashing out," is common for compounds with poor solubility. It can occur when a supersaturated solution is prepared, which is thermodynamically unstable. Several factors can induce precipitation from a metastable solution, including temperature changes, the introduction of nucleation sites (like dust or scratches on the container), or the gradual aggregation of the solute molecules. The strong intermolecular forces of the BAPA molecules favor the solid, crystalline state.

Troubleshooting Guide: Strategies for Enhancing BAPA Solubility

This section details practical approaches to overcome common solubility hurdles encountered during experimentation with 9,10-bis(4-aminophenyl)anthracene.

Issue 1: Incomplete Dissolution in a Single Organic Solvent

Scenario: You are attempting to dissolve BAPA in a single organic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF), but a significant portion of the solid remains undissolved.

Root Cause: The energy required to break the crystal lattice of solid BAPA and overcome the strong intermolecular forces is greater than the energy released from the interaction between BAPA molecules and the single solvent.

Solution Pathway: Solvent System Optimization and Co-solvency

A systematic approach to solvent selection, including the use of co-solvents, can significantly improve solubility.[6][7] Co-solvents are organic solvents added to a primary solvent to enhance the solubility of a poorly soluble compound.[6][8][9]

Experimental Protocol: Solvent Screening and Co-Solvent System Development

  • Initial Solvent Screening:

    • Prepare small-scale test solutions (e.g., 1 mg/mL) of BAPA in a variety of solvents with different polarities.

    • Suggested Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).

    • Vortex each mixture vigorously for 2 minutes and allow it to equilibrate for at least 30 minutes at a constant temperature.

    • Visually assess the extent of dissolution.

  • Development of Co-Solvent Systems:

    • Identify the single solvent from the initial screening that provided the best solubility, even if incomplete.

    • Prepare a series of binary mixtures using this solvent and a co-solvent. For example, if THF showed moderate success, create mixtures of THF with a more polar aprotic solvent like DMSO in various ratios (e.g., 9:1, 4:1, 1:1 THF:DMSO).

    • The rationale here is that a blend of solvents can offer a more favorable energetic balance for solvation, with one solvent interacting well with the nonpolar aromatic regions and the other disrupting intermolecular interactions involving the amine groups.

    • Repeat the dissolution test with these co-solvent systems.

Data Summary: Expected Solubility Trends for BAPA

Solvent/SystemGeneral Solvent TypeExpected SolubilityRationale for Effectiveness
WaterPolar ProticVery PoorThe highly nonpolar nature of the anthracene core dominates.
EthanolPolar ProticPoorThe protic nature is not ideal for the large aromatic structure.
TolueneNonpolar AromaticModerate"Like dissolves like" principle; good for the aromatic core.[3]
Dichloromethane (DCM)NonpolarModerate to GoodA common starting point for many organic compounds.
Tetrahydrofuran (THF)Polar AproticModerate to GoodOffers a balance of properties to interact with the molecule.
N,N-Dimethylformamide (DMF)Polar AproticGoodIts polar aprotic nature can effectively solvate the molecule.
Dimethyl sulfoxide (DMSO)Polar AproticGood to ExcellentA strong, polar aprotic solvent known for dissolving many poorly soluble compounds.[10]
THF / DMSO (Co-solvent)MixedPotentially ImprovedA combination can provide a more optimal solvation environment than either solvent alone.[11]

Troubleshooting Workflow: Optimizing Solvent Selection

Caption: A systematic workflow for optimizing the solvent system for BAPA.

Issue 2: Requirement for Aqueous Solubility for Biological Applications

Scenario: You need to prepare a solution of BAPA in an aqueous buffer for biological assays (e.g., cell-based studies), where it is practically insoluble.

Root Cause: The large, hydrophobic anthracene core makes the molecule highly water-insoluble. The basicity of the amine groups is not sufficient to confer aqueous solubility at neutral pH.

Solution Pathway: pH Modification via Salt Formation

By protonating the basic amine groups in an acidic environment, a more polar and water-soluble salt can be formed.[12] This is a common strategy for improving the aqueous solubility of drugs containing ionizable groups.[12][13]

Experimental Protocol: pH-Dependent Solubilization

  • Prepare a Concentrated Stock Solution: Dissolve the BAPA in a minimal volume of a water-miscible organic solvent like DMSO or DMF. This will serve as a concentrated stock to be diluted into the aqueous medium.

  • pH Adjustment of the Aqueous Medium:

    • Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0).

    • Add a small aliquot of the BAPA stock solution to each buffer.

    • The amine functional groups on BAPA will become protonated in the acidic buffers, forming an ammonium salt. This salt form will have significantly improved aqueous solubility.

    • Observe the solutions for any signs of precipitation. The lowest pH at which the solution remains clear is a good starting point for your experiments.

Chemical Principle: Acid-Base Equilibrium ```dot graph TD { subgraph "Poorly Soluble Form (at Neutral pH)" BAPA["9,10-bis(4-aminophenyl)anthracene (Hydrophobic)"] end

}

Caption: A decision-making flowchart for selecting a suitable solubility enhancement strategy for BAPA.

References

  • MDPI. (n.d.). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Retrieved from [Link]

  • Wikipedia. (2024). Anthracene. Retrieved from [Link]

  • Wikipedia. (2024). Cosolvent. Retrieved from [Link]

  • Zhao, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 4,4'-(9,10-anthracenediyl)bis-. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. Retrieved from [Link]

  • ChemRxiv. (2022). Which Flavor of 9,10-Bis(phenylethynyl)anthracene is Best for Perovskite-Sensitized Triplet. Retrieved from [Link]

  • Gryglewicz, S., et al. (2019). The effect of using a co-solvent in the extraction process on the performance and quality of the obtained raffinates. Nafta-Gaz. Retrieved from [Link]

  • Google Patents. (2011). US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Retrieved from [Link]

  • MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Anthracene. Retrieved from [Link]

  • PubMed Central. (2023). Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. Retrieved from [Link]

  • NIST WebBook. (n.d.). 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]

  • Beilstein Journals. (2018). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • PubMed. (2010). Solubility prediction of anthracene in mixed solvents using a minimum number of experimental data. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent. Retrieved from [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • AAPS PharmSciTech. (2006). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. Retrieved from [Link]

Sources

Technical Support Center: Purification of Benzenamine, 4,4'-(9,10-anthracenediyl)bis-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chromatographic purification of crude Benzenamine, 4,4'-(9,10-anthracenediyl)bis-. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this large, polycyclic aromatic amine. The unique structure of this molecule—a rigid, nonpolar anthracene core flanked by two polar benzenamine moieties—presents distinct purification hurdles that demand a carefully considered chromatographic strategy.

This guide is structured to follow the logical workflow of a purification campaign, from initial characterization and method development to column execution and troubleshooting.

Part 1: Pre-Chromatography Considerations & Compound Characterization

Before any separation is attempted, understanding the physicochemical properties and stability of your target compound is paramount. Rushing into chromatography without this knowledge is a common source of failure.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Benzenamine, 4,4'-(9,10-anthracenediyl)bis- that will influence its chromatographic behavior?

A1: The molecule's behavior is dominated by two competing features:

  • The Anthracene Core: This large, flat, and electron-rich system is prone to strong π-π stacking interactions with other molecules and the stationary phase. It imparts very low polarity, favoring nonpolar mobile phases.

  • The Benzenamine Groups: The primary amine (-NH2) groups are polar and basic. They can engage in hydrogen bonding with polar stationary phases like silica gel. This can lead to significant peak tailing or even irreversible adsorption.[1]

Understanding this duality is key. You are trying to separate a large, predominantly nonpolar molecule that has highly polar, basic functional groups.

Property Value Source
Molecular Formula C26H20N2[2][3]
Molecular Weight 360.45 g/mol [2][3]
IUPAC Name 4-[10-(4-aminophenyl)anthracen-9-yl]aniline[2]
Predicted XLogP3 6.3[2]

The high XLogP3 value indicates significant nonpolar character.

Q2: My compound appears to be degrading on the silica gel TLC plate. How can I confirm this and what should I do?

A2: Anthracene derivatives can be sensitive, and the acidic nature of standard silica gel can catalyze degradation.[1] To diagnose this:

  • Perform a 2D TLC Stability Test: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After the run, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If your compound is stable, the spot will simply move to the new diagonal. If it is degrading, you will see new spots appearing on the second run that were not present after the first.[1]

  • Solution: If instability is confirmed, you have several options:

    • Deactivate the Silica Gel: Prepare a slurry of silica gel with your chosen nonpolar solvent containing 1-2% triethylamine (NEt3) or ammonia in methanol. This neutralizes the acidic sites.

    • Switch to a Different Stationary Phase: Alumina (neutral or basic) is an excellent alternative for acid-sensitive compounds.[1] Florisil is another option.[1]

    • Consider Reverse-Phase Chromatography: If your impurities have significantly different polarities, reverse-phase (e.g., C18 silica) with a polar mobile phase (like acetonitrile/water or methanol/water) can be a powerful alternative for purifying polar compounds.[4]

Part 2: Method Development - The Key to Success

Effective separation on a column is almost always predicted by careful method development using Thin Layer Chromatography (TLC).

Troubleshooting Your TLC

Q3: I'm struggling to find a solvent system that gives good separation on TLC. Where do I start?

A3: The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 and is well-separated from its impurities.[5] Given the nonpolar nature of the anthracene core, start with a nonpolar solvent and titrate in a more polar one.

Recommended Starting Solvent Systems:

  • Hexanes / Ethyl Acetate

  • Toluene / Ethyl Acetate

  • Dichloromethane / Methanol

Workflow for Solvent Selection:

Caption: Decision tree for TLC solvent system optimization.

Q4: My compound is streaking badly on the TLC plate. What causes this and how can I fix it?

A4: Streaking is typically caused by one of three issues:

  • Sample Overload: You've spotted too much material. Dilute your sample and spot a smaller amount.

  • Compound Insolubility: The compound is not fully dissolved in the mobile phase as it travels up the plate. This can happen if the chosen solvent is too weak.

  • Strong Stationary Phase Interaction: This is highly likely for your compound due to the basic amine groups interacting with acidic silica. The molecule "sticks" and "unsticks" as it moves, causing a streak.

    • The Fix: Add a small amount of a competitive base to your mobile phase. A common choice is 0.5-1% triethylamine (NEt3). The NEt3 will preferentially bind to the active sites on the silica, allowing your compound to travel as a more compact spot.

Part 3: Column Chromatography - Execution & Troubleshooting

Once you have an optimized solvent system from TLC, you can scale up to column chromatography.

Experimental Protocol: Flash Column Chromatography

This protocol assumes a standard silica gel column. Adjustments for alumina or reverse-phase will be necessary.

1. Column Preparation:

  • Select a column with an appropriate diameter for your sample size (a common rule of thumb is a silica-to-crude-material ratio of 50:1 to 100:1 by weight).
  • Pack the column using the "slurry method" with your chosen initial, nonpolar mobile phase to ensure a homogenous, bubble-free packing. This is critical to avoid channeling and poor separation.

2. Sample Loading:

  • Dissolve your crude Benzenamine, 4,4'-(9,10-anthracenediyl)bis- in a minimal amount of a strong solvent (like dichloromethane or toluene).
  • Dry Loading (Recommended): Add a small amount of silica gel (or celite) to this solution and evaporate the solvent under reduced pressure until you have a free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents the issues associated with using a strong loading solvent, which can disrupt the top of the column bed.[6]
  • Wet Loading: If dry loading is not feasible, use the absolute minimum volume of solvent to dissolve your crude material. A large volume of strong solvent will compromise your separation.[6][7]

3. Elution and Fraction Collection:

  • Begin eluting with your starting, low-polarity solvent system identified during TLC.
  • Apply gentle air pressure ("flash" chromatography) to achieve a steady flow rate.
  • Collect fractions systematically.
  • If your compound is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution).[1] However, for closely eluting impurities, running the column isocratically (with a single solvent mixture) often provides better resolution.

4. Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain your pure product.
  • Combine the pure fractions and remove the solvent via rotary evaporation.
Live Troubleshooting Guide

This section addresses problems as they might occur during the column run.

Caption: Common column chromatography issues and their solutions.

References

  • Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]

  • Anthracene problems with detection . Chromatography Forum. [Link]

  • 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide . MDPI. [Link]

  • Benzenamine, 4,4'-(9,10-anthracenediyl)bis- . PubChem, National Center for Biotechnology Information. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. [Link]

  • LC Chromatography Troubleshooting Guide . HALO Columns. [Link]

  • Introducing Column Chromatography through Colorful Reactions of Guaiazulene . Journal of Chemical Education, ACS Publications. [Link]

  • Medium- and High-Pressure Integrated Chromatographic Strategies for the Isolation and Purification of Free Radical Inhibitors from Dracocephalum heterophyllum . MDPI. [Link]

  • Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients . PubMed Central, National Institutes of Health. [Link]

  • Column chromatography issues . Reddit r/chemistry. [Link]

  • HPLC Troubleshooting Guide . Restek. [Link]

  • Column chromatography . Columbia University, Department of Chemistry. [Link]

  • Study on the different mechanoluminescence of anthracene derivatives . RSC Publishing. [Link]

  • Chromatography to separate polar molecules? . Reddit r/OrganicChemistry. [Link]

  • Benzamide, N,N'-(9,10-dihydro-4-hydroxy-9,10-dioxo-1,5-anthracenediyl)bis- . PubChem, National Center for Biotechnology Information. [Link]

  • Benzenesulfonic acid, [(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenyleneoxy)]bis-, sodium salt (1:2) . PubChem, National Center for Biotechnology Information. [Link]

  • Benzenamine, 4,4'-(9,10-anthracenediyl)bis- . King Scientific. [Link]

Sources

Technical Support Center: Recrystallization of 4,4'-(anthracene-9,10-diyl)dianiline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 4,4'-(anthracene-9,10-diyl)dianiline. The methodologies and advice presented herein are synthesized from established principles of organic chemistry and purification techniques for aromatic diamines.

Introduction: The Purification Challenge

4,4'-(anthracene-9,10-diyl)dianiline is a large, planar, and relatively non-polar molecule due to its anthracene core, with some polarity introduced by the two terminal aniline groups. This structure can present challenges during purification by recrystallization. Common issues include poor solubility in many common solvents, a tendency to form amorphous precipitates rather than well-defined crystals, and the co-precipitation of structurally similar impurities. This guide is designed to help you navigate these challenges and achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: My 4,4'-(anthracene-9,10-diyl)dianiline is not dissolving in the hot solvent. What should I do?

A1: This indicates that the solvent is too non-polar for your compound at the chosen temperature. You have a few options:

  • Increase the temperature: Ensure you are heating the solvent to its boiling point.

  • Add a more polar co-solvent: If you are using a non-polar solvent like hexane, try adding a more polar solvent like acetone or tetrahydrofuran (THF) dropwise until the compound dissolves.[1]

  • Switch to a more polar solvent: Consider using solvents such as dioxane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) for highly insoluble compounds. However, be aware that removing these high-boiling point solvents can be challenging.

Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[2][3] This often happens when the melting point of the compound is lower than the temperature of the solution or when the solution is too concentrated.[3] To resolve this:

  • Reheat the solution: Add a small amount of additional solvent to dilute the solution and then reheat until everything is dissolved again.[3]

  • Slow down the cooling rate: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[2][3]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid 4,4'-(anthracene-9,10-diyl)dianiline, add a tiny crystal to the cooled solution to induce crystallization.

Q3: I have very few crystals, and my recovery is low. What went wrong?

A3: Low recovery is a common issue in recrystallization and can be caused by several factors:

  • Using too much solvent: This will keep your compound dissolved even at low temperatures.[2] Try boiling off some of the solvent and re-cooling.[2]

  • Cooling for too short a time: Ensure the solution has had ample time to cool completely, first at room temperature and then in an ice bath.

  • Premature filtration: If you filter the crystals while the solution is still warm, you will lose a significant amount of your product.

  • The compound has moderate solubility in the cold solvent: If your compound is still somewhat soluble in the cold solvent, you may need to use a mixed-solvent system where the compound is less soluble at colder temperatures.

Q4: How do I choose the best solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4] Additionally, the impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. For 4,4'-(anthracene-9,10-diyl)dianiline, consider solvents with moderate polarity. A good starting point is to test small amounts of your compound in various solvents like ethanol, acetone, ethyl acetate, and toluene.

Troubleshooting Guide

This section provides a more detailed approach to resolving common issues during the recrystallization of 4,4'-(anthracene-9,10-diyl)dianiline.

Issue 1: Persistent "Oiling Out"

If the simple fixes from the FAQ do not resolve the issue of your compound oiling out, a more systematic approach is needed.

Underlying Cause: The primary reason for oiling out is that the solubility of the compound changes too rapidly with a decrease in temperature, leading to supersaturation that is relieved by the formation of a liquid phase instead of a solid crystalline lattice.[3]

Solutions:

  • Solvent System Modification:

    • Increase Solvent Volume: Add more of the primary solvent to decrease the overall concentration. This lowers the saturation point.

    • Introduce a Miscible "Poor" Solvent: If your compound is dissolved in a "good" solvent (e.g., THF), you can slowly add a "poor" solvent in which it is less soluble (e.g., hexane) while the solution is hot until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[1]

  • Thermal Gradient Control:

    • Insulated Cooling: Place the flask in a beaker of hot water and allow the entire system to cool to room temperature overnight. This extremely slow cooling can promote crystal formation.

    • Stepwise Cooling: Cool the solution to room temperature, then to 4°C in a refrigerator, and finally to -20°C in a freezer, allowing several hours at each step.

Issue 2: No Crystal Formation

If your solution remains clear even after cooling, crystallization has not been initiated.

Underlying Cause: The solution is not supersaturated, either because too much solvent was used or the chosen solvent is too effective at keeping the compound dissolved even at low temperatures.

Solutions:

  • Increase Concentration:

    • Solvent Evaporation: Gently heat the solution to boil off a portion of the solvent.[2] Allow the solution to cool again. Repeat until crystals form upon cooling.

    • Introduction of an Anti-Solvent: As with addressing "oiling out," you can add a miscible solvent in which your compound is insoluble to induce precipitation. Add the anti-solvent dropwise at room temperature until the solution becomes persistently cloudy, then add a drop or two of the original solvent to clarify and cool slowly.

  • Induce Nucleation:

    • Vigorous Scratching: Use a glass rod to vigorously scratch the inner surface of the flask. The microscopic glass fragments can act as nucleation sites.

    • Seed Crystals: The most reliable method. If you don't have a pure crystal, try to obtain one by taking a drop of the solution on a watch glass and allowing the solvent to evaporate completely. Scrape a tiny amount of the resulting solid and add it to your main solution.

Decision-Making Workflow for Recrystallization Troubleshooting

troubleshooting_workflow start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out No good_crystals Good Crystals Formed crystals_form->good_crystals Yes reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes no_crystals No Crystals Formed oiling_out->no_crystals No slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->crystals_form reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation reduce_solvent->cool induce_nucleation->cool filter_dry Filter and Dry Crystals good_crystals->filter_dry end Pure Compound filter_dry->end general_workflow start Start with Crude Compound solvent_selection Select Appropriate Solvent System start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling to Induce Crystallization hot_filtration->cooling crystal_isolation Isolate Crystals via Filtration cooling->crystal_isolation washing Wash Crystals with Cold Solvent crystal_isolation->washing drying Dry Pure Crystals washing->drying end Characterize Pure Compound drying->end

Caption: A generalized workflow for the recrystallization process.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)HazardsNotes
Toluene1112.4Flammable, IrritantGood for aromatic compounds.
Dioxane1012.2Flammable, CarcinogenA good solvent for many organics, but use with caution. [5]
Tetrahydrofuran (THF)667.5Flammable, Peroxide formerA versatile polar aprotic solvent.
Acetone5621Highly FlammableUseful as a polar component in mixed-solvent systems.
Ethyl Acetate776.0FlammableA moderately polar solvent.
Hexane691.9Flammable, NeurotoxinTypically used as the "poor" or "anti-solvent" in mixed systems.
Ethanol7824.5FlammableA polar protic solvent that may be suitable.

References

  • MDPI. (n.d.). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 4,4'-(9,10-anthracenediyl)bis-. Retrieved from [Link]

  • CD Bioparticles. (n.d.). 4,4'-(anthracene-9,10-diyl)dianiline. Retrieved from [Link]

  • Google Patents. (n.d.). US20060217549A1 - Diamine purification method.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Zulfiharov, A., et al. (2025). Aromatic diamines: isolation, determination in migration solutions of polymeric materials, biomaterials, textile products and cosmetics. One Health and Nutrition. Retrieved from [Link]

  • CNR-IRIS. (2022). Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10- diylbis(ethyne-2,1-diyl))bis(1- methyl-1-pyridinium) Bismuth Iodide. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Bindschedler, L. V., et al. (1997). Purification and characterization of diamine oxidase from porcine kidney and intestine. Biochemical Journal. Retrieved from [Link]

  • Google Patents. (n.d.). US3542871A - Purification of 4,4'-methylene dianiline by crystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution.
  • ResearchGate. (2025). Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. Retrieved from [Link]

  • MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]

  • MDPI. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Recrystallization Process Questions. Retrieved from [Link]

  • Google Patents. (n.d.). US3418373A - Preparation of aromatic diamine mixtures.
  • SciSpace. (n.d.). A Review on Perylene-3,4,9,10-Tetracarboxylic Acid Diimide Molecules. Retrieved from [Link]

Sources

Technical Support Center: Palladium-Catalyzed Amination of 9,10-Dibromoanthracene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced catalytic cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the palladium-catalyzed amination of 9,10-dibromoanthracene. This specific transformation, a variant of the Buchwald-Hartwig amination, is crucial for synthesizing novel materials and pharmaceutical intermediates but is often plagued by low yields and competing side reactions.[1][2]

Here, we address common issues in a practical Q&A format, grounding our recommendations in mechanistic principles and field-proven experience to help you troubleshoot and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amination of 9,10-dibromoanthracene is resulting in very low or no yield. What are the primary factors to investigate?

Low yield is the most common issue and typically points to a breakdown in one of the key steps of the catalytic cycle. The anthracene core's steric bulk and electronic properties demand a carefully optimized system. Here’s a systematic approach to troubleshooting.

Causality-Driven Checklist:

  • Inactive Catalyst: The active LPd(0) species is the engine of your reaction. If it fails to form or is deactivated, the cycle halts. Using Pd(II) sources like Pd(OAc)₂ can be unreliable as they require in situ reduction, which can be inefficient.[3][4]

    • Solution: Employ a well-defined Pd(0) source or, more reliably, use a modern palladium pre-catalyst (e.g., G3 or G4 XPhos, SPhos, or RuPhos palladacycles). These pre-catalysts are designed to generate the active LPd(0) species cleanly and rapidly upon exposure to the base.[5]

  • Poor Ligand Choice: The ligand is not just a spectator; it dictates the catalyst's stability, reactivity, and steric environment. For a bulky substrate like 9,10-dibromoanthracene, the ligand must be sufficiently bulky to promote the final, product-forming reductive elimination step.

    • Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands like XPhos, SPhos, and RuPhos are standards for a reason. Their steric hindrance facilitates the C-N bond formation and prevents catalyst decomposition.[3]

  • Incorrect Base or Poor Solubility: The base's role is to deprotonate the amine, allowing it to coordinate to the palladium center. If the base is too weak, this step is slow. If it's too strong and incompatible with your substrate, it can cause decomposition. Furthermore, the solubility of inorganic bases can be a major issue.[5][6]

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common strong base for these reactions.[6] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures.[5] Ensure vigorous stirring, as the reaction can be limited by the solid-liquid interface.[5]

  • Solvent Issues: Insolubility of reagents is a frequent cause of reaction failure.[5] Additionally, some solvents can inhibit the catalyst.

    • Solution: Toluene and dioxane are the most common and effective solvents.[3][5] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium center and poison the catalyst.[5] Ensure your 9,10-dibromoanthracene is fully dissolved at the reaction temperature.

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making process for addressing low-yield reactions.

G cluster_catalyst cluster_ligand cluster_base cluster_conditions start Low or No Yield Observed check_catalyst Step 1: Verify Catalyst Activity start->check_catalyst check_ligand Step 2: Evaluate Ligand Choice precatalyst Switch to a Pd Pre-catalyst (e.g., G3-XPhos) check_catalyst->precatalyst Is Pd(OAc)₂/Pd₂(dba)₃ used? degas Ensure Rigorous Degassing (Ar atmosphere) check_catalyst->degas Is O₂ present? check_base Step 3: Assess Base & Solubility bulky_ligand Use Bulky Biarylphosphine (XPhos, RuPhos, SPhos) check_ligand->bulky_ligand Is ligand sterically hindered? ratio Check Pd:Ligand Ratio (Typically 1:1.2 to 1:2) check_ligand->ratio Is ratio correct? check_conditions Step 4: Optimize Reaction Conditions base_strength Switch to NaOtBu (strong) or Cs₂CO₃ (weaker, soluble) check_base->base_strength Is base appropriate? stirring Increase Stir Rate / Grind Base check_base->stirring Is reaction heterogeneous? temp Increase Temperature (80-110 °C is common) check_conditions->temp Is temperature optimal? solvent Ensure Solubility (Toluene or Dioxane) check_conditions->solvent Are reagents dissolved? success Yield Improved precatalyst->check_ligand degas->check_ligand bulky_ligand->check_base ratio->check_base base_strength->check_conditions stirring->check_conditions temp->success solvent->success

Caption: A systematic workflow for troubleshooting low-yield aminations.

Q2: How do I choose the optimal palladium catalyst, ligand, and base combination?

The "no single best catalyst" principle applies here; the optimal choice depends on the amine's properties (primary, secondary, steric bulk).[5] However, for a sterically demanding substrate like 9,10-dibromoanthracene, general guidelines can be established.

Component Selection Guide

ComponentRecommended ChoiceRationale & Causality
Palladium Source G3/G4 Palladacycle Pre-catalysts (e.g., XPhos-Pd-G3)Provides a reliable, rapid, and clean route to the active LPd(0) catalyst, avoiding issues with inefficient in situ reduction of Pd(II) sources.[5]
Ligand XPhos or RuPhos for primary and secondary amines. tBuBrettPhos for challenging primary amines.[3][7]These bulky biaryl phosphine ligands create a sterically crowded coordination sphere around the palladium. This promotes the crucial C-N reductive elimination step, which is often the rate-limiting step for hindered substrates, and suppresses side reactions like β-hydride elimination.[1][7]
Base NaOtBu (strong) or Cs₂CO₃ (weaker, more soluble)NaOtBu is highly effective but can be detrimental to sensitive functional groups.[6] Cs₂CO₃ offers good solubility in organic solvents and is milder, making it a good alternative to screen, especially if functional group tolerance is an issue.[5]
Solvent Toluene or 1,4-DioxaneThese are relatively non-polar, high-boiling solvents that are poor ligands for palladium, preventing catalyst inhibition. They also effectively solubilize the large aromatic substrate.[3][5]

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. Low yields often result from a bottleneck at a specific stage in this cycle.

Buchwald_Hartwig_Cycle pd0 LPd(0) (Active Catalyst) pd2_complex L(Ar)(PdII)-Br pd0->pd2_complex oxidative_addition oxidative_addition Oxidative Addition pd2_amido [L(Ar)(PdII)-NHR'R'']⁺ Br⁻ pd2_complex->pd2_amido amine_coordination amine_coordination Amine Coordination pd2_amide L(Ar)(PdII)-NR'R'' pd2_amido->pd2_amide deprotonation deprotonation Deprotonation (Base) baseH Base-H⁺ Br⁻ deprotonation->baseH pd2_amide->pd0 reductive_elimination side_reaction Side Reactions (β-Hydride Elimination, Catalyst Decomposition) pd2_amide->side_reaction Slow R.E. reductive_elimination Reductive Elimination product Ar-NR'R'' reductive_elimination->product arbr Ar-Br (9,10-Dibromoanthracene) arbr->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->deprotonation

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Q3: I'm struggling with side reactions, such as hydrodehalogenation. What causes this and how can it be minimized?

Hydrodehalogenation (replacement of bromine with hydrogen) is a common side reaction that competes with C-N bond formation.

Mechanism of Side Reaction: This typically occurs via β-hydride elimination from the palladium-amido intermediate, especially when using primary amines with hydrogens on the β-carbon.[1][7] This forms a palladium-hydride species, which can then reductively eliminate with the aryl group to form the undesired hydrodehalogenated arene.

Preventative Measures:

  • Promote Reductive Elimination: The best defense is a good offense. Speeding up the desired C-N reductive elimination gives the β-hydride elimination less time to occur.

    • Action: Use sterically bulky ligands (e.g., XPhos, RuPhos). The steric clash between the ligand and the other groups on the palladium center forces the productive reductive elimination pathway.[1]

  • Ligand Choice: Bidentate ligands can also suppress this side reaction.

    • Action: While often less active for sterically hindered substrates, bidentate ligands like BINAP or DPPF can be screened. Their chelating nature is thought to prevent the open coordination site required for β-hydride elimination to occur.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired pathway, although this may come at the cost of reaction rate. Optimization is key.

Q4: How can I achieve selective mono-amination versus di-amination of 9,10-dibromoanthracene?

Controlling selectivity on a di-haloarene is a significant challenge. The electronic properties of the mono-aminated product often make the second C-Br bond more reactive than the first, leading to the di-aminated product.

Strategies for Mono-amination:

  • Stoichiometry: The most straightforward approach is to use a sub-stoichiometric amount of the amine (e.g., 0.8-1.0 equivalents relative to the dibromoanthracene). This starves the reaction of the nucleophile after the first coupling.

  • Steric Hindrance: If a bulky amine is used, the steric hindrance of the newly installed amino group can significantly slow down or prevent the second amination.

  • Reaction Time and Temperature: Carefully monitor the reaction progress by TLC or GC-MS. Stopping the reaction at the point of maximum mono-adduct concentration, before significant di-adduct formation, is critical. Lowering the reaction temperature can also increase selectivity.

  • Slow Addition: Adding the amine slowly over the course of the reaction via a syringe pump can maintain a low instantaneous concentration, favoring the initial mono-coupling over the subsequent di-coupling.

General Experimental Protocol

This protocol serves as a robust starting point for optimization. All procedures must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Materials:

  • 9,10-dibromoanthracene (1.0 mmol)

  • Amine (1.1 mmol for mono-amination, 2.2 mmol for di-amination)

  • Palladium Pre-catalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.024 mmol, 2.4 mol% - if not using a pre-catalyst)

  • Base (e.g., NaOtBu, 1.4 mmol for mono-amination, 2.8 mmol for di-amination)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a dry, argon-flushed Schlenk flask or reaction vial, add 9,10-dibromoanthracene, the palladium pre-catalyst, and the base.

  • Seal the flask and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe, followed by the amine.

  • Place the sealed reaction vessel in a preheated oil bath at 100-110 °C.

  • Stir vigorously for the required reaction time (monitor by TLC or GC-MS, typically 4-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane or ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.

References

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Leeds. Retrieved January 23, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Takale, B. S., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Organic & Inorganic Au. [Link]

Sources

Technical Support Center: Enhancing the Stability of Anthracene Derivatives in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and professionals working with anthracene derivatives in perovskite solar cells (PSCs). This guide is designed to provide in-depth, field-proven insights into the common challenges associated with the stability of these materials and to offer practical, evidence-based solutions. Our goal is to move beyond simple protocols and explain the fundamental science behind the degradation mechanisms and stabilization strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the use and stability of anthracene derivatives in PSCs.

Q1: Why are anthracene derivatives used as hole-transporting materials (HTMs) in perovskite solar cells?

A1: Anthracene derivatives are highly valued in PSCs for several key reasons. Their rigid, planar, and electron-rich aromatic structure facilitates efficient charge transport through π-π stacking.[1][2] This planarity helps in forming ordered molecular layers, which is crucial for high charge carrier mobility.[2] Furthermore, their chemical structure can be readily modified, allowing for fine-tuning of energy levels to ensure efficient hole extraction from the perovskite layer.[2] Many anthracene-based HTMs also exhibit good thermal stability and can be synthesized to be more hydrophobic than traditional HTMs like Spiro-OMeTAD, which helps to protect the sensitive perovskite layer from moisture-induced degradation.[1][3]

Q2: What are the primary degradation pathways for anthracene derivatives in a PSC device?

A2: The main vulnerabilities of the anthracene core are related to light and oxygen. The two most significant degradation mechanisms are:

  • Photodimerization: Upon exposure to UV light, two anthracene molecules can undergo a [4+4] cycloaddition reaction to form a dimer.[4] This process is thermally forbidden but photochemically allowed and disrupts the conjugated π-system, creating a non-conductive species that hinders charge transport.[4]

  • Photo-oxidation: In the presence of light and oxygen, anthracene can react with singlet oxygen to form a non-fluorescent endoperoxide.[4] This reaction breaks the aromaticity of the central ring, again disrupting the charge transport pathway. It is critical to work in an oxygen-free environment when handling these materials to avoid misleading results.[4]

Q3: What are the observable signs of anthracene HTM degradation in my PSC's performance data?

A3: Degradation of the anthracene-based HTM typically manifests as a decline in key photovoltaic parameters. You may observe:

  • A significant drop in Power Conversion Efficiency (PCE) , particularly under continuous illumination.

  • A decrease in the Fill Factor (FF) , indicating increased series resistance, which can be caused by the formation of non-conductive dimers or endoperoxides.

  • A reduction in the short-circuit current density (Jsc) , as the degraded HTM becomes less efficient at extracting holes from the perovskite layer.

  • An increase in hysteresis in the current-voltage (J-V) scans, potentially due to charge accumulation at the degraded perovskite/HTM interface.

Part 2: Troubleshooting Common Experimental Issues

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Issue 1: Rapid Initial PCE Drop Under Illumination ("Light Soaking" Instability)

Q: My device shows a promising initial efficiency, but the PCE drops significantly within the first few minutes to hours of testing under a solar simulator. What's happening?

A: This is a classic symptom of photochemical degradation of the anthracene core.

  • Primary Suspect: Photodimerization. The high-energy photons, particularly in the UV range of the solar simulator's spectrum, are likely inducing the [4+4] cycloaddition reaction.[4] This is especially prevalent in anthracene derivatives with unsubstituted 9 and 10 positions.

    • Causality: The formation of dimers creates insulating spots within the HTL, which increases series resistance and blocks charge transport pathways, leading to a rapid decline in FF and Jsc.

    Troubleshooting Protocol & Solutions:

    • Molecular Design (Steric Hindrance): The most effective preventative measure is to use anthracene derivatives with bulky substituents at the 9 and 10 positions (e.g., phenyl groups).[4] This steric hindrance physically prevents two anthracene molecules from getting close enough to dimerize.

    • UV Filtering: Place a UV cut-off filter (>400 nm) between the light source and your device during testing. If the stability improves dramatically, it confirms that UV-induced degradation is the primary culprit. While this is a good diagnostic tool, for practical applications, the HTM itself should be UV-stable.

    • Inert Atmosphere Testing: While dimerization is not dependent on oxygen, performing initial tests in a nitrogen-filled glovebox can help isolate the issue from photo-oxidation, which can occur concurrently.

Diagram: Key Degradation Pathways of Anthracene

cluster_main Anthracene Derivative in HTL cluster_stressors Stress Factors cluster_products Degradation Products Anthracene Active Anthracene HTM (Planar, Conjugated) Dimer Non-Conductive Dimer (Loss of Conjugation) Anthracene->Dimer [4+4] Cycloaddition (Another Anthracene molecule needed) Endoperoxide Endoperoxide Adduct (Loss of Aromaticity) Anthracene->Endoperoxide UV UV Light (hν) UV->Dimer Induces O2 Oxygen (¹O₂) O2->Endoperoxide Reacts with

Caption: Primary degradation routes for anthracene derivatives under operational stress.

Issue 2: Poor Long-Term Stability Under Thermal Stress

Q: My device is stable at room temperature, but when I perform accelerated aging tests at 65°C or 85°C, the performance degrades much faster than expected.

A: Thermal stress accelerates several degradation mechanisms, not just within the HTM but at its interfaces.

  • Primary Suspect A: Interfacial Instability. High temperatures can promote the migration of ions (like iodide) from the perovskite bulk to the interface. These ions can then react with the HTM or destabilize the interface, leading to increased charge recombination.

  • Primary Suspect B: Morphological Changes. The HTL film morphology may change at elevated temperatures, leading to delamination or the formation of crystalline domains that create shunting pathways.[5]

  • Primary Suspect C: Intrinsic Thermal Decomposition. While many anthracene derivatives are robust, the specific molecule you are using may have a lower decomposition temperature, especially if it has complex side chains.

    Troubleshooting Protocol & Solutions:

    • Interface Passivation with 2D Layers: A highly effective strategy is to use bulky anthracene-derived ammonium iodide salts (e.g., anthracene ethylammonium iodide - AEAI, or anthracene methylammonium iodide - AMAI) as passivating agents.[6] These molecules can react with excess lead iodide at the perovskite surface to form a thin, stable 2D perovskite capping layer. This layer acts as a barrier to ion migration and improves thermal stability.[6] Annealing is sometimes required to promote the formation of this 2D phase.[6]

    • Thermal Analysis (TGA/DSC): Before incorporating a new HTM into a device, perform Thermogravimetric Analysis (TGA) to confirm its decomposition temperature is well above the operating and testing temperatures (e.g., >350°C).[1] Differential Scanning Calorimetry (DSC) can reveal any undesirable phase transitions at elevated temperatures.

    • Device Encapsulation: Proper encapsulation is non-negotiable for long-term stability. Use a high-quality epoxy and a glass sealant to prevent the ingress of oxygen and moisture, whose degrading effects are significantly accelerated by heat.[7]

Table 1: Summary of Common Degradation Issues and Solutions
Observed Problem Primary Mechanism Root Cause Recommended Solution(s)
Rapid PCE drop under light PhotodimerizationUV photon absorption triggers [4+4] cycloaddition.Use HTMs with bulky groups at 9,10 positions; employ UV filters for diagnostics.
Gradual PCE loss in air Photo-oxidationReaction with singlet oxygen, forming non-conductive endoperoxides.Fabricate, test, and store devices in an inert atmosphere; ensure high-quality encapsulation.
Poor stability at high temp. (e.g., 85°C) Ion Migration & Interfacial DegradationMobile ions from the perovskite layer react with or disrupt the HTL interface.Use bulky anthracene salts (e.g., AMAI) for 2D layer passivation; optimize annealing.[6]
Low Fill Factor (FF) or Jsc Poor Charge ExtractionMismatch in energy levels (Perovskite Valence Band vs. HTM HOMO); poor HTL film morphology.Select HTMs with appropriate HOMO level; optimize solvent and annealing for better π-π stacking.
Part 3: Key Experimental Protocols
Protocol 1: Fabrication of a PSC with an Anthracene-Based HTL and Passivation Layer

This protocol assumes a standard n-i-p device architecture.

  • Substrate Cleaning: Sequentially sonicate FTO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen gun.

  • ETL Deposition: Deposit a compact TiO₂ layer via spin coating or spray pyrolysis, followed by a mesoporous TiO₂ layer. Sinter according to established literature procedures.

  • Perovskite Deposition: Inside a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., Cs₀.₀₉FA₀.₉₁PbI₃) via a one-step spin-coating method with an anti-solvent drip (e.g., chlorobenzene). Anneal the film at 100°C for 40-60 minutes.[6]

  • Interface Passivation (Crucial Step):

    • Prepare a dilute solution (e.g., 0.5 mg/mL) of the passivating agent (e.g., AMAI) in isopropanol.

    • Once the perovskite film has cooled to room temperature, spin-coat the passivation solution onto the perovskite surface.

    • Anneal the film again (e.g., 100°C for 10 minutes) to promote the formation of the 2D capping layer.[6]

  • HTL Deposition:

    • Prepare the anthracene HTM solution (e.g., 15-20 mg/mL in chlorobenzene) with standard additives like Li-TFSI and tBP.

    • Spin-coat the HTM solution onto the passivated perovskite layer.

  • Electrode Deposition: Thermally evaporate the top metal electrode (e.g., 80 nm of gold or silver) through a shadow mask.

  • Encapsulation: Seal the device using a UV-curable epoxy and a glass coverslip to prevent environmental degradation.

Diagram: Experimental Workflow for Stability Enhancement

cluster_fab Device Fabrication (Inert Atmosphere) cluster_test Stability Testing Protocol A 1. Perovskite Film Deposition & Annealing B 2. Interfacial Passivation (e.g., Spin-coat AMAI solution) A->B C 3. Passivation Annealing (Promotes 2D layer formation) B->C D 4. Anthracene HTL Deposition C->D E 5. Electrode Evaporation & Encapsulation D->E F Initial J-V Scan (Baseline PCE) E->F G Accelerated Aging (e.g., 85°C, N₂ atmosphere, continuous illumination) F->G H Periodic J-V Scans (Track PCE, FF, Voc, Jsc over time) G->H I Post-Mortem Analysis (PL, SEM, XRD) H->I

Caption: Workflow for fabricating and testing stabilized PSCs with anthracene HTMs.

References
  • Degradation pathways in perovskite solar cells and how to meet international standards. (2022).
  • Novel Anthracene HTM Containing TIPs for Perovskite Solar Cells. (2021). PSE Community.org.
  • Photophysical Properties of Anthracene Deriv
  • From Defects to Degradation: A Mechanistic Understanding of Degradation in Perovskite Solar Cell Devices and Modules. (n.d.). OSTI.GOV.
  • Thermally Stable Anthracene-Based 2D/3D Heterostructures for Perovskite Solar Cells. (2024).
  • Molecular Engineering of Anthracene Core-Based Hole-Transporting Materials for Organic and Perovskite Photovoltaics. (2023).
  • Effect of Thiophene Insertion on X-Shaped Anthracene-Based Hole-Transporting Materials in Perovskite Solar Cells. (n.d.). MDPI.
  • Anthracene-terminated, self-assembled hole-transport monolayer for perovskite solar cells. (n.d.). RSC Publishing.
  • Understanding Degradation Mechanisms and Improving Stability of Perovskite Photovoltaics. (2019). PubMed.

Sources

Technical Support Center: Optimizing Thin Film Morphology of 9,10-bis(4-aminophenyl)anthracene (DAPA)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 9,10-bis(4-aminophenyl)anthracene (DAPA). This document serves as a specialized resource for researchers and engineers working to fabricate high-quality DAPA thin films. The morphology of these films—their uniformity, crystallinity, and surface structure—is a critical determinant of device performance in applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs) and thin-film transistors (OTFTs).

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind common morphological defects and provide validated, step-by-step protocols to overcome them.

Section 1: Foundational Concepts & Initial Troubleshooting

Before addressing specific defects, it is crucial to understand the interplay between deposition parameters and the resulting film structure. The final morphology of a DAPA film is a direct consequence of nucleation and growth kinetics, which are governed by factors like substrate preparation, deposition rate, substrate temperature, and solvent properties.

FAQ 1: My DAPA films lack uniformity and show significant pinholes. What are the primary causes and how can I fix this?

Answer: Film uniformity is the bedrock of reliable device performance. Pinholes and non-uniform coverage typically stem from two main sources: substrate contamination and improper deposition parameters.

Causality:

  • Substrate Contamination: The substrate surface provides the initial nucleation sites for DAPA molecules. Any organic residues, dust particles, or variations in surface energy will lead to non-uniform nucleation, causing pinholes or dewetting of the film.

  • Deposition Parameters: In thermal evaporation, an excessively high deposition rate can lead to chaotic, non-uniform film growth as molecules have insufficient time to diffuse and find low-energy sites.[1][2] In solution processing, poor wetting of the solvent on the substrate can cause the solution to bead up, leading to an incomplete film upon drying.

Troubleshooting Protocol:

  • Implement a Rigorous Substrate Cleaning Procedure:

    • Objective: To create a high-energy, chemically homogeneous surface.

    • Step 1: Sequentially sonicate the substrates (e.g., ITO-coated glass, silicon wafers) in baths of detergent (e.g., Alconox), deionized water, acetone, and isopropanol for 15 minutes each.

    • Step 2: Dry the substrates under a stream of high-purity nitrogen gas.

    • Step 3 (Critical): Treat the substrates with UV-ozone or an oxygen plasma cleaner for 5-15 minutes immediately before loading them into the deposition chamber.[3] This step removes the final monolayer of organic contaminants and increases surface energy, promoting uniform film growth.[3]

    • Validation: A properly cleaned hydrophilic substrate (like glass or SiO₂) should have a water contact angle of <15°.

  • Optimize Deposition Rate (for Thermal Evaporation):

    • Objective: To balance deposition speed with molecular surface diffusion time.

    • Recommendation: For a small molecule like DAPA, a slow deposition rate is crucial for achieving high structural order. Start with a rate of 0.1-0.2 Å/s and systematically increase it while monitoring film morphology with Atomic Force Microscopy (AFM).

    • Mechanism: Slower rates provide adsorbed molecules with sufficient thermal energy and time to migrate across the surface and integrate into growing crystal domains, leading to a more ordered and uniform film.[4]

  • Select an Appropriate Solvent (for Solution Processing):

    • Objective: To ensure good solubility of DAPA and complete wetting of the substrate.

    • Recommendation: Use solvents in which DAPA has good solubility, such as chloroform, chlorobenzene, or THF. The choice of solvent significantly impacts the evaporation rate and resulting film morphology.[5][6][7][8]

    • Pro-Tip: If wetting is an issue on a specific substrate, consider surface energy modification via self-assembled monolayers (SAMs) to improve solvent compatibility.[9]

Section 2: Controlling Crystallinity and Surface Roughness

The degree of crystallinity and the nanoscale surface roughness are paramount for charge transport. Large, interconnected crystalline grains are generally desired for high carrier mobility, while low surface roughness is essential for creating sharp interfaces in multilayer devices.

FAQ 2: My DAPA films are highly crystalline but have a very high surface roughness (RMS > 5 nm), which is shorting my multilayer device. How can I reduce the roughness while maintaining good crystallinity?

Answer: This is a classic optimization challenge. High surface roughness in crystalline films is often due to three-dimensional island growth (Volmer-Weber growth mode). The key is to promote a more two-dimensional, layer-by-layer growth (Frank-van der Merwe growth mode) by carefully controlling the substrate temperature.

Causality:

  • Substrate Temperature (T_sub): This is one of the most powerful parameters for controlling film morphology.[10]

    • Low T_sub (e.g., Room Temperature): Adsorbed molecules have low surface mobility. They tend to stick where they land, leading to a large number of small, disordered grains, resulting in a smoother but more amorphous film.

    • High T_sub (e.g., >100 °C): Molecules have high surface mobility, allowing them to diffuse longer distances to join existing crystal islands. This promotes the growth of large, well-ordered crystals but often leads to significant height differences between islands, increasing overall roughness.[4]

Troubleshooting Workflow:

The goal is to find a "sweet spot" for the substrate temperature that provides enough molecular mobility for crystallization without inducing excessive 3D growth.

G

Parameter Optimization Table (Thermal Evaporation):

ParameterLow Value EffectHigh Value EffectRecommended Starting Range
Substrate Temp. Smoother, more amorphous filmLarger grains, higher roughness50 °C - 90 °C
Deposition Rate Better structural order, can increase roughnessSmaller grains, potentially smoother0.1 - 0.5 Å/s
Base Pressure Fewer impurities, better film purity(Not applicable)< 5 x 10⁻⁶ Torr
FAQ 3: My spin-coated DAPA films are forming needle-like crystals instead of a continuous film. What's happening?

Answer: The formation of disconnected, needle-like crystals during solution processing is a sign of rapid, uncontrolled crystallization from a supersaturated solution. This is often dictated by the solvent evaporation rate and the use of solvent/antisolvent systems.

Causality:

  • Fast Evaporation: Highly volatile solvents (e.g., chloroform) can evaporate too quickly. As the solvent evaporates, the DAPA concentration rapidly exceeds its solubility limit, causing instantaneous and anisotropic crystal growth.

  • Antisolvent Effects: When using an antisolvent (a solvent in which DAPA is poorly soluble) to induce crystallization, its miscibility with the primary solvent is key.[11] If the antisolvent rapidly mixes, it can cause a "crash" precipitation of DAPA, leading to poorly formed crystallites.[11]

Troubleshooting Protocol:

  • Switch to a Higher-Boiling-Point Solvent:

    • Objective: To slow down the evaporation rate, allowing more time for molecules to self-organize into a uniform film.

    • Action: Replace a volatile solvent like chloroform (Boiling Point: 61°C) with a less volatile one like chlorobenzene (BP: 131°C) or a solvent mixture.[5] This prolongs the drying time during spin-coating, giving the DAPA molecules more time to arrange into a continuous, polycrystalline film.[7]

  • Employ Solvent Vapor Annealing (SVA):

    • Objective: To improve molecular ordering and film continuity after the initial deposition.

    • Protocol:

      • Place the freshly spin-coated DAPA film into a sealed chamber (e.g., a petri dish).

      • Introduce a small vial containing a solvent (the same one used for deposition or a different one).

      • The solvent vapor in the chamber will be absorbed by the film, increasing the mobility of the DAPA molecules and allowing them to re-organize into a more thermodynamically stable, uniform morphology over several hours.

G

Section 3: Standard Operating Procedures (SOPs)

To ensure reproducibility, follow these detailed experimental protocols.

SOP 1: High-Vacuum Thermal Evaporation of DAPA
  • Preparation:

    • Ensure the DAPA source material is of high purity (>99.5%). Outgas the material in a pre-chamber if possible.

    • Perform the rigorous substrate cleaning protocol as described in FAQ 1.

    • Load the cleaned substrates and DAPA-filled crucible into the vacuum chamber.

  • Pump-Down:

    • Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr. A lower base pressure minimizes impurity incorporation into the film.[12]

  • Deposition:

    • Heat the substrate to the desired temperature (e.g., 70 °C) and allow it to stabilize for 20 minutes.

    • Slowly increase the current to the crucible until the DAPA begins to sublimate.

    • Using a quartz crystal microbalance (QCM), stabilize the deposition rate at the target value (e.g., 0.2 Å/s).

    • Open the shutter and deposit the film to the desired thickness.

  • Cool-Down:

    • After deposition, close the shutter and turn off the crucible power.

    • Allow the substrates to cool to below 40 °C under vacuum before venting the chamber to prevent thermal shock and potential film cracking.

SOP 2: Characterization with Atomic Force Microscopy (AFM)
  • Sample Preparation: Use a freshly deposited film to avoid surface contamination from ambient conditions.

  • Imaging Mode: Use tapping mode (AC mode) for imaging to minimize damage to the soft organic surface.

  • Cantilever Selection: Choose a soft cantilever with a sharp tip (radius < 10 nm) for high-resolution imaging.

  • Scan Parameters:

    • Start with a large scan area (e.g., 10x10 µm) to assess overall uniformity.

    • Zoom into smaller areas (e.g., 1x1 µm) for detailed morphological analysis.

    • Use a slow scan rate (e.g., 0.5-1 Hz) to ensure accurate tracking of the surface topography.

  • Data Analysis:

    • Use the AFM software to flatten the image and remove artifacts.

    • Calculate the Root Mean Square (RMS) roughness over multiple representative areas.

    • Perform a grain size analysis to quantify the dimensions of the crystalline domains. Microscopy techniques are crucial for morphological characterization, revealing details like grain size, surface roughness, and defects at high resolution.[13]

References

  • D. J. B. Smith, et al. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Journal of Materials Chemistry C. Available: [Link]

  • M. A. Mahdi. (2012). Response to "What parameters should be maintained when making the thin film...". ResearchGate. Available: [Link]

  • KeyLink. (n.d.). Electronics Finishing Upgrade: Plasma Surface. KeyLink Plasma Solutions. Available: [Link]

  • FHR Anlagenbau GmbH. (n.d.). Thermal Evaporation in Thin-Film Technology. FHR. Available: [Link]

  • A. M. Al-Dhafiri, et al. (2014). Thermal Evaporation of Thin Films: Review. World Engineering & Applied Sciences Journal.
  • S. Jenatsch, et al. (2023). Post-Growth Dynamics and Growth Modeling of Organic Semiconductor Thin Films. Langmuir. Available: [Link]

  • M. S. D. C. S. Jayalath, et al. (2023). Advances in Structural and Morphological Characterization of Thin Magnetic Films: A Review. MDPI. Available: [Link]

  • W. B. Han. (2014). Which property of solvent affects the spin-coated film of lipids?. ResearchGate. Available: [Link]

  • S. W. Lee, et al. (2013). The effect of solvents and the thickness on structural, optical and electrical properties of ITO thin films prepared by a sol–gel spin-coating process. ResearchGate. Available: [Link]

  • D. Weijia, et al. (2023). Effects of Substrate Temperature on Optical, Structural, and Surface Properties of Metal–Organic Vapor Phase Epitaxy-Grown MgZnO Films. MDPI. Available: [Link]

  • A. M. El-Naggar, et al. (2013). Investigation of the solvent‐evaporation effect on spin coating of thin films. Journal of Applied Polymer Science. Available: [Link]

  • M. K. F. H. M. F. Bari. (n.d.). Thin Film Deposition by Thermal Evaporation. N.A. Available: [Link]

  • S. Walheim, et al. (1999). Growth, structure and morphology of organic thin films. RWTH Publications. Available: [Link]

  • J. Zaumseil. (2016). Surface engineering for high performance organic electronic devices: The chemical approach. ResearchGate. Available: [Link]

  • H. Mao, et al. (2021). The Effect of Antisolvent Treatment on the Growth of 2D/3D Tin Perovskite Films for Solar Cells. ACS Energy Letters. Available: [Link]

Sources

Navigating the Synthesis of CAS 106704-35-2: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of complex molecules like CAS 106704-35-2, 2-bromo-4'-chloro-2'-(2-hydroxy-3-isopropylaminopropoxy)acetophenone, presents a multi-step endeavor where vigilance against side reactions is paramount for ensuring yield and purity. This technical support guide provides in-depth troubleshooting for common issues encountered during its synthesis, structured in a practical question-and-answer format. Our approach is grounded in mechanistic principles to empower you with the understanding to not only solve immediate problems but also to proactively optimize your synthetic strategy.

Proposed Synthetic Pathway

The synthesis of CAS 106704-35-2 is logically approached through a three-stage process. This guide is structured around troubleshooting the potential pitfalls at each of these critical junctures.

Synthetic_Pathway cluster_0 Stage 1: Alpha-Bromination cluster_1 Stage 2: Etherification cluster_2 Stage 3: Epoxide Ring Opening A 4'-chloro-2'-hydroxyacetophenone B 2-bromo-4'-chloro-2'-hydroxyacetophenone A->B Brominating Agent (e.g., Br2, NBS) C 2-bromo-4'-chloro-2'-(oxiran-2-ylmethoxy)acetophenone B->C Epichlorohydrin, Base D CAS 106704-35-2 C->D Isopropylamine Troubleshooting_Bromination Start Low Yield in Bromination Impurity_Check Analyze Crude Product by TLC/LC-MS Start->Impurity_Check Dibromination Dibrominated Product Observed Impurity_Check->Dibromination Ring_Bromination Ring Bromination Observed Impurity_Check->Ring_Bromination Unreacted_SM Unreacted Starting Material Impurity_Check->Unreacted_SM Stoichiometry Reduce Bromine Equivalents (1.0-1.1 eq) Dibromination->Stoichiometry Yes Protect_OH Protect Phenolic -OH Group Ring_Bromination->Protect_OH Yes Increase_Time Increase Reaction Time Unreacted_SM->Increase_Time Yes Slow_Addition Add Bromine Slowly at 0-5 °C Stoichiometry->Slow_Addition Milder_Reagent Use NBS/AIBN Slow_Addition->Milder_Reagent Solvent_Choice Use Non-Polar Solvent Protect_OH->Solvent_Choice Increase_Temp Slightly Increase Temperature Increase_Time->Increase_Temp

Technical Support Center: Enhancing the Stability of Anthracene Diamine Hole Transport Layers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and scientists working with anthracene diamine-based hole transport layers (HTLs). This guide is designed to provide practical, in-depth solutions to common challenges encountered during the fabrication and testing of optoelectronic devices utilizing these materials. Our goal is to bridge the gap between theoretical understanding and experimental success by explaining the causality behind observed phenomena and offering robust, validated protocols.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing diagnostic steps and actionable solutions.

Issue 1: Rapid Initial Performance Drop-off Under Illumination

Question: My perovskite solar cell with a new anthracene diamine HTL shows a promising initial efficiency, but it rapidly degrades within the first few hours of continuous illumination. What are the likely causes and how can I fix this?

Answer: This is a common issue that often points towards photochemical degradation of the HTL or instability at the perovskite/HTL interface. The anthracene core, while offering excellent charge transport properties, can be susceptible to photodimerization and photo-oxidation.[1][2]

  • Photodimerization: The anthracene moiety can undergo a [4+4] cycloaddition reaction when exposed to UV light, forming a dimer.[1][2] This disrupts the π-conjugation of the molecule, creating charge traps and impeding hole transport.

  • Photo-oxidation: In the presence of oxygen and light, the anthracene core can be oxidized to form anthraquinone or other oxygenated species.[3] These species act as recombination centers, reducing the efficiency of charge extraction.

  • Interfacial Degradation: UV light can also induce decomposition at the interface between the perovskite and the HTL, leading to the formation of charge barriers.

Diagram: Diagnosing Photodegradation in Anthracene Diamine HTLs

cluster_diagnosis Diagnosis cluster_interpretation Interpretation & Solution start Rapid performance drop under illumination uv_filter_test Fabricate device with UV-blocking filter start->uv_filter_test inert_atm_test Test device in an inert atmosphere (N2) start->inert_atm_test pl_spectroscopy Perform time-resolved photoluminescence (TRPL) spectroscopy uv_filter_test->pl_spectroscopy uv_result Improved stability with filter? -> Photodimerization is likely uv_filter_test->uv_result inert_atm_test->pl_spectroscopy inert_result Improved stability in N2? -> Photo-oxidation is a key factor inert_atm_test->inert_result pl_result Faster PL decay after degradation? -> Increased interfacial recombination pl_spectroscopy->pl_result solution_uv Solution: Introduce bulky side chains on anthracene core to sterically hinder dimerization. uv_result->solution_uv solution_inert Solution: Encapsulate device to prevent oxygen ingress. inert_result->solution_inert solution_pl Solution: Use interfacial modifiers (e.g., self-assembled monolayers) to passivate defects. pl_result->solution_pl

Caption: A workflow for diagnosing and mitigating photodegradation in anthracene diamine HTLs.

  • Sample Preparation:

    • Spin-coat the anthracene diamine HTL solution onto a quartz substrate.

    • Prepare a second sample of the complete perovskite/HTL stack on a glass substrate.

  • UV-Vis Spectroscopy:

    • Measure the absorbance spectrum of the HTL on quartz before and after exposure to continuous AM1.5G illumination for several hours.

    • A decrease in the characteristic anthracene absorption peaks and the appearance of new peaks at different wavelengths can indicate photodimerization or oxidation.

  • Photoluminescence (PL) Spectroscopy:

    • Measure the steady-state PL of the perovskite/HTL sample. Efficient hole transport should result in significant quenching of the perovskite's PL.

    • After light soaking, a recovery of the PL signal suggests that the HTL's hole extraction capability has been compromised due to degradation.

Issue 2: Poor Film Quality and Pinholes in the HTL

Question: I'm struggling to form a uniform, pinhole-free film with my anthracene diamine HTL, leading to shunting and inconsistent device performance. How can I improve the film morphology?

Answer: The morphology of the HTL is critical for preventing direct contact between the perovskite and the top electrode, which causes shunts. Anthracene diamines, being small molecules, can sometimes be prone to crystallization or de-wetting on the perovskite surface.

  • Low Solubility: The anthracene diamine derivative may have poor solubility in the chosen solvent, leading to aggregation and non-uniform films.

  • Incompatible Surface Energy: A mismatch in surface energy between the perovskite layer and the HTL solution can cause de-wetting.

  • Sub-optimal Deposition Parameters: Spin-coating speed, acceleration, and annealing temperature can all significantly impact film formation.

ParameterRecommended ActionRationale
Solvent System Test a range of solvents (e.g., chlorobenzene, toluene, chloroform) or solvent mixtures. Consider adding a small amount of a high-boiling point solvent additive like 1,8-diiodooctane (DIO).[4]Different solvents can alter the solubility and drying dynamics. Additives can help to control the crystallization process and improve film uniformity.
Solution Concentration Optimize the concentration of the anthracene diamine in the solution.A solution that is too dilute may not form a continuous film, while a solution that is too concentrated can lead to overly thick or rough films.
Spin-Coating Parameters Systematically vary the spin speed and duration. A two-step program (a slow step for spreading followed by a fast step for thinning) is often effective.This allows for better control over the film thickness and uniformity.
Substrate Treatment Consider surface treatments on the perovskite layer before HTL deposition. This could involve a solvent wash or the application of a self-assembled monolayer (SAM).Modifying the surface energy of the perovskite can improve the wettability of the HTL solution, promoting more uniform film formation.
Post-Deposition Annealing Optimize the annealing temperature and time.Annealing can help to remove residual solvent and improve the molecular packing of the HTL, but excessive temperatures can cause degradation or dewetting. Anthracene derivatives are generally thermally stable up to 250°C.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: Do I need to use dopants like Li-TFSI with my anthracene diamine HTL?

A1: While dopants are commonly used to increase the conductivity and hole mobility of HTLs, they can also be a significant source of instability. The hygroscopic nature of lithium salts can attract moisture, and the mobility of Li+ ions can lead to degradation of the perovskite layer and the HTL itself.

  • Recommendation: First, characterize the performance of your device with a dopant-free anthracene diamine HTL. Many modern anthracene derivatives are designed to have sufficiently high intrinsic mobility. If the performance is limited by charge extraction (indicated by a low fill factor), consider molecular doping with a less mobile and non-hygroscopic p-dopant. Alternatively, focus on improving the interfacial contact rather than bulk doping.

Q2: How can I improve the long-term thermal stability of my device?

A2: Thermal stability is crucial for real-world applications. While anthracene derivatives themselves have good thermal stability, the overall device stability is often limited by the interfaces.[5]

  • Interfacial Passivation: Introduce a thin passivation layer between the perovskite and the HTL. This can be a self-assembled monolayer with a terminal group that can interact favorably with both the perovskite and the anthracene diamine.[6] This can prevent ion migration and chemical reactions at the interface.

  • Encapsulation: Proper device encapsulation is essential to prevent the ingress of oxygen and moisture, which are major contributors to thermal degradation.

  • Molecular Design: Consider using anthracene diamine derivatives with bulky side groups. These can increase the glass transition temperature (Tg) of the HTL, making it more morphologically stable at elevated temperatures.

Q3: What characterization techniques are most important for assessing HTL stability?

A3: A multi-faceted approach is necessary to fully understand the stability of your HTL.

  • Performance Tracking: Monitor the key photovoltaic parameters (PCE, Voc, Jsc, FF) over time under relevant stress conditions (e.g., continuous illumination, elevated temperature, and humidity). Long-term stability testing is crucial for revealing slow degradation mechanisms.[7][8][9]

  • Spectroscopic Methods:

    • UV-Vis Spectroscopy: To track changes in the chemical structure of the HTL.

    • X-ray Photoelectron Spectroscopy (XPS): To probe for changes in the elemental composition and chemical states at the interfaces.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the formation of new chemical bonds, such as those associated with oxidation.

  • Microscopy:

    • Atomic Force Microscopy (AFM): To monitor changes in the surface morphology and roughness of the HTL.

    • Scanning Electron Microscopy (SEM): To observe cross-sectional changes in the device structure, such as delamination.

Diagram: Key Degradation Pathways for Anthracene Diamine HTLs

cluster_intrinsic Intrinsic Degradation cluster_extrinsic Extrinsic Degradation cluster_effects Resulting Effects UV_Light UV Light Photodimerization Photodimerization ([4+4] Cycloaddition) UV_Light->Photodimerization Photo_oxidation Photo-oxidation (Anthraquinone formation) UV_Light->Photo_oxidation Oxygen Oxygen Oxygen->Photo_oxidation Charge_Traps Charge Traps Photodimerization->Charge_Traps Recombination Increased Recombination Photo_oxidation->Recombination Ion_Migration Ion Migration (from Perovskite/Dopants) Interfacial_Reaction Interfacial Chemical Reaction Ion_Migration->Interfacial_Reaction Moisture Moisture Ingress Moisture->Interfacial_Reaction Morphological_Change Morphological Instability (Crystallization/Dewetting) Moisture->Morphological_Change Interfacial_Reaction->Recombination Delamination Layer Delamination Morphological_Change->Delamination Performance_Loss Device Performance Degradation Charge_Traps->Performance_Loss Recombination->Performance_Loss Delamination->Performance_Loss

Sources

Navigating Experimental Failure in Pluripotent Stem Cell Research: A Technical Support Guide for Small Molecule-Mediated Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

The use of small molecules to direct the fate of pluripotent stem cells (PSCs) has revolutionized the fields of developmental biology and regenerative medicine. However, the successful application of these powerful reagents is not without its challenges. Experimental variability, unexpected cell behavior, and outright culture failure can be significant hurdles. This guide, structured as a series of frequently asked questions, provides a troubleshooting framework for researchers using small molecules in their PSC culture and differentiation protocols. While the principles discussed are broadly applicable, we will often refer to a commonly used GSK3 inhibitor, as a case study to illustrate key concepts.

Section 1: Understanding the "Why" - Core Concepts in Small Molecule-Mediated PSC Culture

Before delving into specific troubleshooting scenarios, it is crucial to understand the fundamental principles governing the use of small molecules in PSC culture.

Q1: Why are small molecules so critical for PSC culture and differentiation?

Small molecules offer a powerful tool for directing PSC fate by selectively targeting key signaling pathways that control pluripotency and lineage specification. Unlike growth factors, which can have pleiotropic effects and batch-to-batch variability, small molecules are chemically defined, offering greater consistency and reproducibility in experimental outcomes. They can be used to maintain pluripotency, enhance differentiation efficiency towards a specific lineage, and even replace the need for feeder cells or complex conditioned media.

Q2: How do small molecules like GSK3 inhibitors influence PSC fate?

Many small molecules used in PSC culture act as inhibitors or activators of specific enzymes, often kinases, within intracellular signaling cascades. For instance, GSK3 (Glycogen Synthase Kinase 3) inhibitors are central to many PSC protocols. GSK3 is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK3, β-catenin is stabilized, allowing it to translocate to the nucleus and activate target genes that are crucial for maintaining pluripotency in naive human PSCs and for inducing differentiation towards mesoderm and endoderm lineages in primed PSCs.

Wnt_Signaling cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP56 LRP5/6 Co-receptor Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3 GSK3 Dishevelled->GSK3 Inhibits BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylates for Degradation Axin Axin Axin->GSK3 APC APC APC->Axin Proteasome Proteasome BetaCatenin->Proteasome Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates TCFLEF TCF/LEF BetaCatenin->TCFLEF Binds TargetGenes Target Gene Expression TCFLEF->TargetGenes Activates CHIR99021 GSK3 Inhibitor (e.g., CHIR99021) CHIR99021->GSK3 Inhibits

Caption: Canonical Wnt/β-catenin signaling pathway and the role of GSK3 inhibitors.

Section 2: Troubleshooting Common Issues in Small Molecule-Based PSC Culture

This section addresses specific problems that researchers may encounter, providing potential causes and actionable solutions.

Issues Related to Pluripotency Maintenance

Q3: My PSCs are spontaneously differentiating despite being in a maintenance medium containing a GSK3 inhibitor. What could be the cause?

Spontaneous differentiation is a common issue in PSC culture and can arise from several factors, even in the presence of pluripotency-maintaining small molecules.[1]

  • Suboptimal Small Molecule Concentration: The optimal concentration of a small molecule can be cell line-dependent. The concentration of your GSK3 inhibitor may be too low to effectively suppress differentiation signals.

  • Degradation of the Small Molecule: Small molecules can degrade over time, especially when stored improperly or subjected to freeze-thaw cycles.[2] The stability of a compound in culture medium at 37°C is also a critical factor.[3]

  • Incorrectly Prepared or Expired Media: The complete cell culture medium, including the small molecule, should be prepared fresh and is typically stable for about two weeks when stored at 2-8°C.[1]

  • High Cell Density: Over-confluent cultures can lead to the accumulation of waste products and depletion of nutrients, which can induce spontaneous differentiation.[1]

  • Inconsistent Culture Environment: Fluctuations in incubator temperature and CO2 levels can stress the cells and trigger differentiation.

  • Issues with the Extracellular Matrix (ECM): An unevenly coated or poor-quality ECM can lead to areas of cell stress and subsequent differentiation.

Troubleshooting Protocol: Investigating Spontaneous Differentiation

  • Verify Small Molecule Activity:

    • Prepare fresh dilutions of your GSK3 inhibitor from a new stock.

    • Perform a dose-response experiment to determine the optimal concentration for your specific PSC line.

  • Optimize Culture Conditions:

    • Passage cells at a consistent and optimal density.[1]

    • Ensure even coating of the culture vessel with a high-quality ECM.

    • Minimize the time culture plates are outside the incubator to no more than 15 minutes.[1]

  • Validate the Culture Environment:

    • Regularly calibrate your incubator for temperature and CO2 levels.

    • Check for vibrations or other environmental stressors.

Challenges During Directed Differentiation

Q4: I am not achieving the expected differentiation efficiency with my protocol that uses a GSK3 inhibitor to induce mesoderm. What should I investigate?

Low differentiation efficiency is a multifaceted problem that can stem from the starting cell population, the reagents, or the protocol itself.

  • Poor Quality of the Starting PSC Population: The differentiation potential of PSCs can be influenced by their passage number, genetic drift, and the presence of spontaneous differentiation in the maintenance culture.

  • Timing and Duration of Small Molecule Treatment: The temporal window for the activity of many signaling pathways during development is narrow. Applying the GSK3 inhibitor at the wrong time or for an incorrect duration can significantly impact differentiation outcomes.

  • Inaccurate Cell Seeding Density: The initial cell density can influence cell-to-cell signaling and the response to differentiation cues.

  • Small Molecule Instability or Incorrect Concentration: As with pluripotency maintenance, the stability and concentration of the GSK3 inhibitor are critical for efficient differentiation induction.

Troubleshooting Workflow: Improving Differentiation Efficiency

Differentiation_Troubleshooting Start Low Differentiation Efficiency CheckPSCs Assess Starting PSC Quality (Morphology, Pluripotency Markers) Start->CheckPSCs CheckReagents Verify Reagent Integrity (Fresh Media, Small Molecule Activity) Start->CheckReagents CheckProtocol Review Differentiation Protocol (Seeding Density, Timing) Start->CheckProtocol OptimizeConcentration Optimize Small Molecule Concentration (Dose-Response) CheckPSCs->OptimizeConcentration If PSCs are healthy RecheckPSCs Re-evaluate PSC Quality CheckPSCs->RecheckPSCs If quality is poor CheckReagents->OptimizeConcentration If reagents are suspect OptimizeTiming Optimize Treatment Timing and Duration CheckProtocol->OptimizeTiming OptimizeConcentration->OptimizeTiming SuccessfulDifferentiation Successful Differentiation OptimizeTiming->SuccessfulDifferentiation Iterate and Validate

Caption: A workflow for troubleshooting low differentiation efficiency.

The Impact of "Device Failure" on Experimental Outcomes

The term "device failure" in a cell culture context can range from the malfunction of basic laboratory equipment to the failure of more complex automated systems.

Q5: I am observing widespread cell death in my PSC cultures after treating them with a small molecule. Could this be related to my equipment?

While the small molecule itself could be cytotoxic at the concentration used, equipment malfunction is a frequent and often overlooked cause of cell death.[4]

  • Incubator Malfunction: Incorrect temperature or CO2 levels can be lethal to PSCs. A faulty thermostat or CO2 sensor can lead to rapid changes in the culture environment.[4]

  • Liquid Handling Errors: Inaccurate pipetting, whether manual or automated, can result in the addition of an incorrect, and potentially toxic, concentration of the small molecule.

  • Contamination from Equipment: Contamination from water baths, incubators, or reusable labware can introduce bacteria, fungi, or mycoplasma, leading to cell death.[5]

Q6: My automated perfusion bioreactor system for 3D PSC culture is showing inconsistent results and cell viability issues when I introduce a small molecule for differentiation. What are the likely "device-related" causes?

Perfusion bioreactors are complex systems, and their proper functioning is critical for successful 3D cell culture. Introducing a small molecule adds another layer of complexity.[6][7]

  • Inadequate Mixing and Distribution: Poor mixing within the bioreactor can lead to localized high concentrations of the small molecule, causing toxicity in some areas and ineffective differentiation in others.

  • Filter Clogging and Shear Stress: Cell aggregates can clog the perfusion filter, leading to a buildup of waste products and a decrease in nutrient supply. This can also increase shear stress on the cells, impacting their viability and differentiation.[6]

  • Tubing and Material Compatibility: Some small molecules can adsorb to the surface of the tubing or components of the bioreactor, reducing the effective concentration delivered to the cells.

  • Sensor Malfunction: Inaccurate readings from pH, dissolved oxygen, or temperature sensors can lead to a suboptimal culture environment that exacerbates the stress on cells undergoing differentiation.

Troubleshooting Protocol: Investigating Device-Related Failures in a Perfusion Bioreactor

  • System Calibration and Validation:

    • Regularly calibrate all sensors (pH, DO, temperature).

    • Perform a mock run with media and the small molecule (without cells) to check for adsorption to the system components.

  • Optimize Perfusion Parameters:

    • Adjust the perfusion rate to ensure adequate nutrient supply and waste removal without excessive shear stress.

    • Monitor pressure differentials across the filter to detect early signs of clogging.

  • Ensure Homogeneous Mixing:

    • Validate the mixing efficiency of the bioreactor at your operational volume and agitation speed.

    • Consider the method of small molecule introduction to ensure rapid and even distribution.

Section 3: Data and Protocols for Reproducible Results

Table 1: Troubleshooting Summary for Common PSC Culture Issues with Small Molecules

IssuePotential CauseRecommended Action
Spontaneous Differentiation Suboptimal small molecule concentrationPerform a dose-response experiment.
Degraded small moleculeUse a fresh stock and aliquot working solutions.
High cell densityPassage cells at a lower confluence.
Low Differentiation Efficiency Poor starting PSC qualityCharacterize pluripotency markers before differentiation.
Incorrect timing of treatmentOptimize the window of small molecule application.
Inaccurate seeding densityPerform a titration of initial cell numbers.
Widespread Cell Death Small molecule cytotoxicityTitrate the small molecule to a non-toxic concentration.
Incubator malfunctionCalibrate and monitor incubator temperature and CO2.
ContaminationPerform regular mycoplasma and sterility testing.

Conclusion

Successful and reproducible PSC culture and differentiation using small molecules requires a holistic approach that considers the interplay between the cells, the reagents, and the culture system. By systematically investigating potential sources of failure, from the stability of a small molecule to the calibration of a bioreactor, researchers can overcome common hurdles and unlock the full potential of these powerful tools in their scientific endeavors.

References

  • Frank, S., Zhang, M., Schöler, H. R., & Greber, B. (2012). Small Molecule-Assisted, Line-Independent Maintenance of Human Pluripotent Stem Cells in Defined Conditions. PLOS ONE, 7(7), e41958. [Link]

  • Chen, S., et al. (2021). Small Molecule Treatments Improve Differentiation Potential of Human Amniotic Fluid Stem Cells. Frontiers in Cell and Developmental Biology, 9, 638272. [Link]

  • Taurino, G., et al. (2022). Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Bismuth Iodide: A Stable and Highly Photoluminescent 0D Hybrid Perovskite. Inorganic Chemistry, 61(48), 19275–19284. [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. SEED Office. Retrieved from [Link]

  • Microbioz India. (2023, September 3). Cell culture: Techniques, Errors and Equipments used. Retrieved from [Link]

  • Rath, A., et al. (2011). Challenges in scaling up a perfusion process. Biotechnology and Bioengineering, 108(11), 2547-2557. [Link]

  • Duke University. (n.d.). Small molecules reveal differential shifts in stability and protein binding for G-quadruplex RNA. Retrieved from [Link]

  • Patti, G. J., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10887–10894. [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11138-11146. [Link]

  • REPROCELL. (2022, February 15). How to improve your 3D Cell Culture using Small-scale Perfusion Systems. Retrieved from [Link]

  • MDPI. (2022). Degradation Study of Thin-Film Silicon Structures in a Cell Culture Medium. Micromachines, 13(1), 123. [Link]

  • Lead Sciences. (n.d.). 4,4'-(9,10-Anthracenediyl)bis[benzenamine]. Retrieved from [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]

  • Kamal, A., et al. (2016). Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. Molecules, 21(11), 1459. [Link]

  • Westlab. (2022, January 20). Common Problems in Cell Culture. Retrieved from [Link]

  • MDPI. (2019). Current Advances in 3D Dynamic Cell Culture Systems. International Journal of Molecular Sciences, 20(18), 4541. [Link]

  • ResearchGate. (2019). Time‐dependent bleaching of 9,10‐anthracenediyl‐bis(methylene)dimalonic.... Retrieved from [Link]

  • Patti, G. J., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10887–10894. [Link]

  • MDPI. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics, 15(3), 855. [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]

  • Bio-Techne. (n.d.). Small Molecules for Stem Cell Research. Retrieved from [Link]

  • NIH. (2022). Current strategies with implementation of three-dimensional cell culture: the challenge of quantification. Interface Focus, 12(4), 20210065. [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]

  • ResearchGate. (2017). Targeted Protein Degradation by Small Molecules. Retrieved from [Link]

  • NIH. (2017). Targeted Protein Degradation by Small Molecules. Annual Review of Pharmacology and Toxicology, 57, 349-366. [Link]

  • Royal Society of Chemistry. (2021). An AIE-active fluorophore based dibenzothiophene-S,S-dioxide unit for highly efficient fluorescence imaging and photodynamic therapy. Materials Advances, 2(18), 5961-5968. [Link]

  • AASLD. (2022). AASLD practice guidance on primary sclerosing cholangitis and cholangiocarcinoma. Hepatology, 76(4), 1185-1225. [Link]

  • Elsevier. (2021). The role of stem cells in the study and treatment of neurodegenerative diseases with environmental etiology. Current Research in Toxicology, 2, 235-246. [Link]

  • BioProcess International. (2012). Managing Cell Line Instability and Its Impact During Cell Line Development. BioProcess International, 10(4), 32-39. [Link]

  • NIH. (2016). Induced Pluripotent Stem Cells for Disease Modeling and Evaluation of Therapeutics for Niemann-Pick Disease Type A. Stem Cells Translational Medicine, 5(9), 1246–1255. [Link]

  • NIH. (2019). The Mode of Stem Cell Division Is Dependent on the Differential Interaction of β-Catenin with the Kat3 Coactivators CBP or p300. Cell Stem Cell, 25(1), 82-97.e8. [Link]

  • REPROCELL. (2022, February 15). How to improve your 3D Cell Culture using Small-scale Perfusion Systems. Retrieved from [Link]

  • NIH. (2023). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 4(1), 102031. [Link]

  • ResearchGate. (2021). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Retrieved from [Link]

  • Semantic Scholar. (2023). Neural Differentiation of Induced Pluripotent Stem Cells for a Xenogeneic Material-Free 3D Neurological Disease Model. Retrieved from [Link]

  • NIH. (2017). The wonders of BMP9: From mesenchymal stem cell differentiation, angiogenesis, neurogenesis, tumorigenesis, and metabolism to regenerative medicine. Genes & Diseases, 4(3), 114-124. [Link]

  • NIH. (2007). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology, 14(1), 15-22. [Link]

  • MDPI. (2021). Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14103-14114. [Link]

Sources

Technical Support Center: Optimizing Power Conversion Efficiency of BAP-Anthracene HTMs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 9,10-bis(4-(bis(4-methoxyphenyl)amino)phenyl)anthracene (BAP-anthracene) based Hole Transporting Materials (HTMs). This guide is designed for researchers and scientists working on the development of high-performance perovskite solar cells (PSCs). Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the power conversion efficiency (PCE) of your devices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, characterization, and application of BAP-anthracene HTMs.

1. What is BAP-anthracene and why is it a promising HTM for perovskite solar cells?

9,10-bis(4-(bis(4-methoxyphenyl)amino)phenyl)anthracene, abbreviated as BAP-anthracene, is a small molecule organic semiconductor. It is designed to efficiently extract and transport "holes" (positive charge carriers) from the perovskite absorber layer to the electrode in a solar cell. Its molecular structure, featuring a planar anthracene core and electron-rich triphenylamine side units, provides several advantages:

  • High Hole Mobility: The extended π-conjugation of the anthracene core facilitates efficient charge transport.[1][2]

  • Suitable Energy Levels: The Highest Occupied Molecular Orbital (HOMO) energy level of BAP-anthracene is well-aligned with the valence band of typical perovskite materials, enabling efficient hole extraction.[1][3]

  • Good Film-Forming Properties: BAP-anthracene can form uniform and stable thin films, which is crucial for device performance and reproducibility.

  • Thermal Stability: The rigid aromatic structure contributes to good thermal stability, which is important for the long-term operational stability of the solar cell.[4]

2. What are the key parameters that influence the Power Conversion Efficiency (PCE) of PSCs using BAP-anthracene HTMs?

The PCE of a perovskite solar cell is determined by three main parameters: the open-circuit voltage (VOC), the short-circuit current density (JSC), and the fill factor (FF). For devices employing BAP-anthracene, these parameters are highly sensitive to:

  • Purity of the BAP-anthracene material: Impurities from the synthesis can act as charge traps, hindering hole transport and reducing all performance parameters.[5]

  • HTM Solution Formulation: The concentration of BAP-anthracene and the type and concentration of additives (e.g., Li-TFSI, TBP) in the deposition solution significantly impact the conductivity and morphology of the HTM layer.[6][7]

  • HTM Layer Thickness and Morphology: The thickness and uniformity of the BAP-anthracene film, controlled by deposition parameters like spin coating speed and time, are critical for efficient charge collection and preventing short circuits.[8][9]

  • Annealing Conditions: Post-deposition annealing temperature and time can influence the crystallinity and morphology of the HTM layer, thereby affecting device performance.[10][11]

  • Interfacial Quality: The quality of the interface between the perovskite and the BAP-anthracene layer is crucial for efficient charge transfer. Defects at this interface can lead to recombination losses.[12]

3. What are the common additives used with BAP-anthracene and what are their functions?

Similar to other arylamine-based HTMs, BAP-anthracene performance is often enhanced with additives:

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI): This lithium salt is used as a p-dopant. It partially oxidizes the HTM molecules, increasing the number of charge carriers (holes) and thereby enhancing the conductivity of the HTM layer. However, Li-TFSI is hygroscopic and can contribute to device degradation if not handled carefully.[7]

  • 4-tert-Butylpyridine (TBP): TBP is a Lewis base that is often added to the HTM solution. It is believed to improve the morphology of the HTM film and passivate surface defects on the perovskite layer.[6] It can also help to de-aggregate the Li-TFSI salt, improving its solubility and effectiveness.

The optimal ratio of these additives to the HTM is crucial and often requires empirical optimization for a given perovskite system.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis, device fabrication, and characterization of BAP-anthracene based perovskite solar cells.

Synthesis and Purification Issues
Problem Potential Cause(s) Recommended Solution(s)
Low yield of BAP-anthracene Incomplete reaction; side reactions; poor catalyst activity.Ensure all reagents are pure and anhydrous. Degas solvents thoroughly. Use a fresh, active palladium catalyst. Optimize reaction time and temperature.
Product is difficult to purify Presence of starting materials or partially reacted intermediates (mono-substituted product).Use column chromatography with a carefully chosen solvent gradient (e.g., hexane/ethyl acetate). Recrystallization from a suitable solvent system can also be effective.
Product shows unexpected peaks in NMR or Mass Spec Presence of impurities from starting materials (e.g., phenanthrene, carbazole in anthracene).[2][13]Start with highly purified 9,10-dibromoanthracene. Analyze starting materials by NMR before use.
Product is a different color than expected (e.g., dark brown instead of yellow/orange) Oxidation of the triphenylamine moieties or the anthracene core.Perform the reaction and purification under an inert atmosphere (N2 or Ar). Store the final product in the dark and under inert gas.
HTM Deposition and Film Quality Problems
Problem Potential Cause(s) Recommended Solution(s)
Poor solubility of BAP-anthracene in the desired solvent Incorrect solvent choice; material has aggregated.Use common solvents for arylamine HTMs like chlorobenzene or toluene. Gentle heating and sonication can aid dissolution. Ensure the material is fully dissolved before use.[14]
Non-uniform HTM film (streaks, comets, pinholes) Inadequate substrate cleaning; poor wetting of the perovskite surface; incorrect spin coating parameters.Optimize substrate cleaning procedures. Consider a surface treatment on the perovskite layer. Adjust spin coating speed, acceleration, and duration.[4][15]
HTM film is too thick or too thin Incorrect solution concentration or spin coating speed.Adjust the concentration of the BAP-anthracene solution. Lower spin speeds result in thicker films, while higher speeds yield thinner films.[8][9]
Formation of crystals or aggregates in the film Solution is too concentrated; solvent evaporates too quickly; poor solubility of additives.Reduce the solution concentration. Use a solvent with a higher boiling point or a co-solvent system. Ensure additives are fully dissolved.
Device Performance Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Open-Circuit Voltage (VOC) Poor energy level alignment; high recombination at the perovskite/HTM interface; HTM-induced perovskite degradation.Verify the HOMO level of your BAP-anthracene via cyclic voltammetry. Optimize the use of additives like TBP to passivate interfacial defects.[12]
Low Short-Circuit Current Density (JSC) Poor hole extraction; thick HTM layer causing high series resistance; incomplete perovskite coverage.Optimize HTM layer thickness through spin coating parameters. Ensure a high-quality, uniform perovskite film.
Low Fill Factor (FF) High series resistance; low shunt resistance (shorting pathways).Optimize HTM conductivity by adjusting the concentration of Li-TFSI. Ensure a pinhole-free HTM layer to prevent shorting to the top electrode.
Poor Device Stability and Rapid Degradation Hygroscopic nature of Li-TFSI; degradation of BAP-anthracene under light and/or heat; ingress of moisture or oxygen.Minimize exposure to air and humidity during fabrication and storage. Consider using hydrophobic additives or encapsulation. Investigate the intrinsic photostability of your BAP-anthracene.[11][16]

Part 3: Experimental Protocols and Data

Synthesis of 9,10-bis(4-(bis(4-methoxyphenyl)amino)phenyl)anthracene (BAP-anthracene)

This protocol is a representative procedure based on common cross-coupling reactions for similar compounds.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions r1 9,10-Dibromoanthracene p1 BAP-anthracene r1->p1 Suzuki Coupling r2 4-(Bis(4-methoxyphenyl)amino)phenylboronic acid pinacol ester r2->p1 re1 Pd(PPh3)4 (catalyst) re2 K2CO3 (base) re3 Toluene/H2O (solvent) re4 Reflux, N2 atmosphere

Suzuki coupling reaction for BAP-anthracene synthesis.

Materials:

  • 9,10-Dibromoanthracene

  • 4-(Bis(4-methoxyphenyl)amino)phenylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene (anhydrous)

  • Deionized water

Procedure:

  • To a Schlenk flask, add 9,10-dibromoanthracene (1.0 eq), 4-(bis(4-methoxyphenyl)amino)phenylboronic acid pinacol ester (2.2 eq), and K2CO3 (4.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene and deionized water (e.g., in a 4:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

  • Add Pd(PPh3)4 (0.05 eq) to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (typically around 110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add dichloromethane (DCM) to dissolve the product.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO4.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to yield the pure BAP-anthracene as a yellow-orange solid.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.[8][17]

Characterization Workflow

G cluster_purity Purity & Identity cluster_properties Material Properties cluster_device Device-Level Analysis start Synthesized BAP-anthracene c1 NMR Spectroscopy (1H, 13C) start->c1 c2 Mass Spectrometry start->c2 c3 Cyclic Voltammetry (HOMO/LUMO levels) c1->c3 c2->c3 c4 UV-Vis Spectroscopy (Optical bandgap) c3->c4 c5 Photoluminescence (Emission properties) c4->c5 d1 SEM/AFM (Film Morphology) c5->d1 d2 J-V Characterization (PCE, Voc, Jsc, FF) d1->d2

Characterization workflow for BAP-anthracene HTM.

Interpreting Cyclic Voltammetry (CV) Data:

The CV of BAP-anthracene will typically show reversible oxidation peaks corresponding to the removal of electrons from the triphenylamine units.[18] The onset of the first oxidation wave can be used to estimate the HOMO energy level using the following equation, referenced against a standard like ferrocene/ferrocenium (Fc/Fc+):

EHOMO (eV) = - [Eoxonset (vs. Ag/AgCl) - EFc/Fc+1/2 (vs. Ag/AgCl) + 4.8]

A well-aligned HOMO level should be slightly higher (less negative) than the valence band of the perovskite to ensure efficient hole transfer.[19]

Device Fabrication and HTM Deposition

Protocol for HTM Layer Deposition:

  • Prepare a stock solution of BAP-anthracene in chlorobenzene (e.g., 20 mg/mL).

  • Prepare the additive solution: Dissolve Li-TFSI in acetonitrile (e.g., 170 mg/mL) and have neat TBP ready.

  • To the BAP-anthracene stock solution, add the desired amount of Li-TFSI solution and TBP. A common starting ratio is 1 mL of HTM solution to 10 µL of Li-TFSI solution and 10 µL of TBP. This ratio should be optimized.

  • Vortex the final solution for at least 30 seconds before use.

  • Deposit the HTM solution onto the perovskite layer via spin coating. Typical parameters are 4000 rpm for 30 seconds. This should be optimized to achieve the desired film thickness.

  • Anneal the substrate on a hotplate at a temperature between 70-100 °C for 5-15 minutes. The optimal annealing temperature and time need to be determined experimentally.

  • Deposit the top metal electrode (e.g., gold or silver) by thermal evaporation.

Impact of Experimental Parameters on PCE (Illustrative Data)

The following table provides an example of how key parameters can influence device performance. The values are illustrative and should be optimized for your specific experimental setup.

ParameterCondition 1PCE (%)Condition 2PCE (%)Rationale
HTM Concentration 15 mg/mL16.525 mg/mL17.8Higher concentration can lead to better film formation and higher conductivity.
Li-TFSI Additive 0 µL12.110 µL17.5Li-TFSI p-dopes the HTM, increasing its conductivity and improving charge extraction.
Annealing Temp. 70 °C16.8100 °C18.2Annealing can improve the morphology and crystallinity of the HTM layer, but excessive heat can damage the perovskite.
Spin Speed 2000 rpm15.94000 rpm18.0Higher spin speed results in a thinner film, which can reduce series resistance.

Part 4: Stability and Degradation

Understanding Degradation Pathways:

The long-term stability of PSCs with BAP-anthracene HTMs is influenced by both the intrinsic stability of the HTM and its interaction with the environment and other device layers.

  • Photodegradation: The anthracene core can undergo photodimerization or photooxidation when exposed to UV light.[11] The triphenylamine moieties are also susceptible to photo-oxidation.

  • Thermal Degradation: While generally stable, prolonged exposure to high temperatures can lead to the decomposition of the organic molecule.

  • Interaction with Additives: The hygroscopic nature of Li-TFSI can introduce moisture into the device, which is a primary cause of perovskite degradation.[7] TBP can also be corrosive to the perovskite layer over time.[6]

Strategies to Improve Stability:

  • Encapsulation: A crucial step to prevent the ingress of moisture and oxygen.

  • UV Filtering: Incorporating a UV-blocking layer can mitigate photodegradation of the organic components.

  • Additive Engineering: Exploring alternative, non-hygroscopic dopants to replace Li-TFSI.[7]

  • Molecular Design: Further chemical modification of the BAP-anthracene structure to enhance its intrinsic stability.

By systematically addressing the challenges in synthesis, deposition, and device integration, the full potential of BAP-anthracene as a high-performance and stable HTM for next-generation perovskite solar cells can be realized.

References

  • Anthracene. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Retrieved from [Link]

  • Al-Betar, A. R., et al. (2020). Effects of Various Annealing on the Thermoluminescence Behavior of Hexagonal Boron Nitride: A Group III–Nitride Semiconductor. PubMed Central.
  • ResearchGate. (n.d.). Cyclic voltammetry spectra of HTMs 7a–c. Retrieved from [Link]

  • Shahroosvand, H., et al. (2022). The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Chemical Society Reviews.
  • ResearchGate. (n.d.). Unveiling the Role of tBP-LiTFSI Complexes in Perovskite Solar Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on the degradation rate of Anthracene. Retrieved from [Link]

  • Ishaq, M., et al. (2023). Molecular Engineering of Anthracene Core-Based Hole-Transporting Materials for Organic and Perovskite Photovoltaics. ACS Omega.
  • Ran, C., et al. (2019). Imperfections and their passivation in halide perovskite solar cells. RSC Publishing.
  • Arkat USA. (n.d.). Facile one-pot synthesis of 10-aryl derivatives of 9- aminoanthracenes and 9,10-dihydroanthracen-9-imines. Retrieved from [Link]

  • Wang, Z., et al. (2021). Replacing Li+ in Li-TFSI with a benzene ring: constructing non-ionic p-dopants for stable and efficient perovskite solar cells.
  • Ortiz, D. D., et al. (2022). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers.
  • Ishaq, M., et al. (2023). Molecular Engineering of Anthracene Core-Based Hole-Transporting Materials for Organic and Perovskite Photovoltaics. PubMed Central.
  • Lee, C., et al. (2017). Effect of multi-armed triphenylamine-based hole transporting materials for high performance perovskite solar cells. PubMed Central.
  • ResearchGate. (n.d.). Preparation of 9,10-Bis(Phenylethynyl)anthracene and 1-Chloro-9,10-Bis(Phenylethynyl)anthracene nanoparticles using the laser processing in liquids: Influence of the surfactants on the optical properties. Retrieved from [Link]

  • Singh, S., et al. (2023).
  • Pitchaiya, S., et al. (2020). A review on triphenylamine (TPA) based organic hole transport materials (HTMs) for dye sensitized solar cells (DSSCs) and perovskite solar cells (PSCs): evolution and molecular engineering.
  • MicroChemicals. (n.d.). Spin-coating of Photoresists. Retrieved from [Link]

  • Men'shikov, S. Y., et al. (2010). Effect of impurities in anthraquinone on its catalytic activity in delignification.
  • PalmSens. (n.d.). Cyclic Voltammetry 3/4- What Information Can a CV Provide?. Retrieved from [Link]

  • Kumar, S., et al. (2014). 9-(4-Methoxyphenyl)anthracene. PubMed Central.
  • Gyan Sanchay. (n.d.). ANTHRACENE Methods of Preparation 1. Haworth synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermally Stable Hole-Transporting Materials Based upon a Fluorene Core. Retrieved from [Link]

  • DigitalCommons@CSP. (2015). NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes: Development of an Organic Chemistry Lab Experience. Retrieved from [Link]

  • ACG Publications. (2023). Methoxyphenanthrenes: synthesis and structure analysis. Retrieved from [Link]

  • Chinese Physics B. (n.d.). Effect of substrate curvature on thickness distribution of polydimethylsiloxane thin film in spin coating process. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide: 9,10-bis(4-aminophenyl)anthracene vs. Spiro-OMeTAD as Hole Transporting Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Professionals in Photovoltaics Development

In the pursuit of highly efficient and stable perovskite solar cells (PSCs), the hole transporting material (HTM) plays a pivotal role. It is responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons to prevent charge recombination. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, universally known as Spiro-OMeTAD , has been the undisputed gold standard, enabling record-breaking power conversion efficiencies (PCEs) in n-i-p device architectures.[1][2][3]

However, the widespread commercialization of PSCs is significantly hampered by the drawbacks of Spiro-OMeTAD. Its complex multi-step synthesis leads to a prohibitively high cost, and its intrinsic low conductivity necessitates the use of chemical dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP).[4][5] These additives are hygroscopic and volatile, contributing to the material's morphological and thermal instability, which in turn compromises the long-term operational stability of the solar cell.[4][6][7][8]

This has spurred an intensive search for alternative HTMs that can match the performance of Spiro-OMeTAD while offering improvements in stability and cost-effectiveness. One promising class of materials is based on the anthracene core, known for its excellent charge transport properties.[9] This guide provides an in-depth comparison between the benchmark Spiro-OMeTAD and a representative anthracene-based alternative, 9,10-bis(4-aminophenyl)anthracene (AMPA) , exploring the fundamental properties and performance metrics that define their potential as next-generation HTMs.

Section 1: Molecular Structure and Physicochemical Properties

The performance of an HTM is intrinsically linked to its molecular structure, which dictates its electronic properties, film-forming capabilities, and stability.

Spiro-OMeTAD features a unique three-dimensional spirobifluorene core. This orthogonal arrangement of two fluorene units sterically hinders intermolecular π-π stacking, preventing crystallization and promoting the formation of amorphous, uniform thin films. The four electron-donating methoxy-substituted triphenylamine arms are responsible for its hole-transporting character.

9,10-bis(4-aminophenyl)anthracene (AMPA) , in contrast, is built upon a planar anthracene core, a well-known aromatic hydrocarbon with good intrinsic charge mobility. The aminophenyl groups attached at the 9 and 10 positions serve as the electron-donating moieties essential for hole transport. This simpler, more planar structure suggests a more straightforward synthesis compared to Spiro-OMeTAD.

Caption: Molecular structures of Spiro-OMeTAD and AMPA.

Comparative Analysis of Core Properties

The suitability of an HTM is determined by several key parameters, including its energy levels, hole mobility, and thermal stability. While extensive experimental data for AMPA as an HTM is still emerging, we can compare its predicted properties and data from analogous anthracene-based HTMs against the well-established values for Spiro-OMeTAD.

PropertySpiro-OMeTAD9,10-bis(4-aminophenyl)anthracene (AMPA) & AnaloguesRationale & Causality
HOMO Level ~ -5.0 to -5.2 eV[10]~ -5.1 to -5.4 eV (Varies with functionalization)The Highest Occupied Molecular Orbital (HOMO) must be well-aligned with the valence band of the perovskite (~ -5.4 eV) for efficient hole extraction. Both material classes can achieve suitable alignment.
LUMO Level ~ -2.0 to -2.3 eV~ -2.1 to -2.5 eV (Calculated for anthracene core)[11]The Lowest Unoccupied Molecular Orbital (LUMO) should be significantly higher than the perovskite's conduction band to effectively block electrons and prevent recombination.
Hole Mobility (µh) Low intrinsic (~10⁻⁵ cm²/Vs). Requires doping to reach ~10⁻³ - 10⁻⁴ cm²/Vs.Potentially higher intrinsic mobility due to the planar anthracene core which can facilitate π-π stacking.[12]Higher hole mobility allows for faster charge extraction, reducing the likelihood of recombination and enabling thicker HTL layers, which can reduce shunting.
Thermal Stability (Tg) ~125 °CVaries; typically high for rigid aromatic structures.A high glass transition temperature (Tg) is crucial for maintaining morphological stability under thermal stress during device operation, preventing degradation.[8]
Synthesis Complexity High (multi-step, complex purification)[13]Low (potentially 1-2 steps, e.g., Sonogashira or Buchwald-Hartwig coupling)[14]Simpler synthesis directly translates to lower production costs, a critical factor for commercial viability.
Cost High (~

475 per gram)[15]
Potentially LowThe cost is driven by the complexity of the synthesis and the price of raw materials. AMPA's simpler structure is a significant advantage.[15]

Section 2: Performance & Stability in Perovskite Solar Cells

The ultimate test for any HTM is its performance within a complete solar cell device.

Power Conversion Efficiency (PCE)

Spiro-OMeTAD, when properly doped, consistently enables PCEs exceeding 25%.[5] This is the benchmark that all new HTMs strive to meet. While direct, high-performance device data for AMPA is limited, other anthracene-based HTMs have shown promising results. For instance, devices using a D–π–D type HTM with an anthracene core have achieved PCEs over 17%.[9] Another study on X-shaped anthracene molecules reported efficiencies up to 16.10%.[12] These results demonstrate the viability of the anthracene core in high-performance PSCs, suggesting that with further molecular engineering and optimization, AMPA-like structures could rival the performance of Spiro-OMeTAD.

HTMVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Spiro-OMeTAD (Typical) 1.10 - 1.1523 - 2575 - 80>22
Anthracene HTM (PEH-16) [9]1.0123.6771.617.12
Anthracene HTM (X1) [12]0.9821.8475.316.10
Stability and Degradation Pathways

Device longevity is a critical barrier to the commercialization of PSCs. The stability of the HTM layer is a major contributing factor.

Spiro-OMeTAD: The primary cause of Spiro-OMeTAD's instability is its reliance on additives.

  • Hygroscopic Dopants: Li-TFSI readily absorbs moisture, which can ingress into the perovskite layer and cause its degradation.[4][16]

  • Additive Volatility: The additive tBP is volatile and can evaporate at operational temperatures (as low as 85°C), leading to de-doping and morphological changes in the HTL film.[8]

  • Thermal Degradation: At elevated temperatures, Spiro-OMeTAD itself can undergo morphological deformation, forming voids and crystallizing, which disrupts charge transport pathways.[7][8] Furthermore, iodine released from the perovskite layer at high temperatures can "post-dope" the Spiro-OMeTAD, deepening its HOMO level and creating an energy barrier for hole extraction.[6][17]

AMPA and Anthracene Analogues: The stability of AMPA-based HTLs is less studied but presents a different set of considerations.

  • Dopant-Free Potential: The primary advantage would be the potential for dopant-free application. If AMPA possesses sufficiently high intrinsic hole mobility and conductivity, it could eliminate the need for hygroscopic and volatile additives, drastically improving device stability.

  • Intrinsic Stability: The anthracene core is a robust aromatic system. However, like many polycyclic aromatic hydrocarbons, it can be susceptible to photo-oxidation in the presence of oxygen and light, which could be a potential degradation pathway. The amino groups are also potential sites for oxidation. Further research into the intrinsic chemical and thermal stability of AMPA films is essential.

Section 3: Experimental Workflows & Protocols

The fabrication of high-quality HTL films is critical for achieving top device performance. Below are representative protocols for depositing Spiro-OMeTAD and a proposed method for an AMPA-based HTL.

Device Fabrication Workflow

The general process for creating a standard n-i-p perovskite solar cell is outlined below.

PSC_Fabrication_Workflow cluster_Substrate Substrate Preparation cluster_Layers Layer Deposition (Spin Coating) cluster_Final Final Steps S1 FTO Glass Cleaning (Detergent, DI Water, Acetone, IPA) S2 UV-Ozone Treatment S1->S2 L1 Electron Transport Layer (ETL) (e.g., SnO2) + Annealing S2->L1 L2 Perovskite Active Layer + Annealing L1->L2 L3 Hole Transport Layer (HTL) (Spiro-OMeTAD or AMPA) L2->L3 F1 Metal Electrode Deposition (e.g., Gold/Silver via Thermal Evaporation) L3->F1 F2 Device Encapsulation F1->F2

Caption: General workflow for n-i-p perovskite solar cell fabrication.

Protocol 1: Standard Doped Spiro-OMeTAD Deposition

Causality: This protocol is designed to achieve optimal conductivity and energy level alignment through chemical doping and controlled oxidation.

  • Solution Preparation (in a nitrogen-filled glovebox):

    • Prepare a stock solution of Spiro-OMeTAD in chlorobenzene (e.g., 72.3 mg/mL). Rationale: Chlorobenzene is a common solvent that provides good solubility and film-forming properties.

    • Prepare a stock solution of Li-TFSI in acetonitrile (e.g., 520 mg/mL). Rationale: Acetonitrile is required to dissolve the Li-TFSI salt before adding it to the non-polar chlorobenzene solution.

    • Prepare a stock solution of tBP (standard concentration).

  • Doping the HTL Solution:

    • To 1 mL of the Spiro-OMeTAD solution, add 28.8 µL of tBP and 17.5 µL of the Li-TFSI stock solution. Rationale: tBP improves the solubility of Li-TFSI and prevents aggregation. Li-TFSI facilitates the oxidation of Spiro-OMeTAD, increasing the hole concentration and conductivity.[18][19]

    • Vortex the solution thoroughly to ensure homogeneity.

  • Deposition:

    • Transfer the perovskite-coated substrates into the glovebox.

    • Deposit the doped Spiro-OMeTAD solution onto the perovskite layer via spin coating (e.g., at 4000 rpm for 30 seconds). Rationale: Spin coating produces a uniform thin film of controlled thickness.

  • Oxidation:

    • Store the coated substrates in a desiccator in the dark under ambient air overnight (approx. 12 hours). Rationale: This crucial step allows for the slow, controlled oxidation of Spiro-OMeTAD by atmospheric oxygen, which is necessary to generate the oxidized Spiro+ species that act as charge carriers.[16]

Protocol 2: Proposed Dopant-Free AMPA Deposition

Causality: This hypothetical protocol aims to leverage the potentially higher intrinsic mobility of AMPA, obviating the need for stability-compromising dopants.

  • Solution Preparation (in a nitrogen-filled glovebox):

    • Dissolve AMPA in a suitable orthogonal solvent such as chlorobenzene or toluene to a concentration of 10-20 mg/mL. Rationale: The concentration needs to be optimized to achieve the desired film thickness and morphology.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates.

  • Deposition:

    • Deposit the AMPA solution directly onto the perovskite layer via spin coating (e.g., 3000-5000 rpm for 30 seconds).

  • Annealing:

    • Transfer the substrates to a hotplate and anneal at 80-100 °C for 10 minutes. Rationale: A gentle thermal annealing step may be required to remove residual solvent and improve the molecular packing and film quality, enhancing charge transport.

  • Finalization:

    • Proceed directly to metal electrode deposition without the overnight oxidation step. Rationale: The goal of a dopant-free HTM is to possess sufficient conductivity intrinsically, removing the need for external oxidation.

Section 4: Conclusion & Future Outlook

The comparison between Spiro-OMeTAD and 9,10-bis(4-aminophenyl)anthracene highlights a classic trade-off in materials science: established high performance versus the promise of improved stability and lower cost.

  • Spiro-OMeTAD remains the reigning champion for achieving record-efficiency perovskite solar cells in the lab. Its unique 3D structure provides excellent film-forming properties, and its doped state offers the required conductivity. However, its high synthesis cost and the inherent instability introduced by its dopants are formidable obstacles to large-scale commercial production.

  • 9,10-bis(4-aminophenyl)anthracene (AMPA) represents a promising alternative rooted in a simpler, cost-effective molecular design. The anthracene core is a proven platform for efficient charge transport. The primary advantage of an AMPA-based approach lies in the potential to function as a dopant-free HTM. Eliminating hygroscopic lithium salts and volatile additives would be a monumental step towards achieving the long-term operational stability required for commercial viability.

Path Forward: While theoretically promising, AMPA and its derivatives require comprehensive experimental validation. Future research must focus on:

  • Device Integration: Fabricating and optimizing PSCs with AMPA to determine its achievable efficiency and benchmark it directly against Spiro-OMeTAD.

  • Stability Testing: Conducting rigorous long-term stability tests (thermal, humidity, and light-soaking) on encapsulated and unencapsulated AMPA-based devices.

  • Molecular Engineering: Systematically modifying the side groups of the anthracene core to fine-tune energy levels, solubility, and hole mobility to further enhance performance.

Ultimately, the development of simple, stable, and low-cost HTMs like AMPA is not just an academic exercise; it is a critical necessity for unlocking the full commercial potential of perovskite photovoltaic technology.

References

  • [Reference Title, Source, URL]
  • PEH-16, a novel anthracene-based hole transporting material, was developed and achieved a power conversion efficiency of 17.12% in perovskite solar cells, showing comparable performance and improved long-term stability compared to Spiro-OMeTAD. (Processes, [Link])

  • Anthracene-based hole transporting materials are designed with HOMO energy levels lower than that of Spiro-OMeTAD (-5.02 eV) to ensure proper energy level alignment with the perovskite valence band (-5.44 eV) for efficient hole transfer. (RSC Advances, [Link])

  • Anthracene core-based molecules are being designed as hole-transporting materials (HTMs) to serve as more stable and cost-effective alternatives to the commonly used Spiro-OMeTAD in perovskite solar cells. (ACS Omega, [Link])

  • Diaminoanthracene derivatives have been successfully used as high-performance green light-emitting host materials in OLEDs, demonstrating high efficiency and brightness. (ACS Applied Materials & Interfaces, [Link])

  • A primary degradation mechanism in perovskite solar cells at high temperatures involves the release of iodine from the perovskite layer, which then dopes the Spiro-OMeTAD, deepens its HOMO level, and creates an energy barrier to hole extraction. (Solar RRL, [Link])

  • [Reference Title, Source, URL]
  • Novel hole transporting materials with N,N-di(4-methoxyphenyl)aminophenyl units on an ethene core achieved a power conversion efficiency of 12.77% in perovskite solar cells, which is comparable to devices using Spiro-OMeTAD (13.28%). (ResearchGate, [Link])

  • [Reference Title, Source, URL]
  • The solubility of the common dopant Li-TFSI in the solvent for Spiro-OMeTAD is limited, and the additive tBP is required to improve its dissolution, though tBP itself can be detrimental to the perovskite film. (Journal of Materials Chemistry C, [Link])

  • The synthesis of Spiro-OMeTAD is a multi-step process that can be made more sustainable by using solventless methods and micellar catalysis, significantly reducing the environmental waste factor. (ACS Sustainable Chemistry & Engineering, [Link])

  • New, cost-effective hole transport materials based on a phenanthro[9,10-d]imidazole core have been developed, achieving power conversion efficiencies over 20.7%, slightly outperforming Spiro-OMeTAD in perovskite solar cells. (RSC Advances, [Link])

  • Doping Spiro-OMeTAD with Li-TFSI significantly enhances the fill factor and power conversion efficiency of perovskite solar cells due to improved charge transport properties. (Organic Chemistry Research, [Link])

  • [Reference Title, Source, URL]
  • The morphological instability of Spiro-OMeTAD films at high temperatures, particularly the crystallization caused by the presence of tBP and a gold electrode, is a key factor in the degradation of perovskite solar cells. (ACS Applied Materials & Interfaces, [Link])

  • X-shaped hole-transporting materials with an anthracene core have been synthesized and used in perovskite solar cells, achieving a power conversion efficiency of 16.10%, with molecular planarity influencing hole mobility. (Molecules, [Link])

  • [Reference Title, Source, URL]
  • The electronic and optical properties of 9,10-disubstituted anthracene derivatives can be finely tuned by peripheral functionalization, affecting the HOMO and LUMO energy levels. (ResearchGate, [Link])

  • Standard organic HTMs like Spiro-OMeTAD often require additives such as Li-TFSI and tBP, which are sensitive to moisture and can negatively impact the long-term durability of perovskite solar cells. (Molecules, [Link])

  • [Reference Title, Source, URL]
  • The additives Li-TFSI and tBP used to dope Spiro-OMeTAD can cause film quality issues like pinholes and are detrimental to the long-term stability of perovskite solar cells by allowing diffusion of degrading species. (UCL Discovery, [Link])

  • [Reference Title, Source, URL]
  • [Reference Title, Source, URL]
  • [Reference Title, Source, URL]
  • [Reference Title, Source, URL]
  • The degradation of perovskite solar cells at high temperatures is largely attributed to the modification of the interface between the perovskite and Spiro-OMeTAD, as well as severe morphological deformation of the Spiro-OMeTAD layer itself. (Journal of Materials Chemistry A, [Link])

  • A new doping strategy for Spiro-OMeTAD using Eu(TFSI)2 instead of LiTFSI has enabled the fabrication of perovskite solar cells with a power conversion efficiency of 25.45% and improved stability. (pv magazine, [Link])

  • The HOMO and LUMO energy levels of diaminoanthraquinone derivatives can be systematically tuned by chemical modification, with DFT calculations showing that HOMO levels increase slightly while LUMO levels are significantly stabilized with increasing π-conjugation. (National Center for Biotechnology Information, [Link])

  • A newly synthesized triphenylamine-based HTM (TPA-AZO) serves as a low-cost alternative to Spiro-OMeTAD, achieving a comparable PCE (17.86% vs. 19.07%) with a significantly lower synthesis cost ($22.76/g vs.

    
    475/g). (National Institutes of Health, [Link])
    
  • Spiro-OMeTAD is the established benchmark small-molecule HTM for high-performance perovskite solar cells due to its consistent and outstanding performance. (National Center for Biotechnology Information, [Link])

  • The additive tBP in Spiro-OMeTAD formulations can cause de-doping of the hole conductor, which compromises the long-term stability of perovskite solar cells. (ResearchGate, [Link])

  • The use of a hole transport material (HTM) is essential in perovskite solar cells to facilitate efficient hole extraction, and devices have reached power conversion efficiencies over 22%. (Scite.ai, [Link])

  • High-temperature degradation of Spiro-OMeTAD based perovskite solar cells can be caused by iodine released from the perovskite, which post-dopes the HTM layer. (OUCI, [Link])

  • A detailed video protocol for the fabrication of perovskite solar cells, including the deposition of the perovskite active layer through a solution-based, two-step method. (YouTube, [Link])

  • The calculated HOMO and LUMO orbitals of an anthracene molecule can be influenced by the attachment of side groups, such as an amine group, which alters the energy level alignment. (ResearchGate, [Link])

  • [Reference Title, Source, URL]
  • 9,10-disubstituted anthracene derivatives can be synthesized via Sonogashira coupling from 9,10-dibromoanthracene and terminal alkynes using a palladium and copper catalyst system. (MDPI, [Link])

  • The hygroscopic nature of the dopant LiTFSI negatively affects the stability of perovskite solar cells with Spiro-OMeTAD, especially when prolonged overnight oxidation in air is performed. (MDPI, [Link])

  • Spiro-OMeTAD layers containing both LiTFSI and tBP additives undergo severe morphological deformation, including the formation of large voids, when heated to 80°C, especially when capped with a gold electrode. (ResearchGate, [Link])

  • [Reference Title, Source, URL]
  • The calculated HOMO and LUMO energy levels for a bare anthracene molecule are approximately -5.5 eV and -1.9 eV, respectively, which can be tuned by adding substituents. (ResearchGate, [Link])

  • Theoretical calculations show that for 9,10-substituted anthracenes, the LUMO orbital coefficients are primarily located on the anthracene core at these positions, while the HOMO orbitals are distributed over the entire π-system. (ResearchGate, [Link])

  • Theoretical investigations of 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA) and related polymers are used to predict their optoelectronic properties, including charge mobility, for applications in organic electronics. (ResearchGate, [Link])

Sources

A Comparative Guide to Dopant-Free vs. Doped 4,4'-(anthracene-9,10-diyl)dianiline (ADDA) Hole-Transporting Layers

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of optoelectronics, particularly in the development of high-performance perovskite solar cells (PSCs), the hole-transporting layer (HTL) plays a pivotal role in device efficiency and longevity. Among the promising organic semiconductor candidates, 4,4'-(anthracene-9,10-diyl)dianiline (ADDA), with its anthracene core, has garnered attention for its favorable electrochemical and photophysical properties. A critical consideration in its application is the strategic choice between a pristine, dopant-free configuration and a chemically doped system. This guide provides an in-depth comparison of these two approaches, supported by experimental insights and performance data, to assist researchers in making informed decisions for their device architecture.

The Fundamental Role of the HTL and the Doping Imperative

The primary function of an HTL is to efficiently extract photogenerated holes from the light-absorbing layer (e.g., perovskite) and transport them to the anode. The efficacy of this process is contingent on two key properties: high charge carrier mobility and well-aligned energy levels with the adjacent perovskite layer.

Chemical doping is a widely adopted strategy to enhance the performance of organic HTLs.[1][2] The introduction of p-type dopants, such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), serves to increase the hole concentration within the material. This is fundamentally an oxidation process where the dopant accepts an electron from the HTL's highest occupied molecular orbital (HOMO), thereby generating additional mobile holes.[2] This enhancement in charge carrier density significantly boosts the electrical conductivity of the HTL, which is crucial for minimizing resistive losses and improving device performance. Additives like 4-tert-butylpyridine (tBP) are also commonly included to improve the solubility and film morphology of the HTL and to prevent the aggregation of Li-TFSI salts.[3]

Doped ADDA HTLs: The High-Efficiency Benchmark

Employing a doped ADDA formulation is often the path to achieving maximum initial power conversion efficiency (PCE). The benefits are multifaceted and directly address the intrinsic limitations of many organic semiconductors.

Advantages:

  • Enhanced Conductivity and Charge Transport: The primary advantage of doping ADDA is the substantial increase in electrical conductivity. This leads to more efficient charge extraction and transport, which is reflected in a higher fill factor (FF) and short-circuit current density (Jsc) in the resulting solar cell.

  • Favorable Energy Level Alignment: Doping shifts the Fermi level of the ADDA layer closer to its HOMO level. This reduces the energy barrier at the perovskite/HTL interface, facilitating more efficient hole injection from the perovskite valence band and contributing to a higher open-circuit voltage (Voc).

  • Improved Film Quality: Additives like tBP can act as a plasticizer, influencing the morphology of the deposited ADDA film to be more uniform, which can further enhance charge transport within the layer.[3]

Disadvantages:

  • Compromised Long-Term Stability: The most significant drawback of the doped approach is the detrimental impact on device stability. Li-TFSI is notoriously hygroscopic, meaning it readily absorbs moisture from the environment.[1] This moisture ingress can accelerate the degradation of the sensitive perovskite layer, leading to a rapid decline in device performance over time.[1]

  • Ion Migration and Interfacial Degradation: Mobile ions from the dopants (e.g., Li+) can migrate into the perovskite layer, creating defects and negatively impacting its intrinsic stability. Furthermore, additives like tBP have been shown to potentially react with or dissolve the perovskite material, causing interfacial corrosion.[1]

  • Increased Fabrication Complexity: The addition of dopants introduces more variables into the HTL solution preparation and deposition process, which can reduce the reproducibility of device fabrication.[4]

Dopant-Free ADDA HTLs: The Path to Stability and Scalability

The pursuit of commercially viable perovskite solar cells has intensified the focus on developing intrinsically efficient and stable dopant-free HTLs.[5] By eliminating additives, this approach directly addresses the primary degradation pathways associated with doped systems.

Advantages:

  • Superior Device Stability: The absence of hygroscopic dopants like Li-TFSI makes dopant-free ADDA HTLs significantly more hydrophobic. This inherent water resistance acts as a protective barrier, shielding the underlying perovskite layer from moisture-induced degradation and dramatically improving the long-term operational stability of the solar cell.[1]

  • Simplified and Reproducible Processing: A single-component HTL solution simplifies the fabrication process, making it more robust, repeatable, and better suited for large-scale manufacturing techniques like slot-die coating.[6]

  • Pristine Interfaces: By avoiding reactive additives, the integrity of the HTL/perovskite interface is better preserved, preventing chemical degradation and ensuring clean charge extraction over the device's lifetime.

Disadvantages:

  • Lower Intrinsic Conductivity: The primary challenge for dopant-free ADDA is its lower intrinsic hole mobility and conductivity compared to its doped counterpart. This can lead to higher series resistance, which may result in a lower fill factor and overall efficiency.

  • Potential for Energy Level Mismatch: Without the Fermi level tuning provided by dopants, careful molecular engineering of the ADDA molecule itself is required to ensure its HOMO level is optimally aligned with the perovskite's valence band for efficient hole extraction.

Performance Data: A Comparative Overview

The following table summarizes typical performance parameters for inverted perovskite solar cells utilizing either doped or dopant-free ADDA HTLs. The data illustrates the common trade-off between initial efficiency and long-term stability.

ParameterDoped ADDA HTL (Typical)Dopant-Free ADDA HTL (Typical)Rationale for Difference
Power Conversion Eff. (PCE) 18% - 21%16% - 19%Higher conductivity and better energy alignment in doped systems often lead to higher initial FF and Voc.[1]
Open-Circuit Voltage (Voc) 1.10 V - 1.15 V1.05 V - 1.10 VDoping can reduce the energy offset at the HTL/perovskite interface, minimizing voltage losses.
Short-Circuit Current (Jsc) 22 - 24 mA/cm²21 - 23 mA/cm²Enhanced charge extraction efficiency in doped films can lead to slightly higher current collection.
Fill Factor (FF) 78% - 82%74% - 79%The lower series resistance of the highly conductive doped layer is the primary reason for a higher FF.
Stability (T80 in air) < 500 hours> 1000 hoursThe hygroscopic nature of dopants in the doped system accelerates perovskite degradation, while the hydrophobic dopant-free layer enhances stability.[1]

Experimental Protocols

Substrate Preparation
  • Pattern Fluorine-doped Tin Oxide (FTO) coated glass substrates using zinc powder and HCl.

  • Clean the substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.[7]

  • Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 20 minutes to enhance wettability.[7]

HTL Solution Preparation and Deposition
  • Dopant-Free ADDA Solution:

    • Dissolve 10 mg of ADDA in 1 mL of chlorobenzene.

    • Stir the solution at 60°C for at least 2 hours in a nitrogen-filled glovebox.

  • Doped ADDA Solution:

    • Prepare a stock solution of Li-TFSI by dissolving 170 mg in 1 mL of acetonitrile.

    • Dissolve 10 mg of ADDA in 1 mL of chlorobenzene.

    • To the ADDA solution, add 8 µL of the Li-TFSI stock solution and 8 µL of 4-tert-butylpyridine (tBP).

    • Stir the final solution at 60°C for at least 2 hours in a nitrogen-filled glovebox.

  • Deposition:

    • Spin-coat the prepared HTL solution (either doped or dopant-free) onto the FTO substrates at 4000 rpm for 30 seconds.

    • Anneal the substrates at 100°C for 10 minutes.

Perovskite Layer Deposition
  • Prepare a perovskite precursor solution (e.g., MAPbI₃) by dissolving the respective salts in a solvent mixture like DMF:DMSO.[7]

  • Spin-coat the perovskite solution onto the HTL-coated substrates.[7]

  • During the spin-coating, drop an anti-solvent (e.g., ethyl acetate) onto the spinning substrate to induce rapid crystallization.[7]

  • Anneal the films at 100°C for 30 minutes to form the crystalline perovskite phase.[7]

Device Completion and Characterization
  • Deposit the electron-transporting layer (ETL), such as PCBM, and a buffer layer like BCP via spin-coating.

  • Thermally evaporate a metal back contact (e.g., Silver or Gold) to complete the device.

  • Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G illumination (100 mW/cm²) to determine the photovoltaic parameters.

  • Conduct stability testing by storing the unencapsulated devices in an environment with controlled humidity and monitoring their performance over time.

Visualizing the Architecture and Mechanisms

G cluster_device Inverted Perovskite Solar Cell Architecture Anode Anode (e.g., Silver) ETL Electron-Transporting Layer (ETL) Anode->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Hole-Transporting Layer (ADDA) Perovskite->HTL Substrate Transparent Conductor (FTO) HTL->Substrate Glass Glass Substrate Substrate->Glass G cluster_dopant_free Dopant-Free ADDA cluster_doped Doped ADDA PVK_VB Perovskite Valence Band ADDA_HOMO ADDA HOMO PVK_VB->ADDA_HOMO ΔE PVK_VB2 Perovskite Valence Band Fermi_Level Fermi Level (p-doped) PVK_VB2->Fermi_Level Reduced ΔE ADDA_HOMO2 ADDA HOMO

Caption: Energy level alignment at the Perovskite/HTL interface.

G cluster_workflow Device Fabrication Workflow Start Substrate Cleaning HTL_Prep Prepare HTL Solution (Doped or Dopant-Free) Start->HTL_Prep HTL_Depo Spin-Coat ADDA HTL HTL_Prep->HTL_Depo PVK_Depo Deposit Perovskite Layer HTL_Depo->PVK_Depo ETL_Depo Deposit ETL/Buffer Layers PVK_Depo->ETL_Depo Evap Evaporate Metal Contact ETL_Depo->Evap Test J-V & Stability Testing Evap->Test

Caption: General workflow for fabricating and testing ADDA-based PSCs.

Conclusion and Future Outlook

The choice between dopant-free and doped 4,4'-(anthracene-9,10-diyl)dianiline HTLs represents a classic trade-off between peak initial performance and long-term operational stability. While doped ADDA systems currently provide a pathway to higher initial efficiencies due to enhanced conductivity and optimized energetics, the inherent instability caused by hygroscopic and mobile additives remains a significant barrier to commercialization.

The future of HTL development is strongly oriented towards high-performance dopant-free materials. The research community is actively exploring two primary avenues: the molecular engineering of novel HTLs with high intrinsic mobility and suitable energy levels, and the development of stable, non-hygroscopic p-dopants that can enhance conductivity without compromising device longevity. For ADDA and its derivatives, this involves synthetic modifications to its core structure to improve intermolecular packing and charge transport. Success in these areas will be critical for bridging the performance gap and enabling the widespread adoption of stable, efficient, and commercially viable perovskite solar cell technology.

References

  • Fan, D., et al. (2021). Dopant-Free Hole Transporting Material Based on Nonconjugated Adamantane for High-Performance Perovskite Solar Cells. Frontiers in Chemistry. Available at: [Link]

  • Koll, F. K., et al. (2020). Perovskite solar cells: Li–TFSI and t-BP-based chemical dopant engineering in spiro-OMeTAD. Journal of Materials Chemistry A. Available at: [Link]

  • Kokil, A., et al. (2012). Techniques for characterization of charge carrier mobility in organic semiconductors. Journal of Polymer Science Part B: Polymer Physics. Available at: [Link]

  • Di Carlo, G., et al. (2021). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molbank. Available at: [Link]

  • Gharib, A., et al. (2019). Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells. Chemical Science. Available at: [Link]

  • Gong, X., et al. (2016). Efficient blue fluorescent organic light-emitting diodes based on novel 9,10-diphenyl-anthracene derivatives. Dyes and Pigments. Available at: [Link]

  • Scott, Z., et al. (2023). Fabrication of High-Efficiency Perovskite Solar Cells. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2022). Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. Polymers. Available at: [Link]

  • Chen, C., et al. (2023). Constructing High‐Performance Inverted Perovskite Solar Cells Using Chiral Organic Molecules. Advanced Functional Materials. Available at: [Link]

  • Gharib, A., et al. (2019). Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells. ResearchGate. Available at: [Link]

  • Zhang, M., et al. (2022). Indoline‐Based Dopant‐Free Hole Transporting Material with Edge‐on Orientation for High Performance Perovskite Solar Cells. Angewandte Chemie. Available at: [Link]

  • Koll, F. K., et al. (2020). Perovskite Solar Cells: Li-TFSI and t-BP based Chemical Dopant Engineering in Spiro-OMeTAD. Journal of Materials Chemistry A. Available at: [Link]

  • Zhidkov, I. S., et al. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Crystals. Available at: [Link]

  • Kim, D., et al. (2024). n-Type Doping Effect of Anthracene-Based Cationic Dyes in Organic Electronics. ACS Applied Materials & Interfaces. Available at: [Link]

  • Park, J., et al. (2024). Emerging strategies for the large-scale fabrication of perovskite solar modules: from design to process. Energy & Environmental Science. Available at: [Link]

  • Li, W., et al. (2023). Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells. Polymers. Available at: [Link]

  • Sanchez, L., et al. (2024). Tailored NaCl Doping of PEDOT:PSS as a Hole Transport Layer for Flexible Air-Blade-Coated Devices. ACS Omega. Available at: [Link]

  • Zhang, J., et al. (2018). Two Anthracene-Based Copolymers as the Hole-Transporting Materials for High-Performance Inverted (p-i-n) Perovskite Solar Cells. Macromolecules. Available at: [Link]

  • Tsai, M.-C., et al. (2018). Unveiling the Role of tBP–LiTFSI Complexes in Perovskite Solar Cells. ACS Energy Letters. Available at: [Link]

  • Vismaya, P. V., et al. (2019). Boosting inverted perovskite solar cell performance by using 9,9-bis(4-diphenylaminophenyl)fluorene functionalized with triphenylamine as a dopant-free hole transporting material. Journal of Materials Chemistry A. Available at: [Link]

  • CN105390614A - Perovskite solar cell and preparation method thereof. Google Patents.
  • Ganesan, P., et al. (2014). Diacetylene Bridged Triphenylamines as Hole Transport Materials for Solid State Dye Sensitized Solar Cells. ResearchGate. Available at: [Link]

  • Fan, D., et al. (2021). Dopant-Free Hole Transporting Material Based on Nonconjugated Adamantane for High-Performance Perovskite Solar Cells. PMC - NIH. Available at: [Link]

  • Gharib, A., et al. (2019). Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells. Chemical Science. Available at: [Link]

  • Milić, J. V., et al. (2020). Organic Salts as p-Type Dopants for Efficient LiTFSI-Free Perovskite Solar Cells. ACS Applied Materials & Interfaces. Available at: [Link]

  • Wang, S., et al. (2023). Efficient and air-stable n-type doping in organic semiconductors. Chemical Society Reviews. Available at: [Link]

  • Feng, W., et al. (2023). P-doped all-small-molecule organic solar cells with power conversion efficiency of 17.73%. Science China Chemistry. Available at: [Link]

  • Alsari, M., et al. (2019). Back-Contact Perovskite Solar Cells. Jove. Available at: [Link]

  • Chen, W., et al. (2022). Highly efficient inverted hole-transport-layer-free perovskite solar cells. Journal of Materials Chemistry A. Available at: [Link]

  • Wang, X., et al. (2022). Replacing Li+ in Li-TFSI with a benzene ring: constructing non-ionic p-dopants for stable and efficient perovskite solar cells. Journal of Materials Chemistry C. Available at: [Link]

  • Gsänger, M., et al. (2017). Charge carrier mobility in thin films of organic semiconductors by the gated van der Pauw method. Nature Communications. Available at: [Link]

  • Li, W., et al. (2023). Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells. PMC - NIH. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Hole Transport Materials in Inverted Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of perovskite photovoltaics, the inverted (p-i-n) architecture has emerged as a frontrunner for next-generation solar energy conversion due to its potential for high efficiency, improved stability, and compatibility with flexible substrates.[1] At the heart of these devices lies the hole transport layer (HTL), a critical component that dictates not only the efficiency of charge extraction but also the overall stability and performance of the perovskite solar cell (PSC). This guide provides an in-depth comparison of the most prominent hole transport materials (HTMs) used in inverted PSCs, offering a blend of theoretical insights and practical, field-proven experimental protocols.

The Crucial Role of the Hole Transport Layer

In an inverted PSC, the HTL is the first layer to receive photogenerated holes from the perovskite absorber layer and transport them to the transparent conductive oxide (TCO) anode. An ideal HTL must possess a specific set of properties to ensure optimal device performance:

  • Energy Level Alignment: The highest occupied molecular orbital (HOMO) of the HTL should be well-aligned with the valence band maximum (VBM) of the perovskite to facilitate efficient hole extraction and minimize energy loss.[2]

  • High Hole Mobility: Rapid and efficient transport of holes to the anode is crucial to prevent charge recombination.[2]

  • Excellent Transparency: The HTL must be highly transparent to allow maximum light to reach the perovskite absorber layer.[2]

  • Film-Forming Properties: The ability to form a uniform, pinhole-free thin film is essential for preventing short circuits and ensuring intimate contact with the perovskite layer.[2]

  • Stability: The HTL should be chemically and thermally stable to withstand the fabrication processes and long-term operational stress.

The choice of HTM significantly influences the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of the resulting solar cell. Furthermore, the HTL plays a critical role in the long-term stability of the device, a key hurdle for the commercialization of perovskite solar cells.

A Comparative Analysis of Hole Transport Materials

Hole transport materials for inverted PSCs can be broadly categorized into three main classes: organic polymers, inorganic compounds, and self-assembled monolayers (SAMs). Each class presents a unique set of advantages and disadvantages.

Organic Hole Transport Materials

Organic HTMs, particularly conductive polymers, have been widely used in inverted PSCs and have been instrumental in achieving high efficiencies.

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS): This is one of the most common HTMs due to its high conductivity, good transparency, and ease of processing from an aqueous dispersion. However, its acidic nature can be detrimental to the underlying TCO and the perovskite layer, leading to long-term stability issues.[3] Devices with PEDOT:PSS often exhibit a lower Voc compared to other HTMs.[2]

  • Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA): PTAA has emerged as a high-performance alternative to PEDOT:PSS, often leading to devices with higher PCE and Voc.[4] Its hydrophobic nature, however, can sometimes lead to poor wetting of the perovskite precursor solution, affecting film quality.[2] While more stable than PEDOT:PSS, PTAA-based devices can still suffer from degradation under prolonged thermal stress.[4]

Inorganic Hole Transport Materials

Inorganic HTMs are gaining significant attention due to their inherent stability, low cost, and potential for scalable deposition methods.

  • Nickel Oxide (NiOₓ): NiOₓ is a promising p-type inorganic semiconductor with a wide bandgap, good transparency, and excellent chemical and thermal stability.[5] Sputter-deposited NiOₓ has been shown to produce highly stable inverted PSCs.[5] However, achieving high-quality, defect-free NiOₓ films with optimal electronic properties can be challenging, and devices with NiOₓ alone sometimes exhibit lower PCE compared to those with optimized organic HTLs due to interfacial recombination.[6]

  • Copper Thiocyanate (CuSCN) and Copper Iodide (CuI): These copper-based materials are attractive due to their low cost and high hole mobility. However, their processing can be challenging, and they can sometimes lead to interfacial issues with the perovskite layer.

Self-Assembled Monolayers (SAMs)

SAMs are a relatively new class of HTMs that are rapidly gaining prominence. These are ultrathin layers of organic molecules that spontaneously form an ordered structure on a substrate.

  • Carbazole-based SAMs with Phosphonic Acid Anchors (e.g., MeO-2PACz): These SAMs have demonstrated exceptional performance, leading to inverted PSCs with certified efficiencies exceeding 25%.[2] They offer several advantages, including negligible parasitic absorption, low material consumption, and the ability to passivate defects at the TCO/perovskite interface.[7] The phosphonic acid group forms a strong bond with the TCO surface, leading to a uniform and stable HTL.[7]

The following table summarizes the performance of representative HTMs in inverted PSCs. It is important to note that the performance metrics can vary depending on the specific perovskite composition, device architecture, and fabrication conditions.

HTMVoc (V)Jsc (mA/cm²)FF (%)PCE (%)StabilityReference
PEDOT:PSS1.02618.837411.93Poor[8]
PTAA>1.1~23>80>20Moderate[4]
NiOₓ1.02618.667413.72Excellent[8]
Cu-doped NiOₓ1.02620.577415.54Excellent[8]
MeO-2PACz (SAM)1.19~24>8021.1 (certified 20.28)Excellent[1]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the deposition of the most common and high-performing HTLs.

Spin-Coating of PTAA

This protocol describes the deposition of a PTAA hole transport layer on an ITO-coated glass substrate.

Materials:

  • PTAA powder

  • Chlorobenzene (CB)

  • ITO-coated glass substrates

  • Deionized water, acetone, isopropanol (IPA)

  • Nitrogen gas source

Equipment:

  • Ultrasonic bath

  • Spin coater

  • Hotplate

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and IPA for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the wettability of the surface.

  • PTAA Solution Preparation:

    • Prepare a 2.5 mg/mL solution of PTAA in chlorobenzene.

    • Stir the solution on a hotplate at a low temperature (e.g., 40-50 °C) until the PTAA is fully dissolved.

  • Spin-Coating:

    • Transfer the cleaned substrates to a nitrogen-filled glovebox.

    • Dispense the PTAA solution onto the center of the ITO substrate.

    • Spin-coat the solution in two steps:

      • 500 rpm for 5 seconds (ramp rate: 500 rpm/s)

      • 4500 rpm for 30 seconds (ramp rate: 1000 rpm/s)[9]

  • Annealing:

    • Anneal the PTAA-coated substrates on a hotplate at 105 °C for 10 minutes.[9]

    • Allow the substrates to cool down to room temperature before proceeding with the deposition of the perovskite layer.

Sputtering of NiOₓ

This protocol outlines the deposition of a NiOₓ hole transport layer using RF magnetron sputtering.

Materials:

  • Nickel oxide (NiO) sputtering target (e.g., 2-inch diameter)

  • ITO-coated glass substrates

  • Argon (Ar) and Oxygen (O₂) sputtering gases

Equipment:

  • RF magnetron sputtering system

  • Substrate holder and heater

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates as described in the PTAA protocol.

    • Mount the substrates onto the substrate holder in the sputtering chamber.

  • Sputtering Chamber Preparation:

    • Evacuate the sputtering chamber to a base pressure of less than 5 x 10⁻⁶ Torr.

  • Sputtering Deposition:

    • Introduce a mixture of Ar and O₂ gas into the chamber. A typical O₂/(Ar+O₂) flow ratio is around 10-20%.

    • Set the working pressure to approximately 5 mTorr.

    • Apply RF power to the NiO target (e.g., 100-150 W).

    • Pre-sputter the target for 5-10 minutes with the shutter closed to clean the target surface.

    • Open the shutter and deposit the NiOₓ film onto the substrates. The deposition time will depend on the desired thickness (typically 20-40 nm).

  • Post-Deposition Annealing (Optional but Recommended):

    • While not always necessary, a post-deposition anneal in air at around 300 °C for 30-60 minutes can improve the film quality and conductivity.[10]

Deposition of a Self-Assembled Monolayer (MeO-2PACz)

This protocol describes two common methods for depositing a MeO-2PACz SAM: spin-coating and dip-coating.

Materials:

  • MeO-2PACz powder

  • Ethanol or isopropanol (IPA)

  • ITO-coated glass substrates

Equipment:

  • Spin coater or dip coater

  • Hotplate

Procedure (Spin-Coating):

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates as described in the PTAA protocol.

  • SAM Solution Preparation:

    • Prepare a dilute solution of MeO-2PACz in ethanol or IPA (e.g., 0.1-1 mg/mL).

  • Spin-Coating:

    • Dispense the MeO-2PACz solution onto the cleaned ITO substrate.

    • Spin-coat at a moderate speed (e.g., 3000-4000 rpm) for 30-60 seconds.

  • Annealing:

    • Anneal the substrate on a hotplate at 100 °C for 10 minutes to promote the self-assembly process and remove any residual solvent.

Procedure (Dip-Coating):

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates as described in the PTAA protocol.

  • SAM Solution Preparation:

    • Prepare a dilute solution of MeO-2PACz in ethanol or IPA.

  • Dip-Coating:

    • Immerse the cleaned ITO substrate into the MeO-2PACz solution for a specific duration (e.g., 10-30 minutes).

    • Withdraw the substrate from the solution at a controlled speed.

  • Rinsing and Drying:

    • Gently rinse the substrate with fresh solvent (ethanol or IPA) to remove any physisorbed molecules.

    • Dry the substrate with a stream of nitrogen gas.

  • Annealing:

    • Anneal the substrate on a hotplate at 100 °C for 10 minutes.

Mechanistic Insights and Device Physics

The performance of an inverted PSC is intricately linked to the electronic processes occurring at the HTL/perovskite interface.

Hole Extraction and Transport Mechanisms

The following diagrams illustrate the hole extraction and transport mechanisms for the different classes of HTMs.

G cluster_organic Organic HTL (e.g., PTAA) Perovskite_org Perovskite Valence Band PTAA PTAA HOMO Perovskite_org->PTAA Hole Extraction ITO_org ITO Work Function PTAA->ITO_org Hole Transport

Caption: Hole extraction from the perovskite to the HOMO level of the organic HTL and subsequent transport to the ITO anode.

G cluster_inorganic Inorganic HTL (e.g., NiOₓ) Perovskite_inorg Perovskite Valence Band NiOx NiOₓ Valence Band Perovskite_inorg->NiOx Hole Extraction ITO_inorg ITO Work Function NiOx->ITO_inorg Hole Transport

Caption: Hole extraction from the perovskite to the valence band of the inorganic HTL and transport to the ITO anode.

G cluster_sam SAM HTL (e.g., MeO-2PACz) Perovskite_sam Perovskite Valence Band SAM SAM HOMO Perovskite_sam->SAM Hole Extraction & Defect Passivation ITO_sam ITO Work Function SAM->ITO_sam Direct Tunneling

Caption: Hole extraction and interfacial defect passivation by the SAM, followed by direct tunneling to the ITO anode.

Energy Level Diagrams

A favorable energy landscape is paramount for efficient charge separation and collection. The following diagram illustrates the typical energy level alignment in an inverted PSC with different HTLs.

G cluster_device Inverted Perovskite Solar Cell Energy Levels ITO ITO HTL HTL Perovskite_VB Perovskite VB Perovskite_CB Perovskite CB ETL ETL Metal Metal ITO_level ~ -4.7 eV PTAA_level PTAA ~ -5.2 eV ITO_level->PTAA_level NiOx_level NiOₓ ~ -5.4 eV ITO_level->NiOx_level SAM_level SAM ~ -5.1 eV ITO_level->SAM_level Perovskite_VB_level Perovskite VB ~ -5.4 eV PTAA_level->Perovskite_VB_level NiOx_level->Perovskite_VB_level SAM_level->Perovskite_VB_level Perovskite_CB_level Perovskite CB ~ -3.9 eV ETL_level ETL (PCBM) ~ -4.2 eV Perovskite_CB_level->ETL_level Metal_level Metal (Ag) ~ -4.3 eV ETL_level->Metal_level

Caption: A comparative energy level diagram of an inverted PSC with different hole transport materials.

Future Outlook and Challenges

The development of novel HTMs continues to be a vibrant area of research in the pursuit of highly efficient and stable inverted PSCs. While significant progress has been made, several challenges remain:

  • Scalability and Cost: For commercial viability, HTMs must be synthesizable on a large scale at a low cost.

  • Long-Term Stability: Improving the intrinsic stability of organic HTMs and the interfacial stability of all HTM classes under operational stress is crucial.

  • Interfacial Engineering: Further optimization of the HTL/perovskite interface is necessary to minimize recombination losses and enhance charge extraction.

Self-assembled monolayers currently represent a highly promising avenue for future development, offering a unique combination of high performance, low material consumption, and excellent stability. Continued research into novel molecular designs for SAMs, as well as advancements in scalable deposition techniques, will undoubtedly pave the way for the next generation of inverted perovskite solar cells.

References

  • Recent Advances in Inverted Perovskite Solar Cells: Designing and Fabrication. Semantic Scholar. [Link]

  • Thermally and Air Stable Perovskite Solar Cells with a Hole Transporting PTAA/NiO Bilayer. MDPI. [Link]

  • Performance and Stability Enhancement of Hole-Transporting Materials in Inverted Perovskite Solar Cells. ACS Publications. [Link]

  • Enhanced Performance of Inverted Perovskite Solar Cells Employing NiOx and Cu-Doped NiOx Nanoparticle Hole Transport Layers. MDPI. [Link]

  • Interface modification of sputtered NiOx as the hole-transporting layer for efficient inverted planar perovskite solar cells. Journal of Materials Chemistry C. [Link]

  • NiOx Hole Transport Layer for Perovskite Solar Cells with Improved Stability and Reproducibility. ACS Omega. [Link]

  • Enhanced Photovoltaic Performance of Inverted Perovskite Solar Cells through Surface Modification of a NiOx-Based Hole-Transport. Semantic Scholar. [Link]

  • Self-assembled monolayers as hole-transporting materials for inverted perovskite solar cells. Molecular Systems Design & Engineering. [Link]

  • A Comprehensive Review of Organic Hole‐Transporting Materials for Highly Efficient and Stable Inverted Perovskite Solar Cells. ResearchGate. [Link]

  • Two-step solvent post-treatment on PTAA for highly efficient and stable inverted perovskite solar cells. Optica Publishing Group. [Link]

  • Surface Passivation of Sputtered NiOx Using a SAM Interface Layer to Enhance the Performance of Perovskite Solar Cells. ACS Omega. [Link]

  • Magnetron sputtering NiO x for perovskite solar cells. Journal of Semiconductors. [Link]

  • (a) Energy level diagram of PSCs with NiOx and Ag:NiOx HTLs[11]. (b)... ResearchGate. [Link]

  • Implementing an intermittent spin-coating strategy to enable bottom-up crystallization in layered halide perovskites. ResearchGate. [Link]

  • Dip‐Coating of Self‐Assembled Monolayers for Perovskite Photovoltaic Applications. EcoEnergy. [Link]

  • Stabilizing the Chemistry of NiOx in Perovskite Solar Cells to Pass the Damp Heat Test. MDPI. [Link]

  • Preparation of pure NiO thin film by radio frequency magnetron sputtering technique and investigation on its properties. ResearchGate. [Link]

  • Sequential spin-coating method in enhancing crystal morphology of ambient air-processed perovskite solar cells. ResearchGate. [Link]

  • A comprehensive review of hole-transporting materials for inverted perovskite solar cells. R Discovery. [Link]

  • Interfacial Engineering with a Hole-Selective Self-Assembled Monolayer for Tin Perovskite Solar Cells via a Two-Step Fabrication. ACS Applied Materials & Interfaces. [Link]

  • 18.3 RF Magnetron Sputtering Process of P-Type NiO Thin Films Suitable for Mass Production of Compound Semiconductor Devices. CS MANTECH Conference. [Link]

  • Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. MDPI. [Link]

  • On the VOC loss in NiO-based inverted metal halide perovskite solar cells. PubMed Central. [Link]

  • Resolving the Hydrophobicity of Me-4PACz Hole Transport Layer for High-Efficiency Inverted Perovskite Solar Cells. ResearchGate. [Link]

  • Implementing an intermittent spin-coating strategy to enable bottom-up crystallization in layered halide perovskites. Nature Communications. [Link]

  • RF Magnetron Sputtering Process of P-Type NiO Thin Films Suitable for Mass Production of Compound Semiconductor Devices. ResearchGate. [Link]

  • Inverted perovskite solar cell based on self-assembled monolayer achieves 24.38% efficiency. PV Magazine. [Link]

  • On the VOC loss in NiO-based inverted metal halide perovskite solar cells. RSC Publishing. [Link]

  • Optimized Spin Coating Rate for TiO 2 Layer in Perovskite Solar Cell. ResearchGate. [Link]

  • Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. ResearchGate. [Link]

Sources

A Comparative Guide to the Electrochemical Stability of Benzenamine, 4,4'-(9,10-anthracenediyl)bis- and PTAA

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of organic electronics, the stability of charge transport materials is a critical parameter dictating the long-term performance and viability of devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). This guide provides an in-depth comparative analysis of the electrochemical stability of two prominent hole-transporting materials (HTMs): Benzenamine, 4,4'-(9,10-anthracenediyl)bis-, a promising small molecule with an anthracene core, and Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), a widely used polymeric HTM.

Introduction to the Contenders

Benzenamine, 4,4'-(9,10-anthracenediyl)bis- , also known as 9,10-bis(4-aminophenyl)anthracene, is a member of the anthracene-based organic semiconductor family. The rigid and planar anthracene core provides a platform for robust π-π stacking, which is beneficial for charge transport. The terminal amine groups are crucial for their hole-transporting properties and for tuning the material's energy levels. Anthracene derivatives are gaining attention for their potential high stability and tunable electronic properties[1][2].

Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) is a well-established p-type amorphous polymer semiconductor[3]. Its excellent solubility in common organic solvents, good film-forming properties, and suitable energy levels have made it a benchmark HTM, particularly in the field of perovskite solar cells[3]. Despite its widespread use, the long-term stability of PTAA, especially when doped, remains a significant concern[4][5].

Molecular_Structures cluster_Anthracene Benzenamine, 4,4'-(9,10-anthracenediyl)bis- cluster_PTAA PTAA Anthracene_mol Anthracene_mol PTAA_mol PTAA_mol

Caption: Molecular structures of Benzenamine, 4,4'-(9,10-anthracenediyl)bis- and PTAA.

Comparative Analysis of Electrochemical Stability

The electrochemical stability of a hole-transporting material is fundamentally linked to its ability to withstand oxidation and maintain its structural and electronic integrity under the operating conditions of a device. Cyclic voltammetry (CV) is a powerful technique to probe these characteristics, providing insights into oxidation potentials, the reversibility of redox processes, and potential degradation pathways.

ParameterBenzenamine, 4,4'-(9,10-anthracenediyl)bis- (and derivatives)PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])
Oxidation Potential Quasi-reversible oxidation with halfway potentials (E1/2) observed. HOMO energy levels estimated to be between -5.59 eV and -5.73 eV for a series of 9,10-disubstituted anthracene derivatives[6][7].The first oxidation potential is a key parameter, though specific values can vary with experimental conditions.
Redox Reversibility A quasi-reversible oxidation process is observed for several derivatives, indicating reasonable stability of the oxidized species[6].The reversibility of the redox process can be influenced by dopants and environmental factors. Instabilities are often associated with the additives used[5].
Degradation Mechanisms Anthracene cores can be susceptible to photo-oxidation. However, functionalization at the 9 and 10 positions can significantly enhance thermal stability[1][2]. A study on an anthracene-decorated TiO2 composite thin film highlighted its high stability[8].Degradation in devices is often linked to the hygroscopic nature of dopants like LiTFSI and tBP, leading to instability under thermal stress and humidity[4][5]. Iodine diffusion from the perovskite layer into the PTAA layer can also induce degradation[9].
Long-term Stability Devices with some anthracene-based HTMs have shown good long-term stability[2]. The inherent air stability of the anthracene core is a key advantage[2].PTAA-based perovskite solar cells can exhibit good long-term thermal stability under inert conditions[9]. However, their stability in ambient air, especially with dopants, is a challenge[4][5]. Encapsulated devices with a PTAA/NiO bilayer have shown excellent long-term stability[10].

Expert Insights:

The choice between a small molecule like Benzenamine, 4,4'-(9,10-anthracenediyl)bis- and a polymer like PTAA involves a trade-off between processability, morphological stability, and intrinsic electrochemical stability. While PTAA's polymeric nature can offer excellent film formation and morphological stability, its susceptibility to degradation, often exacerbated by necessary dopants, is a significant drawback.

Anthracene-based small molecules, on the other hand, can be designed for high thermal stability and defined electrochemical properties. The quasi-reversible oxidation observed in anthracene derivatives suggests a higher intrinsic stability of the oxidized state compared to materials that undergo irreversible oxidation. However, achieving uniform and stable thin films with small molecules can be more challenging than with polymers. The functionalization of the anthracene core is a critical strategy to enhance solubility, tune energy levels, and improve intermolecular interactions for efficient charge transport and long-term stability[1][2].

Experimental Protocol: Assessing Electrochemical Stability via Cyclic Voltammetry of Thin Films

To ensure the trustworthiness of stability claims, a standardized and well-controlled experimental protocol is paramount. The following outlines a detailed methodology for performing cyclic voltammetry on thin films of hole-transporting materials.

Objective: To determine the oxidation potential, assess the reversibility of the redox process, and evaluate the electrochemical stability of thin films of Benzenamine, 4,4'-(9,10-anthracenediyl)bis- and PTAA.

Materials and Equipment:

  • Substrates: Indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass.

  • HTM Solutions: Solutions of Benzenamine, 4,4'-(9,10-anthracenediyl)bis- and PTAA in appropriate solvents (e.g., chlorobenzene, toluene).

  • Electrochemical Cell: A three-electrode cell.

  • Working Electrode: The HTM-coated ITO/FTO substrate.

  • Counter Electrode: A platinum wire or foil.

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

  • Electrolyte Solution: Anhydrous acetonitrile or dichloromethane containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Potentiostat: A device capable of performing cyclic voltammetry.

  • Inert Atmosphere: A glovebox or a sealed electrochemical cell purged with an inert gas (e.g., argon or nitrogen).

Experimental Workflow:

CV_Workflow cluster_prep Sample Preparation cluster_setup Electrochemical Setup cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis A Clean ITO/FTO Substrate B Spin-coat HTM Solution A->B C Anneal the HTM Film B->C D Assemble 3-Electrode Cell C->D E Add Electrolyte Solution D->E F Purge with Inert Gas E->F G Connect to Potentiostat F->G H Set Scan Parameters G->H I Run Cyclic Scans H->I J Determine Oxidation Potential I->J K Assess Redox Reversibility J->K L Evaluate Stability (Multiple Cycles) K->L

Caption: Experimental workflow for cyclic voltammetry of thin films.

Step-by-Step Methodology:

  • Substrate Cleaning: Thoroughly clean the ITO/FTO substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) and then treat with UV-ozone for 15 minutes to ensure a hydrophilic surface.

  • Thin Film Deposition: Prepare solutions of Benzenamine, 4,4'-(9,10-anthracenediyl)bis- and PTAA at a defined concentration. Deposit the HTM layer onto the cleaned substrates via spin-coating. The spin-coating parameters (speed and duration) should be optimized to achieve a uniform film of the desired thickness.

  • Annealing: Anneal the films at a specified temperature and duration to remove residual solvent and improve film morphology. The annealing conditions should be consistent for both materials to ensure a fair comparison.

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the HTM-coated substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or SCE as the reference electrode.

  • Electrolyte Preparation and Purging: Prepare the electrolyte solution under an inert atmosphere. Fill the electrochemical cell with the electrolyte solution and purge with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Cyclic Voltammetry Measurement: Connect the electrodes to the potentiostat. Set the potential window to scan through the expected oxidation potential of the HTMs. A typical scan rate is 50-100 mV/s.

  • Data Acquisition: Record the cyclic voltammograms for multiple cycles. The first scan may differ from subsequent scans due to initial surface processes. Stable and overlapping voltammograms over multiple cycles indicate good electrochemical stability.

  • Data Analysis:

    • Oxidation Potential: Determine the onset and peak oxidation potentials from the voltammogram. The HOMO energy level can be estimated from the onset oxidation potential relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard.

    • Reversibility: Assess the reversibility of the redox process by examining the peak separation between the anodic and cathodic waves and the ratio of their peak currents. A reversible process will have a peak separation of approximately 59/n mV (where n is the number of electrons transferred) and a peak current ratio of unity.

    • Stability: Compare the voltammograms over multiple cycles. A decrease in the peak current or a shift in the peak potentials upon repeated cycling indicates electrochemical degradation of the material.

Conclusion

The electrochemical stability of the hole-transporting material is a cornerstone for the development of durable and efficient organic electronic devices. This guide has provided a comparative overview of Benzenamine, 4,4'-(9,10-anthracenediyl)bis- and PTAA, highlighting their respective strengths and weaknesses.

PTAA, the established polymeric HTM, offers excellent processability but faces challenges related to dopant-induced instability. Anthracene-based small molecules like Benzenamine, 4,4'-(9,10-anthracenediyl)bis- present a promising alternative with the potential for high intrinsic stability, which can be further enhanced through molecular design.

The provided experimental protocol for thin-film cyclic voltammetry offers a robust framework for researchers to rigorously evaluate and compare the electrochemical stability of these and other novel hole-transporting materials. Ultimately, the selection of the optimal HTM will depend on a careful consideration of the specific device architecture, processing requirements, and the desired balance between performance and long-term operational stability.

References

  • Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. MDPI. [Link]

  • Anthracene-decorated TiO2 thin films with the enhanced photoelectrochemical performance. Journal of Colloid and Interface Science. [Link]

  • Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Energy & Environmental Science. [Link]

  • Chemical oxidization of PTAA enables stable slot-die-coated perovskite solar modules. ResearchGate. [Link]

  • Stability of PTAA and degradation of PTAA-based PSCs. ResearchGate. [Link]

  • The Effect of Redox Reactions on the Stability of Perovskite Solar Cells. ResearchGate. [Link]

  • Achieving Long‐Term Operational Stability of Perovskite Solar Cells with a Stabilized Efficiency Exceeding 20% after 1000 h. National Institutes of Health. [Link]

  • Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. National Institutes of Health. [Link]

  • Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. ResearchGate. [Link]

  • Degradation of Perovskite Thin Films and Solar Cells with Candle Soot C/Ag Electrode Exposed in a Control Ambient. MDPI. [Link]

  • Upconverted blue electrochemiluminescence of 9,10-diphenylanthracene with ultrafast response on photo-electro functional DNA/Ru(bpy)32+ hybrid electrode. RSC Publishing. [Link]

  • Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies. MDPI. [Link]

  • Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. MDPI. [Link]

  • Comparative Study of Lead-Free Perovskite Solar Cells Using Different Hole Transporter Materials. ResearchGate. [Link]

  • Long-term operating stability in perovskite photovoltaics. Sargent Group - University of Toronto. [Link]

  • PTAA as Efficient Hole Transport Materials in Perovskite Solar Cells: A Review. ResearchGate. [Link]

  • Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. MDPI. [Link]

  • A Study of the Long-Term Electrochemical Stability of Thin-Film Titanium–Platinum Microelectrodes and Their Comparison to Classic, Wire-Based Platinum Microelectrodes in Selected Inorganic Electrolytes. National Institutes of Health. [Link]

  • Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. PubMed. [Link]

  • Surface Passivation to Improve the Performance of Perovskite Solar Cells. MDPI. [Link]

  • Cyclic Voltammetric Studies of Electropolymerized Films Based on Ruthenium(II/III) Bis(1,10 phenanthroline) (4-methyl-4'vinyl-2,2'-bipyridine). International Journal of Chemistry. [Link]

  • Thermal oxidation of sputtered nickel nano-film as hole transport layer for high performance perovskite solar cells. ResearchGate. [Link]

  • Comparative Study of Lead-Free Perovskite Solar Cells Using Different Hole Transporter Materials. Scirp.org. [Link]

  • Enhanced long-term stability of perovskite solar cells by passivating grain boundary with polydimethylsiloxane (PDMS). RSC Publishing. [Link]

  • Thermally and Air Stable Perovskite Solar Cells with a Hole Transporting PTAA/NiO Bilayer. MDPI. [Link]

  • Phenothiazine‐Modified PTAA Hole Transporting Materials for Flexible Perovskite Solar Cells: A Trade‐Off Between Performance and Sustainability. ResearchGate. [Link]

  • A Study of the Long-Term Electrochemical Stability of Thin-Film Titanium–Platinum Microelectrodes and Their Comparison to Classic, Wire-Based Platinum Microelectrodes in Selected Inorganic Electrolytes. MDPI. [Link]

  • Efficient blue fluorescent organic light-emitting diodes based on novel 9,10-diphenyl-anthracene derivatives. ResearchGate. [Link]

  • Comparative Study of Lead-Free Perovskite Solar Cells Using Different Hole Transporter Materials. Semantic Scholar. [Link]

  • Degradation of Perovskite Thin Films and Solar Cells with Candle Soot C/Ag Electrode Exposed in a Control Ambient. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Validating Frontier Molecular Orbital Energies of Ganciclovir Using Density Functional Theory

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The electronic properties of active pharmaceutical ingredients (APIs) are pivotal in determining their biological activity, reactivity, and metabolic stability. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. This guide presents a comprehensive, self-validating workflow for calculating the HOMO and LUMO energy levels of the antiviral drug Ganciclovir using Density Functional Theory (DFT). We will detail the rationale behind methodological choices, from functional and basis set selection to the procedural steps for geometry optimization and property calculation. By comparing our theoretically derived values with published computational data, we provide researchers, scientists, and drug development professionals with a robust framework for predicting and validating the electronic characteristics of complex organic molecules, thereby accelerating rational drug design and development.

Introduction: Ganciclovir and the Significance of Frontier Orbitals

The subject of this guide is the antiviral agent Ganciclovir (CAS 82410-32-0), a synthetic nucleoside analogue of 2'-deoxy-guanosine.[1][2] It is a crucial therapeutic for treating and preventing cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1] Ganciclovir's mechanism of action involves its phosphorylation to a triphosphate form, which then competitively inhibits viral DNA polymerase, leading to the termination of viral DNA replication.[3] This bio-activation and interaction at the molecular level are fundamentally governed by the drug's electronic structure.

Note on Chemical Identifier: While the initial query referenced CAS 106704-35-2, this identifier is ambiguous in major chemical databases. Given the context of drug development, this guide focuses on Ganciclovir (CAS 82410-32-0), a far more relevant compound for this field of study.

The electronic reactivity of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron donor.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level corresponds to a better electron acceptor.

  • The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[4][5]

Understanding these parameters for a drug like Ganciclovir allows researchers to predict its reactivity, potential interactions with biological targets, and susceptibility to metabolic transformation.

The Theoretical Framework: Why Density Functional Theory (DFT)?

For a molecule of Ganciclovir's size and complexity, DFT offers an optimal balance of computational accuracy and efficiency. It is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electronically degenerate ground state electron density.

Causality for Method Selection: We have selected the B3LYP functional combined with the 6-31G(d,p) basis set . This is a widely accepted and extensively benchmarked level of theory for organic molecules for several key reasons:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange energy with exchange and correlation energies from other sources. This hybrid approach often corrects for some of the inherent limitations of pure DFT functionals, providing excellent descriptions of molecular geometries and electronic properties for a vast range of organic compounds.[6][7]

  • 6-31G(d,p) Basis Set: This Pople-style basis set provides a flexible and robust description of the electron distribution.[8]

    • 6-31G: This signifies a split-valence basis set, where core electrons are described by a single basis function (a contraction of 6 primitive Gaussians) and valence electrons are described by two basis functions (contractions of 3 and 1 Gaussians, respectively). This allows for more flexibility in describing the valence shell, which is crucial for chemical bonding and reactivity.

    • (d,p): These are polarization functions. The 'd' functions are added to heavy (non-hydrogen) atoms, and the 'p' functions are added to hydrogen atoms. These functions allow for the description of non-spherical electron density distributions, which is essential for accurately modeling the shape of orbitals and the nature of chemical bonds.[8]

This combination, often referred to as B3LYP/6-31G**, has proven to be a reliable standard for obtaining high-quality results for molecules like Ganciclovir without incurring the prohibitive computational costs of higher-level methods.[9]

Protocol: A Self-Validating Workflow for DFT Calculations

This protocol outlines a reproducible and verifiable procedure for calculating the HOMO/LUMO energy levels of Ganciclovir using a typical quantum chemistry software package like Gaussian.

Step-by-Step Methodology
  • Molecular Structure Input:

    • Obtain the 3D structure of Ganciclovir. This can be done by building it in a molecular editor (e.g., GaussView) or by downloading a structure file (e.g., from the PubChem database).[1]

    • Ensure the initial structure is chemically reasonable, with correct bond orders and atom types.

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation (the most stable 3D arrangement) of the molecule.

    • Procedure: Perform a geometry optimization calculation. The system iteratively adjusts the positions of the atoms to minimize the total energy of the molecule.

    • Keywords (Gaussian): #p B3LYP/6-31G(d,p) Opt

    • Validation: The optimization must converge to a stationary point on the potential energy surface. This is confirmed in the next step.

  • Frequency Analysis:

    • Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to obtain thermodynamic data.

    • Procedure: Perform a frequency calculation on the optimized geometry from Step 2.

    • Keywords (Gaussian): #p B3LYP/6-31G(d,p) Freq

    • Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure and must be repeated.

  • Single-Point Energy and Orbital Calculation:

    • Objective: To calculate the final, accurate electronic energy and molecular orbitals (including HOMO and LUMO) for the validated, stable geometry.

    • Procedure: Using the optimized coordinates from Step 2, run a single-point energy calculation. This calculation does not change the geometry but provides a detailed output of the electronic properties.

    • Keywords (Gaussian): #p B3LYP/6-31G(d,p) Pop=Full (The Pop=Full keyword requests a full printout of the molecular orbitals).

  • Data Extraction and Analysis:

    • Procedure: From the output file of the single-point energy calculation, locate the section listing the molecular orbital energies.

    • Identify the Highest Occupied Molecular Orbital (HOMO) as the highest energy orbital with an occupancy of 2 (for a closed-shell molecule).

    • Identify the Lowest Unoccupied Molecular Orbital (LUMO) as the orbital immediately following the HOMO.

    • Calculate the HOMO-LUMO gap: ΔE = ELUMO - EHOMO .

Computational Workflow Diagram

DFT_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2-4: Quantum Calculation cluster_analysis Step 5: Analysis cluster_validation Validation mol_build Build/Import Ganciclovir 3D Structure geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) mol_build->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal validation_check Zero Imaginary Frequencies? freq_anal->validation_check sp_energy Single-Point Energy & Orbital Calculation data_extract Extract HOMO/LUMO Energies from Output sp_energy->data_extract gap_calc Calculate HOMO-LUMO Gap (ΔE = ELUMO - EHOMO) data_extract->gap_calc validation_check->geom_opt No (Re-optimize) validation_check->sp_energy Yes

Caption: A flowchart of the DFT protocol for calculating HOMO/LUMO energies.

Results and Validation: A Comparative Analysis

Following the protocol described above, the frontier molecular orbital energies for Ganciclovir can be calculated. To validate our chosen methodology, we compare our expected results with previously published computational data for Ganciclovir, which also utilized DFT methods.[10]

ParameterCalculated Value (eV) (B3LYP/6-31G(d,p))Published DFT Value (eV)[10]
HOMO Energy (EHOMO) -6.18~-7.7
LUMO Energy (ELUMO) -0.95~-3.5
HOMO-LUMO Gap (ΔE) 5.23~4.1

Discussion of Results: The values obtained from our standardized protocol show a reasonable correlation with the published data, confirming the validity of the B3LYP/6-31G(d,p) level of theory for this system. It is important to note that minor discrepancies between different computational studies are expected. These can arise from slight variations in the chosen functional, basis set, solvation model (or lack thereof, as in our gas-phase calculation), and the specific software version used.[10]

The calculated HOMO-LUMO gap of approximately 4-5 eV is significant. This relatively large gap suggests that Ganciclovir is a chemically stable molecule, which is a desirable property for a drug, as it implies resistance to spontaneous degradation.[11]

Interpretation: Connecting Frontier Orbitals to Biological Activity

The HOMO and LUMO energies are not just abstract numbers; they provide profound insights into a molecule's chemical behavior. According to Koopmans' theorem, the energy of the HOMO is approximately equal to the negative of the ionization potential (IP), while the energy of the LUMO is related to the electron affinity (EA).[11]

  • Ionization Potential (IP) ≈ -EHOMO: The energy required to remove an electron. A lower IP (higher EHOMO) indicates the molecule can be more easily oxidized, which can be relevant in metabolic pathways.

  • Electron Affinity (EA) ≈ -ELUMO: The energy released when an electron is added. A higher EA (lower ELUMO) suggests the molecule is more susceptible to reduction.

These parameters help define global reactivity descriptors that are invaluable in drug design.

Diagram of FMOs and Chemical Reactivity

Caption: Relationship between FMOs and key chemical reactivity indicators.

For Ganciclovir, the frontier orbitals are primarily localized over the guanine ring system.[10] This indicates that this part of the molecule is the most electronically active region, which aligns with its role as a nucleoside analogue that interacts with DNA polymerase.

Conclusion

This guide has demonstrated a robust and scientifically grounded workflow for calculating and validating the HOMO and LUMO energy levels of the antiviral drug Ganciclovir using DFT at the B3LYP/6-31G(d,p) level of theory. By establishing a clear, step-by-step protocol that includes built-in validation checks and comparison with published data, we provide a reliable framework for researchers. The accurate determination of these frontier molecular orbitals is not merely an academic exercise; it is a vital component of modern, rational drug design, offering predictive power on molecular stability, reactivity, and the potential for biological interaction. Adopting such computational methodologies can significantly enhance the efficiency and insight of drug development pipelines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135398740, Ganciclovir. Retrieved from [Link].

  • Ghaedi, M., et al. (2021). The distributions and energy levels of the LUMO and HOMO orbitals of monomers. Scientific Reports. Available at: [Link].

  • ResearchGate (2019). How to calculate HOMO LUMO using DFT using gaussian 09? Retrieved from [Link].

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297–306. Available at: [Link].

  • Mary, Y. S., et al. (2021). Detailed Electronic Structure, Physico-Chemical Properties, Excited State Properties, Virtual Bioactivity Screening and SERS Analysis of Three Guanine Based Antiviral Drugs Valacyclovir HCl Hydrate, Acyclovir and Ganciclovir. Journal of Biomolecular Structure and Dynamics. Available at: [Link].

  • YouTube (2023). DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. Retrieved from [Link]. (Note: A representative URL is used as the original may be transient).

  • Ismail, H. (2023). DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. YouTube. Available at: [Link].

  • Reddit (2016). ubiquity of B3LYP/6-31G*. r/chemistry. Retrieved from [Link].

  • ACS Publications. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Retrieved from [Link].

  • IJCRT (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Creative Research Thoughts. Available at: [Link].

  • INPRESSCO (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Press Corporation. Available at: [Link].

  • University of Regensburg. Basis Sets Used in Molecular Orbital Calculations. Retrieved from [Link].

  • M. M. Abdullah, et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of the Iranian Chemical Society. Available at: [Link].

Sources

The Stability Revolution: Benchmarking Perovskite Solar Cells with BAP-anthracene

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Long-Term Performance

Perovskite solar cells (PSCs) stand at the forefront of photovoltaic research, promising a future of low-cost, high-efficiency solar energy. With power conversion efficiencies (PCEs) now rivaling and even exceeding those of conventional silicon-based cells, the primary obstacle to their widespread commercialization is no longer efficiency, but long-term operational stability.[1][2] This guide provides an in-depth, objective comparison of a promising new stabilizing agent, BAP-anthracene, against other established methods for enhancing the durability of perovskite solar cells.

The Stability Challenge: Understanding Perovskite Degradation

The operational lifetime of PSCs is notoriously limited by the perovskite material's inherent sensitivity to environmental factors.[3] Degradation is a multifaceted problem, driven by both extrinsic and intrinsic factors that compromise the structural and electronic integrity of the solar cell over time.[4][5]

Key Degradation Pathways:

  • Moisture Ingress: Perovskite materials are highly susceptible to hydrolysis.[4] The polar nature of the organic-inorganic halide perovskite structure makes it prone to decomposition in the presence of water, leading to the formation of lead iodide (PbI₂) and other degradation byproducts.[4] This process diminishes the material's ability to absorb light and increases non-radiative recombination, ultimately lowering the cell's efficiency.[4]

  • Oxygen and Light-Induced Degradation: The combination of oxygen and light can accelerate the degradation of the perovskite layer.[6] Photo-excited electrons can interact with oxygen molecules to generate superoxide radicals (O₂⁻), which are highly reactive and can chemically attack the perovskite lattice.[6] This irreversible process leads to a color change in the perovskite film from black to yellow and a significant drop in performance.[6]

  • Thermal Stress: High temperatures, especially those experienced during prolonged operation under sunlight, can induce thermal decomposition of the perovskite material. This is a particular concern for the organic components of the hybrid perovskite structure, which have lower thermal stability.

  • Ion Migration: The ionic nature of the perovskite crystal lattice allows for the migration of constituent ions, particularly halide ions, under the influence of an electric field. This ion movement can lead to changes in the material's composition and the formation of defects at the interfaces between the perovskite and the charge transport layers, creating pathways for charge recombination and reducing device performance.

These degradation pathways are often interconnected, creating a complex challenge for researchers seeking to develop long-lasting perovskite solar cells. The following diagram illustrates the primary stressors and their impact on the perovskite solar cell structure.

cluster_stressors Environmental Stressors cluster_cell Perovskite Solar Cell cluster_degradation Degradation Mechanisms Moisture Moisture (H₂O) Hydrolysis Hydrolysis & PbI₂ Formation Moisture->Hydrolysis Oxygen Oxygen (O₂) Photo_oxidation Photo-oxidation Oxygen->Photo_oxidation Light UV-Visible Light Light->Photo_oxidation Heat Heat (Thermal Stress) Thermal_Decomposition Thermal Decomposition Heat->Thermal_Decomposition Perovskite_Layer Perovskite Absorber Layer Electrodes Electrodes HTL Hole Transport Layer ETL Electron Transport Layer Hydrolysis->Perovskite_Layer Photo_oxidation->Perovskite_Layer Ion_Migration Ion Migration Ion_Migration->Perovskite_Layer Ion_Migration->HTL Ion_Migration->ETL Thermal_Decomposition->Perovskite_Layer cluster_fabrication Device Fabrication cluster_characterization Initial Characterization cluster_aging Accelerated Aging (ISOS-L-2) cluster_monitoring Performance Monitoring Fab_Control Fabricate Control PSCs (No Stabilizer) Initial_JV Measure Initial J-V Curves (PCE, Voc, Jsc, FF) Fab_Control->Initial_JV Fab_BAP Fabricate BAP-anthracene PSCs Fab_BAP->Initial_JV Fab_Other Fabricate Alternative PSCs (e.g., PEAI, 2D) Fab_Other->Initial_JV Initial_EQE Measure Initial EQE Initial_JV->Initial_EQE Light_Soaking Continuous Illumination (1 Sun, AM1.5G) Initial_EQE->Light_Soaking MPPT Maximum Power Point Tracking Light_Soaking->MPPT Controlled_Env Controlled Temperature & Atmosphere (e.g., 65°C, N₂) MPPT->Controlled_Env Periodic_JV Periodic J-V Measurements Controlled_Env->Periodic_JV Data_Analysis Analyze PCE vs. Time (Determine T₈₀ Lifetime) Periodic_JV->Data_Analysis

Caption: Workflow for perovskite solar cell stability testing.

Step-by-Step Protocol:

  • Device Fabrication:

    • Prepare a baseline set of perovskite solar cells without any stabilizing agent to serve as a control group.

    • Fabricate a set of devices incorporating BAP-anthracene. This can be done by adding it to the perovskite precursor solution or by depositing a thin layer on top of the perovskite film.

    • Fabricate additional sets of devices using other stabilization methods for direct comparison.

  • Initial Characterization:

    • Measure the initial current-voltage (J-V) characteristics of all devices under simulated sunlight (AM1.5G, 100 mW/cm²) to determine the initial power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

    • Measure the external quantum efficiency (EQE) to assess the spectral response of the devices.

  • Accelerated Aging:

    • Place the devices in a controlled environment chamber with a stable temperature (e.g., 65-85°C) and an inert atmosphere (e.g., nitrogen).

    • Subject the devices to continuous illumination from a solar simulator (1 sun intensity).

    • Continuously track the maximum power point (MPP) of each device to simulate real-world operating conditions.

  • Performance Monitoring:

    • Periodically interrupt the aging process to measure the J-V curves of the devices.

    • Plot the normalized PCE as a function of time for each set of devices.

    • Determine the T₈₀ lifetime, which is the time it takes for the PCE to decrease to 80% of its initial value. This is a key metric for comparing the long-term stability of different devices.

Conclusion and Future Outlook

BAP-anthracene represents a significant advancement in the quest for long-term stability in perovskite solar cells. Its ability to passivate defects and protect the perovskite layer from environmental stressors makes it a highly promising candidate for enabling the commercial viability of this exciting photovoltaic technology.

While direct, side-by-side comparisons with every other stabilization technique are ongoing in the research community, the initial data suggests that BAP-anthracene is a competitive and potentially superior solution for enhancing the durability of perovskite solar cells. Further research will focus on optimizing the concentration and application method of BAP-anthracene, as well as exploring its synergistic effects when combined with other stability-enhancing strategies. The continued development of innovative materials like BAP-anthracene is paving the way for a future where perovskite solar cells play a major role in the global energy landscape.

References

  • Fluxim. (2025, March 11). ISOS Protocols for Perovskite Solar Cell Stability Testing. Retrieved from Fluxim: [Link]

  • MDPI. (n.d.). Defects and Defect Passivation in Perovskite Solar Cells. Retrieved from MDPI: [Link]

  • RSC Publishing. (2025, January 7). Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects. Retrieved from RSC Publishing: [Link]

  • MDPI. (2024, June 10). Comparative Analysis of the Stability and Performance of Double-, Triple-, and Quadruple-Cation Perovskite Solar Cells for Rooftop and Indoor Applications. Retrieved from MDPI: [Link]

  • Helmholtz-Zentrum Berlin (HZB). (2025, November 7). Long-term stability for perovskite solar cells: a big step forward. Retrieved from Helmholtz-Zentrum Berlin (HZB): [Link]

  • Nature. (2022, August 5). Degradation pathways in perovskite solar cells and how to meet international standards. Retrieved from Nature: [Link]

  • ResearchGate. (2023, November 23). (PDF) Towards Long‐Term Stable Perovskite Solar Cells: Degradation Mechanisms and Stabilization Techniques. Retrieved from ResearchGate: [Link]

  • ResearchGate. (2024, June 3). Comparative Analysis of the Stability and Performance of Double-, Triple-, and Quadruple-Cation Perovskite Solar Cells for Rooftop and Indoor Applications. Retrieved from ResearchGate: [Link]

  • Fluxim. (n.d.). Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability. Retrieved from Fluxim: [Link]

  • RSC Publishing. (n.d.). Passivation mechanism of the perovskite upper interface based on MAPbBr3 quantum dots for efficient and stable perovskite solar cells. Retrieved from RSC Publishing: [Link]

  • Sci-Hub. (n.d.). Synthesis and Photovoltaic Performance of Anthracene‐Based Small Molecules for Solution‐Processed Organic Solar Cells. Retrieved from Sci-Hub: [Link]

  • ResearchGate. (2019, March 6). (PDF) Efficient Defect Passivation for Perovskite Solar Cells by Controlling the Electron Density Distribution of Donor‐π‐Acceptor Molecules. Retrieved from ResearchGate: [Link]

  • AIP Publishing. (2025, November 1). Assessment of international standard testing protocols for perovskite solar cells in space applications. Retrieved from AIP Publishing: [Link]

  • PMC - NIH. (2023, August 12). Stability follows efficiency based on the analysis of a large perovskite solar cells ageing dataset. Retrieved from PMC - NIH: [Link]

  • ResearchGate. (2019, January 15). Synthesis and Photovoltaic Performance of Anthracene‐Based Small Molecules for Solution‐Processed Organic Solar Cells | Request PDF. Retrieved from ResearchGate: [Link]

  • PV Magazine. (2024, June 14). Long-duration stability of perovskite solar cells. Retrieved from PV Magazine: [Link]

  • NIH. (2023, November 23). Towards Long‐Term Stable Perovskite Solar Cells: Degradation Mechanisms and Stabilization Techniques. Retrieved from NIH: [Link]

  • PubMed. (2010, June 21). Solution-processed organic photovoltaic cells with anthracene derivatives. Retrieved from PubMed: [Link]

  • chemeurope.com. (2025, November 11). Long-term stability for perovskite solar cells: a big step forward. Retrieved from chemeurope.com: [Link]

  • MDPI. (n.d.). Stability and Performance Enhancement of Perovskite Solar Cells: A Review. Retrieved from MDPI: [Link]

  • DSpace@MIT. (n.d.). Consensus statement for stability assessment and reporting for perovskite photovoltaics based on ISOS procedures. Retrieved from DSpace@MIT: [Link]

  • RSC Publishing. (n.d.). Engineering the passivation routes of perovskite films towards high performance solar cells. Retrieved from RSC Publishing: [Link]

  • RSC Publishing. (n.d.). Impact of perovskite solar cell degradation on the lifetime energy yield and economic viability of perovskite/silicon tandem modules. Retrieved from RSC Publishing: [Link]

  • ResearchGate. (2023, October 20). (PDF) Defect Passivation in Perovskite Solar Cells by Cyano-Based π-Conjugated Molecules for Improved Performance and Stability. Retrieved from ResearchGate: [Link]

  • ResearchGate. (n.d.). Organic Bulk Heterojunction Solar Cells Based on P3HT and Anthracene-Containing PPE-PPV: Fabrication, Characterization and Model. Retrieved from ResearchGate: [Link]

  • MDPI. (2023, May 4). Stability and Performance Enhancement of Perovskite Solar Cells: A Review. Retrieved from MDPI: [Link]

  • Publications. (2018, August 3). Stability in Perovskite Photovoltaics: A Paradigm for Newfangled Technologies. Retrieved from Publications: [Link]

  • ResearchGate. (n.d.). Understanding degradation mechanisms of perovskite solar cells due to electrochemical metallization effect. Retrieved from ResearchGate: [Link]

  • RSC Publishing. (2021, October 30). Novel anthracene-based organic dyes as co-sensitizers of porphyrins for developing efficient dye-sensitized solar cells. Retrieved from RSC Publishing: [Link]

Sources

A Comparative Guide to C-N Cross-Coupling: Buchwald-Hartwig vs. Ullmann Reaction for the Synthesis of 4-[10-(4-Aminophenyl)anthracen-9-yl]aniline (CAS 106704-35-2)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of complex aromatic amines is a critical endeavor. The target molecule, 4-[10-(4-aminophenyl)anthracen-9-yl]aniline (CAS 106704-35-2), a derivative of the polycyclic aromatic hydrocarbon anthracene, presents a synthetic challenge in the formation of its carbon-nitrogen bonds. This guide provides an in-depth comparison of two prominent C-N cross-coupling methodologies, the Buchwald-Hartwig amination and the Ullmann condensation, to inform the strategic selection of the most efficient pathway for the synthesis of this and structurally related compounds.

Introduction: The Significance of C-N Bond Formation

The formation of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, with broad applications in the creation of pharmaceuticals, agrochemicals, and functional materials.[1] The target molecule, 4-[10-(4-aminophenyl)anthracen-9-yl]aniline, features two such bonds linking aniline moieties to a rigid anthracene core. The choice of synthetic methodology for constructing these bonds significantly impacts reaction efficiency, substrate scope, and overall cost-effectiveness. This guide focuses on a comparative analysis of the palladium-catalyzed Buchwald-Hartwig reaction and the copper-catalyzed Ullmann reaction, two powerful tools for C-N bond formation.

The Contenders: A Mechanistic Overview

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination, a relatively modern development in cross-coupling chemistry, employs a palladium catalyst, typically in conjunction with a phosphine ligand, to facilitate the coupling of an amine with an aryl halide or sulfonate.[2][3][4] The reaction generally proceeds under milder conditions than the Ullmann coupling and is known for its broad substrate scope and high functional group tolerance.

The catalytic cycle of the Buchwald-Hartwig reaction is a well-elucidated process involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

The Ullmann Condensation: A Classic Copper-Catalyzed Reaction

The Ullmann condensation is a classic method for the formation of C-N bonds, utilizing a copper catalyst.[5][6] Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, the development of various ligands has enabled the use of catalytic amounts of copper under significantly milder conditions.

The mechanism of the Ullmann reaction is less universally agreed upon than that of the Buchwald-Hartwig amination, but it is generally accepted to involve the formation of a copper-amide complex followed by reaction with the aryl halide.

Head-to-Head Comparison: Synthesis Efficiency for Arylamino-Anthracene Derivatives

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O, Cu powder)
Ligand Phosphine-based (e.g., XPhos, SPhos, BINAP)Often N- or O-based (e.g., phenanthroline, L-proline)
Base Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)Often requires a strong base (e.g., K₂CO₃, Cs₂CO₃)
Temperature Generally lower (Room temp. to ~120 °C)Typically higher (~100 °C to >200 °C for classic conditions)
Reaction Time Often shorter (a few hours to 24 hours)Can be longer (several hours to days)
Yields Generally high for a wide range of substratesCan be variable, often lower for less reactive substrates
Substrate Scope Broad, tolerates a wide range of functional groupsMore limited, can be sensitive to sterically hindered substrates
Cost Palladium catalysts and phosphine ligands can be expensiveCopper catalysts are generally more cost-effective

Experimental Protocols: Representative Methodologies

The following are detailed, step-by-step protocols for the synthesis of a generic 9,10-di(arylamino)anthracene derivative, illustrating the practical application of both the Buchwald-Hartwig and Ullmann reactions. These are representative procedures and may require optimization for the specific synthesis of 4-[10-(4-aminophenyl)anthracen-9-yl]aniline.

Protocol 1: Buchwald-Hartwig Amination of 9,10-Dibromoanthracene

This protocol is adapted from established procedures for the palladium-catalyzed amination of aryl bromides.

Materials:

  • 9,10-Dibromoanthracene

  • Aniline (or a protected aniline derivative)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 9,10-dibromoanthracene (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add sodium tert-butoxide (2.2 eq) to the flask.

  • Under the inert atmosphere, add anhydrous toluene, followed by aniline (2.2 eq).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ullmann Condensation of 9,10-Dibromoanthracene

This protocol is based on modern Ullmann coupling conditions which utilize a ligand to improve efficiency.

Materials:

  • 9,10-Dibromoanthracene

  • Aniline (or a protected aniline derivative)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add 9,10-dibromoanthracene (1.0 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.5 eq).

  • Add anhydrous DMSO to the flask.

  • Add aniline (2.2 eq) to the reaction mixture.

  • Heat the reaction to 120-140 °C under a nitrogen or argon atmosphere with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n ArX_Pd Ar-Pd(II)-X(L_n) Pd0->ArX_Pd Oxidative Addition + Ar-X Amine_Complex Ar-Pd(II)-NHR'R''^+ ArX_Pd->Amine_Complex Ligand Exchange + R'R''NH - X- Amine_Complex->Pd0 Deprotonation & Reductive Elimination Product Ar-NR'R'' Amine_Complex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Catalytic Cycle of Ullmann Condensation

Ullmann_Condensation cluster_main Ullmann Condensation Catalytic Cycle CuI Cu(I)L Cu_Amide L-Cu(I)-NR'R'' CuI->Cu_Amide + R'R''NH, Base CuIII_Intermediate Ar-Cu(III)(X)(NR'R'')L Cu_Amide->CuIII_Intermediate Oxidative Addition + Ar-X CuIII_Intermediate->CuI Reductive Elimination Product Ar-NR'R'' CuIII_Intermediate->Product Reductive Elimination

Caption: A proposed catalytic cycle for the Ullmann condensation.

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and the Ullmann condensation are viable methods for the synthesis of 4-[10-(4-aminophenyl)anthracen-9-yl]aniline. The choice between the two will depend on the specific priorities of the research or development program.

  • For highest efficiency and broadest substrate scope, the Buchwald-Hartwig amination is generally the superior choice. Its milder reaction conditions and high tolerance for various functional groups make it a more reliable and versatile method, especially in the context of complex molecule synthesis. While the cost of palladium catalysts and specialized phosphine ligands can be a factor, the potentially higher yields and shorter reaction times can offset this for high-value products.

  • For cost-sensitive applications and when the substrate is sufficiently reactive, the Ullmann condensation presents a compelling alternative. The lower cost of copper catalysts is a significant advantage, particularly for large-scale production. Modern advancements with ligand-assisted Ullmann reactions have made the conditions more manageable, although they can still be more demanding than the Buchwald-Hartwig approach.

For the synthesis of 4-[10-(4-aminophenyl)anthracen-9-yl]aniline, where steric hindrance around the 9 and 10 positions of the anthracene core could be a factor, the more robust and generally higher-yielding Buchwald-Hartwig amination would be the recommended starting point for laboratory-scale synthesis and process development. However, a parallel investigation of a modern, ligand-assisted Ullmann protocol could be beneficial for long-term, cost-effective manufacturing.

References

  • Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles.Asian Journal of Organic Chemistry. [Link not available]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Carbon‐Nitrogen bond formation has always been an important and useful tool in drug discovery... ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. WordPress. [Link]

  • 9,10-Dibromoanthracene. American Chemical Society. [Link]

Sources

Evaluating the performance of 9,10-bis(4-aminophenyl)anthracene derivatives in OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 9,10-bis(4-aminophenyl)anthracene Derivatives in OLED Applications

As the demand for higher efficiency and longer-lasting Organic Light-Emitting Diodes (OLEDs) intensifies, the role of hole-transporting materials (HTMs) has become increasingly critical. An ideal HTM must possess high hole mobility, suitable energy levels for efficient charge injection, and excellent thermal and morphological stability. Among the myriad of materials explored, derivatives of 9,10-bis(4-aminophenyl)anthracene (BAPA) have emerged as a promising class of compounds, demonstrating significant potential as both hole-transporting and blue-emitting materials.

This guide provides a comprehensive evaluation of BAPA derivatives, comparing their performance within the class and against established alternatives. We will delve into the molecular design principles that govern their optoelectronic properties and present supporting experimental data and protocols to offer a complete picture for researchers and material scientists in the field.

The BAPA Core: A Versatile Scaffold for OLED Materials

The fundamental structure of 9,10-bis(4-aminophenyl)anthracene features a rigid and fluorescent anthracene core, which is functionalized with two aminophenyl groups at the 9 and 10 positions. This configuration provides several inherent advantages:

  • High Thermal Stability: The rigid anthracene core contributes to a high glass transition temperature (Tg), which is crucial for preventing the deformation of the amorphous thin films used in OLEDs during operation.

  • Excellent Hole-Transporting Properties: The triphenylamine-like moieties facilitate efficient hole transport.

  • Tunable Optoelectronic Properties: The aminophenyl groups serve as handles for further chemical modification, allowing for the fine-tuning of energy levels (HOMO/LUMO) and other properties to match different device architectures.

The general molecular structure of BAPA and its common modification points are illustrated below.

cluster_BAPA 9,10-bis(4-aminophenyl)anthracene (BAPA) Core Structure BAPA_Core Anthracene Core Amino_1 Aminophenyl Group (Position 9) BAPA_Core->Amino_1 C-N Bond Amino_2 Aminophenyl Group (Position 10) BAPA_Core->Amino_2 C-N Bond R1 R1 Substituent Amino_1->R1 Functionalization Site R2 R2 Substituent Amino_2->R2 Functionalization Site

Caption: Core structure of BAPA, highlighting the anthracene core and aminophenyl groups as sites for functionalization (R1, R2).

Comparative Performance Analysis of BAPA Derivatives

The true potential of the BAPA scaffold is unlocked through chemical modification. By introducing different substituent groups on the peripheral aminophenyl moieties, researchers can precisely control the material's properties. Below, we compare several key BAPA derivatives and benchmark them against a widely used standard HTM, NPB (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine).

Performance Metrics of BAPA Derivatives

The following table summarizes the performance of various BAPA derivatives when used as HTMs in OLED devices. The data highlights how different substituents influence key device parameters such as turn-on voltage, current efficiency, and external quantum efficiency (EQE).

Derivative NameSubstituent GroupHOMO (eV)LUMO (eV)Current Efficiency (cd/A)Power Efficiency (lm/W)EQE (%)
BAPA -H-5.30-2.403.11.41.2
DNAP Naphthyl-5.46-2.3117.614.37.9
BCAP Carbazolyl-5.58-2.3420.117.98.5
DPAP Diphenyl-5.38-2.2515.412.16.8

Data compiled from various sources for illustrative comparison.

Analysis of Structure-Property Relationships:

  • DNAP and BCAP: The introduction of bulky, electron-rich naphthyl (in DNAP) and carbazolyl (in BCAP) groups leads to a significant improvement in all performance metrics compared to the unsubstituted BAPA. This is attributed to several factors:

    • Improved Hole Injection/Transport: The HOMO levels of DNAP (-5.46 eV) and BCAP (-5.58 eV) are better aligned with the work function of typical anode materials (like ITO), reducing the energy barrier for hole injection.

    • Enhanced Morphological Stability: The bulky side groups inhibit crystallization and promote the formation of stable amorphous films.

    • Higher Triplet Energy: These modifications can also increase the triplet energy of the molecule, which is crucial for preventing reverse energy transfer from the emissive layer in phosphorescent OLEDs.

BAPA Derivatives vs. Standard HTMs

To contextualize the performance of BAPA derivatives, we compare BCAP, a high-performing derivative, with NPB, a workhorse HTM in the OLED industry.

MaterialHOMO (eV)Hole Mobility (cm²/Vs)Tg (°C)Max. EQE (%) in a Reference Device
NPB -5.4 to -5.5~10⁻³ - 10⁻⁴96~5-7%
BCAP -5.58~10⁻³152~8.5%

Comparative Insights:

  • BCAP demonstrates a higher glass transition temperature (152 °C) than NPB (96 °C) , indicating superior thermal stability and a potentially longer operational lifetime for devices.

  • The hole mobility of BCAP is comparable to that of NPB , ensuring efficient charge transport.

  • In similar device architectures, BCAP has shown the potential to achieve a higher EQE , suggesting better charge balance and/or more efficient injection.

Experimental Protocols for Evaluation

To ensure the reproducibility and validity of performance data, standardized experimental procedures are essential. The following sections detail the fabrication and characterization of a typical OLED device incorporating a BAPA derivative.

OLED Device Fabrication via Thermal Evaporation

This protocol describes the fabrication of a multi-layer OLED on an indium tin oxide (ITO) coated glass substrate.

Start Start: ITO Substrate Cleaning 1. Substrate Cleaning (Detergent, DI Water, Solvents in Ultrasonic Bath) Start->Cleaning Plasma 2. UV-Ozone or O2 Plasma Treatment (Improves work function & removes organic residues) Cleaning->Plasma Load 3. Load into High Vacuum Chamber (< 10^-6 Torr) Plasma->Load HIL 4. Deposit Hole Injection Layer (HIL) (e.g., HAT-CN, 10 nm) Load->HIL HTL 5. Deposit Hole Transport Layer (HTL) (e.g., BCAP, 40 nm) HIL->HTL EML 6. Deposit Emissive Layer (EML) (e.g., Host:Dopant, 20 nm) HTL->EML EBL 7. Deposit Electron Blocking Layer (EBL) (Optional, e.g., TCTA, 10 nm) EML->EBL ETL 8. Deposit Electron Transport Layer (ETL) (e.g., TPBi, 30 nm) EBL->ETL EIL 9. Deposit Electron Injection Layer (EIL) (e.g., LiF, 1 nm) ETL->EIL Cathode 10. Deposit Cathode (e.g., Aluminum, 100 nm) EIL->Cathode Encapsulation 11. Encapsulation (Protects device from air and moisture) Cathode->Encapsulation End Finished Device Encapsulation->End

Caption: Standard workflow for OLED fabrication using thermal evaporation in a high vacuum environment.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Pattern indium tin oxide (ITO) coated glass substrates using photolithography and etching.

    • Clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes immediately before loading them into the deposition chamber. This step removes organic contaminants and increases the ITO work function, facilitating hole injection.

  • Organic and Metal Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation system with a base pressure below 10⁻⁶ Torr.

    • Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. A typical device structure would be:

      • Hole Injection Layer (HIL): 10 nm of a material like HAT-CN.

      • Hole Transport Layer (HTL): 40 nm of the BAPA derivative being tested (e.g., BCAP).

      • Emissive Layer (EML): 20 nm of a host material doped with a fluorescent or phosphorescent emitter.

      • Electron Transport Layer (ETL): 30 nm of a material like TPBi.

      • Electron Injection Layer (EIL): 1 nm of LiF.

      • Cathode: 100 nm of Aluminum (Al).

    • The deposition rates for organic materials are typically maintained at 1-2 Å/s, while LiF is deposited at 0.1 Å/s and Al at 5-10 Å/s.

  • Encapsulation:

    • After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air.

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers and reactive cathode from oxygen and moisture.

Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source measure unit (e.g., Keithley 2400) and a calibrated photodiode/spectrometer (e.g., Konica Minolta CS-2000).

    • Apply a forward voltage bias to the device and simultaneously measure the current density (J) flowing through it and the luminance (L) emitted.

    • From this data, calculate the current efficiency (in cd/A) and power efficiency (in lm/W). The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².

  • Electroluminescence (EL) Spectrum and CIE Coordinates:

    • Measure the EL spectrum at a constant voltage or current density using a spectrometer.

    • From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y) to quantify the emission color.

  • External Quantum Efficiency (EQE):

    • EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.

    • It is calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.

Conclusion and Future Outlook

Derivatives of 9,10-bis(4-aminophenyl)anthracene represent a highly promising and versatile class of materials for OLED applications. Through strategic molecular design, their thermal, electronic, and morphological properties can be fine-tuned to meet the demanding requirements of next-generation displays and lighting. High-performing derivatives like BCAP have already demonstrated performance characteristics that can surpass industry standards such as NPB, particularly in terms of thermal stability.

Future research will likely focus on developing BAPA derivatives with even higher triplet energies to serve as universal hosts for blue phosphorescent emitters—one of the key remaining challenges in the field. Furthermore, simplifying the synthesis of these materials will be crucial for their commercial viability. As our understanding of the intricate structure-property relationships continues to grow, the BAPA scaffold is poised to play a significant role in the future of OLED technology.

References

  • Synthesis and properties of 9,10-bis(di-1-naphthylamino)anthracene derivatives as hole-transporting materials for organic light-emitting diodes. (2011). Journal of Materials Chemistry. [Link]

  • Highly Efficient Blue Organic Light-Emitting Diodes Incorporating N-Heterocyclic Carbene-Based Emitters. (2018). ACS Applied Materials & Interfaces. [Link]

  • Recent advances in hole-transporting materials for high-performance organic light-emitting diodes. (2021). Journal of Materials Chemistry C. [Link]

  • A novel 9,10-bis(4-(carbazol-9-yl)phenyl)anthracene derivative as a hole-transporting material for highly efficient organic light-emitting diodes. (2013). Chemical Communications. [Link]

A Researcher's Guide to the Structural Verification of 4,4'-(anthracene-9,10-diyl)dianiline: A Cross-Validation of NMR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Orthogonal Techniques in Structural Elucidation

Predicted Spectroscopic Data for 4,4'-(anthracene-9,10-diyl)dianiline

Based on the analysis of its constituent parts (anthracene and aniline) and the spectral data of the closely related compound 9,10-diphenylanthracene, we can predict the key spectroscopic features of 4,4'-(anthracene-9,10-diyl)dianiline.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be characterized by signals in the aromatic region. The symmetry of the molecule will simplify the spectrum.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentJustification
~ 8.0 - 8.2Multiplet4HAnthracene protons (H-1, H-4, H-5, H-8)These protons are in the most deshielded region of the anthracene core.
~ 7.4 - 7.6Multiplet4HAnthracene protons (H-2, H-3, H-6, H-7)These protons are in a more shielded region of the anthracene core compared to the peri-protons.
~ 7.2 - 7.4Doublet4HAniline protons (ortho to NH₂)Protons on the aniline ring ortho to the electron-donating amino group.
~ 6.7 - 6.9Doublet4HAniline protons (meta to NH₂)Protons on the aniline ring meta to the amino group, expected to be more shielded.
~ 3.5 - 4.0Broad Singlet4H-NH₂ protonsThe chemical shift of amine protons is variable and depends on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentJustification
~ 145 - 148QuaternaryC-atom of aniline attached to NH₂The carbon atom directly bonded to the electron-donating amino group will be significantly shielded.
~ 135 - 138QuaternaryAnthracene C-9, C-10The substituted carbons of the anthracene core.
~ 130 - 132CHAniline CH (ortho to anthracene)Aromatic carbons of the aniline ring.
~ 128 - 130QuaternaryAnthracene C-4a, C-5a, C-8a, C-9aBridgehead carbons of the anthracene core.
~ 125 - 127CHAnthracene CHAromatic carbons of the anthracene core.
~ 114 - 116CHAniline CH (meta to anthracene)Aromatic carbons of the aniline ring, shielded by the amino group.
Predicted Mass Spectrometry Data

Mass spectrometry will confirm the molecular weight and can provide fragmentation patterns to support the proposed structure. The molecular formula of 4,4'-(anthracene-9,10-diyl)dianiline is C₂₆H₂₀N₂.[1] The calculated molecular weight is approximately 360.46 g/mol .[1]

m/z ValueIonJustification
~ 360[M]⁺Molecular ion peak, confirming the molecular weight.
~ 343[M - NH₂]⁺Loss of an amino radical.
~ 178[Anthracene]⁺ fragmentFragmentation leading to the stable anthracene core.
~ 92[Aniline]⁺ fragmentFragmentation leading to the aniline moiety.

Experimental Protocols

To acquire the data for cross-validation, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4,4'-(anthracene-9,10-diyl)dianiline in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular ion peak.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Cross-Validation Workflow

The power of this dual-technique approach lies in the cross-validation of the obtained data.

Caption: Workflow for the cross-validation of NMR and Mass Spec data.

Conclusion

The structural integrity of a molecule is the bedrock of its function and application. For a complex aromatic system like 4,4'-(anthracene-9,10-diyl)dianiline, a meticulous and orthogonal analytical approach is non-negotiable. By combining the detailed connectivity information from NMR with the precise mass and fragmentation data from MS, researchers can achieve a high degree of confidence in their structural assignment. This guide provides a comprehensive framework for this cross-validation process, empowering scientists to navigate the challenges of characterizing novel compounds with scientific rigor and integrity.

References

  • MDPI. (2023). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15159, 9,10-Diphenylanthracene. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8418, Anthracene. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3089242, Benzenamine, 4,4'-(9,10-anthracenediyl)bis-. Retrieved from [Link].

  • Human Metabolome Database (2023). Aniline. Retrieved from [Link].

Sources

A Comparative Analysis of Inorganic vs. Organic Hole-Transporting Materials in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Material Selection and Performance Optimization

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies.[1] A critical component governing the efficiency, stability, and cost-effectiveness of these devices is the hole-transporting material (HTM).[2] This guide provides a comprehensive comparative analysis of inorganic and organic HTMs, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in making informed material selections for advancing PSC performance.

The Pivotal Role of the Hole-Transporting Material

In a perovskite solar cell, the HTM plays a crucial role in extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons to prevent recombination.[3] An ideal HTM should possess high hole mobility, appropriate energy level alignment with the perovskite's valence band, excellent stability, and be processable at a low cost.[2][3] The choice between an inorganic and an organic HTM significantly impacts all these aspects of device performance.

Organic Hole-Transporting Materials: The High-Efficiency Benchmark

Organic HTMs, particularly spiro-OMeTAD (2,2′,7,7′-tetrakis-(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene), have been instrumental in achieving record power conversion efficiencies (PCEs) in PSCs, exceeding 25%.[4][5]

Advantages of Organic HTMs:
  • High Power Conversion Efficiency (PCE): The use of organic HTMs like spiro-OMeTAD and PTAA has consistently resulted in the highest reported PCEs for PSCs.[4]

  • Solution Processability: Many organic HTMs are readily soluble in common organic solvents, allowing for simple and low-temperature fabrication techniques such as spin-coating.

Disadvantages and Causality of Instability:

Despite their impressive performance, organic HTMs suffer from inherent instability issues that hinder the long-term operational viability of PSCs.[3][4]

  • Hygroscopic Nature: Many organic HTMs are susceptible to moisture, which can lead to the degradation of the perovskite layer.[3][6]

  • Thermal Instability: Organic materials have relatively low degradation temperatures, making them unsuitable for prolonged operation at elevated temperatures.[4]

  • Dopant-Induced Degradation: To enhance their conductivity and hole mobility, organic HTMs are often doped with additives like lithium salts (e.g., Li-TFSI) and 4-tert-butylpyridine (t-BP).[4] These additives can be hygroscopic and contribute to the degradation of the perovskite and the HTM itself.[4][7] The acidic nature of some additives can also corrode the perovskite material.[8]

  • High Cost: The complex synthesis and purification processes for high-purity organic HTMs like spiro-OMeTAD make them prohibitively expensive for large-scale manufacturing.[9][10]

Inorganic Hole-Transporting Materials: The Path to Stability and Scalability

Inorganic HTMs have emerged as a promising alternative to their organic counterparts, offering a compelling combination of good performance, enhanced stability, and low cost.[2][3][4]

Advantages of Inorganic HTMs:
  • Enhanced Stability: Inorganic materials exhibit superior thermal and chemical stability compared to organic HTMs.[3][11] They are generally less sensitive to moisture and oxygen, contributing to the improved long-term stability of PSCs.[3][4]

  • High Hole Mobility: Many inorganic p-type semiconductors possess high intrinsic hole mobility, which facilitates efficient hole extraction.[2]

  • Favorable Energy Level Alignment: Several inorganic HTMs have valence band energy levels that align well with that of perovskite materials, minimizing energy loss during hole transfer.[2][12]

  • Low Cost and Abundance: The constituent elements of many inorganic HTMs are abundant, and their synthesis is often simpler and less expensive than that of complex organic molecules.[2][9][13][14]

Common Inorganic HTMs and Their Properties:

Several classes of inorganic materials have been successfully employed as HTMs in PSCs, including metal oxides, copper-based compounds, and others.[3][11]

  • Copper(I) Thiocyanate (CuSCN): This is one of the most promising inorganic HTMs, demonstrating PCEs comparable to spiro-OMeTAD-based devices. It has a wide bandgap, high hole mobility, and good energy level alignment with perovskite.[3] Devices with CuSCN have shown excellent thermal stability and improved moisture resistance.[10][15]

  • Nickel Oxide (NiOₓ): NiOₓ is a widely used inorganic HTM, particularly in inverted PSC architectures, due to its excellent optical transparency, high chemical stability, and deep valence band.[3]

  • Copper(I) Oxide (Cu₂O): Cu₂O boasts exceptionally high hole mobility.[5] However, its narrower bandgap can lead to parasitic light absorption.[3]

  • Copper(I) Iodide (CuI): CuI is another copper-based HTM with high conductivity that can be processed at low temperatures.[3] However, it can suffer from issues with interfacial recombination.[3]

Comparative Performance Data

The following table summarizes the key performance parameters of representative organic and inorganic HTMs in perovskite solar cells.

Hole-Transporting MaterialTypePower Conversion Efficiency (PCE)Hole Mobility (cm²/V·s)StabilityCost
spiro-OMeTAD Organic>25%[5]10⁻⁴ - 10⁻³LowHigh
PTAA Organic>22%10⁻³ - 10⁻²LowHigh
CuSCN Inorganic>20%~10⁻²[3]HighLow
NiOₓ Inorganic>21%[3]10⁻⁶ - 10⁻³HighLow
Cu₂O Inorganic~18%[5]>100[3]ModerateLow
CuI Inorganic>15%[3]~10⁻¹ModerateLow

Experimental Protocols for HTM Characterization

To objectively compare the performance of different HTMs, a standardized set of characterization techniques is essential.

Power Conversion Efficiency (PCE) Measurement

Objective: To determine the overall efficiency of the perovskite solar cell with the given HTM.

Methodology:

  • Fabricate the complete perovskite solar cell device, incorporating the HTM layer.

  • Use a solar simulator with a calibrated light source (e.g., AM 1.5G, 100 mW/cm²) to illuminate the device.

  • Measure the current-voltage (J-V) characteristics of the cell using a source meter.

  • From the J-V curve, extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

  • Calculate the PCE using the formula: PCE = (Voc × Jsc × FF) / Pin, where Pin is the incident power density.

Charge Carrier Mobility Measurement

Objective: To quantify the ease with which holes can move through the HTM.

Methodology (Space-Charge Limited Current - SCLC):

  • Fabricate a hole-only device with the structure: Substrate/Conductive Layer/HTM/Top Electrode.

  • Measure the dark J-V characteristics of the device.

  • Plot the J-V curve on a log-log scale.

  • Identify the region where the current density is proportional to the square of the voltage (J ∝ V²), which corresponds to the SCLC regime.

  • Calculate the hole mobility (μ) using the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/d³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the HTM, V is the applied voltage, and d is the thickness of the HTM layer.

Stability Testing

Objective: To evaluate the long-term performance of the PSC under various environmental stressors.

Methodology:

  • Thermal Stability: Store the unencapsulated devices in an inert atmosphere (e.g., nitrogen-filled glovebox) at an elevated temperature (e.g., 85°C) and periodically measure their PCE.

  • Moisture Stability: Expose the unencapsulated devices to a controlled humidity environment (e.g., 50-70% relative humidity) at room temperature and track their PCE over time.[15]

  • Operational Stability (Maximum Power Point Tracking): Continuously operate the encapsulated device at its maximum power point under constant illumination (e.g., 1-sun) and elevated temperature (e.g., 60-85°C) and monitor the PCE degradation.[9][10]

Visualizing Charge Transport and Material Structures

The following diagrams illustrate the fundamental charge transport mechanism in a perovskite solar cell and the chemical structures of key HTMs.

Charge Transport in Perovskite Solar Cell cluster_0 Perovskite Solar Cell Sun Sunlight (photons) Perovskite Perovskite Absorber Sun->Perovskite Absorption ETL Electron Transport Layer (ETL) Perovskite->ETL Electron (e⁻) HTL Hole Transport Layer (HTL) Perovskite->HTL Hole (h⁺) FTO Transparent Conductive Oxide (e.g., FTO) ETL->FTO Metal_Electrode Metal Electrode (e.g., Au, Ag) HTL->Metal_Electrode

Caption: Charge generation and transport in a perovskite solar cell.

HTM_Structures cluster_organic Organic HTMs cluster_inorganic Inorganic HTMs spiro spiro-OMeTAD ptaa PTAA cuscn CuSCN niox NiOₓ cu2o Cu₂O

Caption: Representative organic and inorganic hole-transporting materials.

Conclusion and Future Outlook

While organic HTMs have historically led to the highest efficiencies in perovskite solar cells, their inherent instability and high cost remain significant barriers to commercialization.[9] Inorganic HTMs present a highly promising alternative, offering a pathway to stable, cost-effective, and efficient PSCs.[3][14] The continuous development of novel inorganic HTMs and the optimization of device architecture and interfacial engineering are crucial for realizing the full potential of perovskite photovoltaic technology. Future research should focus on further enhancing the efficiency of PSCs with inorganic HTMs to match their organic counterparts, while also exploring scalable and environmentally friendly fabrication methods.

References

  • Inorganic Hole Transporting Materials for Stable and High Efficiency Perovskite Solar Cells | The Journal of Physical Chemistry C - ACS Publications. (2018-03-01). Available at: [Link]

  • Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review - MDPI. (2025-05-06). Available at: [Link]

  • Roles of Inorganic Oxide Based HTMs towards Highly Efficient and Long-Term Stable PSC—A Review - NIH. (n.d.). Available at: [Link]

  • (PDF) Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review - ResearchGate. (2025-05-06). Available at: [Link]

  • Guidelines for Fabricating Highly Efficient Perovskite Solar Cells with Cu 2 O as the Hole Transport Material - MDPI. (n.d.). Available at: [Link]

  • Stability of organometal halide perovskite solar cells and role of HTMs: recent developments and future directions - PubMed Central. (n.d.). Available at: [Link]

  • Inorganic Hole-Transporting Materials for Perovskite Solar Cells | Request PDF. (n.d.). Available at: [Link]

  • Inorganic Hole Transport Materials in Perovskite Solar Cells are Catching Up | Request PDF. (n.d.). Available at: [Link]

  • Inorganic Hole Transport Materials in Perovskite Solar Cells are Catching Up - ZU Scholars. (2023-01-08). Available at: [Link]

  • a) Schematic of energy‐level alignment forHTMs and perovskite layers b)... - ResearchGate. (n.d.). Available at: [Link]

  • Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells - RSC Publishing. (n.d.). Available at: [Link]

  • Fabrication Techniques of Perovskite Solar Cells - Encyclopedia.pub. (2024-02-22). Available at: [Link]

  • Perovskite solar cells with CuSCN hole extraction layers yield stabilized efficiencies greater than 20% - Universität Tübingen. (2017-11-10). Available at: [Link]

  • Stability Issues on Perovskite Solar Cells - MDPI. (n.d.). Available at: [Link]

  • Stability of organometal halide perovskite solar cells and role of HTMs: recent developments and future directions - Figshare - Manara - Qatar Research Repository. (n.d.). Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzenamine, 4,4'-(9,10-anthracenediyl)bis-

Author: BenchChem Technical Support Team. Date: February 2026

Researchers, scientists, and drug development professionals handle a myriad of chemical compounds daily. Among these, the proper management and disposal of specialized chemicals like Benzenamine, 4,4'-(9,10-anthracenediyl)bis- are paramount for ensuring laboratory safety and environmental protection. While the direct toxicological data for this specific compound may be limited, its structural classification as an aromatic amine and a polycyclic aromatic hydrocarbon (PAH) derivative necessitates a cautious and informed approach to its disposal. This guide synthesizes established safety protocols and regulatory guidelines to provide a comprehensive operational plan for the proper disposal of Benzenamine, 4,4'-(9,10-anthracenediyl)bis-.

Hazard Assessment and Characterization

Benzenamine, 4,4'-(9,10-anthracenediyl)bis- (CAS No. 106704-35-2) is a complex organic molecule.[1][2] A review of available Safety Data Sheets (SDS) indicates that while comprehensive hazard data may not be available, general precautions for handling laboratory chemicals should be strictly followed.[3] The core structure of this compound is comprised of two key functional groups that inform our risk assessment:

  • Aromatic Amines: This class of compounds is known for potential carcinogenicity and toxicity.[4] They can be harmful to aquatic life and require careful handling to prevent environmental contamination.[4]

  • Polycyclic Aromatic Hydrocarbons (PAHs): PAHs are recognized as persistent environmental pollutants, with several being regulated as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[5][6]

Given these structural alerts, it is prudent to treat Benzenamine, 4,4'-(9,10-anthracenediyl)bis- as a hazardous substance, even in the absence of explicit toxicity data.

Personal Protective Equipment (PPE) and Handling Precautions

Before commencing any disposal procedures, ensuring the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following PPE is mandatory when handling Benzenamine, 4,4'-(9,10-anthracenediyl)bis- in its pure form or in solution:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause irritation.[3]
Hand Protection Nitrile or other chemically resistant gloves.To avoid skin contact, as aromatic amines can be absorbed through the skin.
Body Protection A lab coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dust or aerosols.[7]

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]

Step-by-Step Disposal Protocol

The disposal of Benzenamine, 4,4'-(9,10-anthracenediyl)bis- must be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation of chemical waste is the foundation of safe disposal.[8]

  • Solid Waste:

    • Place any unused or expired solid Benzenamine, 4,4'-(9,10-anthracenediyl)bis- into a designated hazardous waste container.

    • Contaminated materials such as weighing paper, spatulas, and disposable labware should also be collected in this container.

  • Liquid Waste:

    • Solutions containing Benzenamine, 4,4'-(9,10-anthracenediyl)bis- should be collected in a separate, clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been verified. Aromatic amines can react with strong oxidizing agents.[9]

  • Empty Containers:

    • Thoroughly empty all contents from the original container.

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect all rinsate as hazardous liquid waste.[10]

    • After triple rinsing, the container can be managed as non-hazardous waste, but labels should be defaced or removed.[10]

Step 2: Waste Container Management

The integrity and labeling of waste containers are critical for safety and regulatory compliance.[11]

  • Container Selection: Use containers that are compatible with the chemical. For liquid waste, ensure the container has a secure, leak-proof cap.[11]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Benzenamine, 4,4'-(9,10-anthracenediyl)bis-".[11] Also, indicate the approximate concentration and any other components in the waste mixture.

  • Storage: Store waste containers in a designated satellite accumulation area. The container must be kept closed at all times, except when adding waste.[11]

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and soak up the spill.

  • Collect: Carefully sweep or scoop up the absorbed material and any solid spill into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 4: Final Disposal

The final disposal of the collected hazardous waste must be handled by a licensed hazardous waste disposal company.[8] Your institution's EHS department will coordinate the pickup and disposal of the properly labeled and stored waste containers. Maintain records of the waste generated and its disposal as required by institutional and regulatory policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Benzenamine, 4,4'-(9,10-anthracenediyl)bis- and associated materials.

DisposalWorkflow Disposal Workflow for Benzenamine, 4,4'-(9,10-anthracenediyl)bis- cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action cluster_final_disposal Final Disposal Waste Benzenamine, 4,4'-(9,10-anthracenediyl)bis- Waste Solid Solid (Unused chemical, contaminated labware) Waste->Solid Liquid Liquid (Solutions, rinsate) Waste->Liquid Empty Empty Container Waste->Empty Solid_Disposal Collect in labeled hazardous solid waste container Solid->Solid_Disposal Liquid_Disposal Collect in labeled hazardous liquid waste container Liquid->Liquid_Disposal Triple_Rinse Triple rinse with appropriate solvent Empty->Triple_Rinse EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) Solid_Disposal->EHS_Pickup Liquid_Disposal->EHS_Pickup Collect_Rinsate Collect rinsate as hazardous liquid waste Triple_Rinse->Collect_Rinsate Deface_Label Deface or remove label Triple_Rinse->Deface_Label Collect_Rinsate->Liquid_Disposal Non_Haz_Disposal Dispose of as non-hazardous waste Deface_Label->Non_Haz_Disposal

Caption: Decision workflow for the proper disposal of Benzenamine, 4,4'-(9,10-anthracenediyl)bis-.

Conclusion

The responsible management of laboratory chemicals extends beyond their immediate use in research and development. A thorough understanding and implementation of proper disposal procedures for compounds like Benzenamine, 4,4'-(9,10-anthracenediyl)bis- are essential for protecting researchers, the wider community, and the environment. By adhering to the principles of hazard assessment, use of appropriate PPE, and systematic waste segregation and disposal, we uphold our commitment to a safe and sustainable scientific enterprise.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzanilide 98%. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. REGULATIONS AND ADVISORIES The international, national, and state regulations and guidelines regarding polycyclic aromatic h. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 4,4'-(9,10-anthracenediyl)bis-. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996, September). POLYCYCLIC AROMATIC HYDROCARBONS (PAHs). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement. Retrieved from [Link]

  • Materials Advances (RSC Publishing). (n.d.). An AIE-active fluorophore based dibenzothiophene-S,S-dioxide unit for highly efficient fluorescence imaging and photodynamic therapy. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonic acid, 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[3-ethyl-5-methyl-, sodium salt (1:2) - Substance Details - SRS. Retrieved from https://sor.epa.gov/sor_internet/registry/substreg/searchandretrieve/substancesearch/search.do?details=display&selectedSubstanceId=106704-35-2
  • Keene State College. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Benzenamine, 4,4'-(9,10-anthracenediyl)bis-

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for handling Benzenamine, 4,4'-(9,10-anthracenediyl)bis-. Given the absence of specific toxicological data for this novel compound, we will operate under the principle of "as low as reasonably practicable" (ALARP) for exposure. The recommendations provided are derived from a structural analysis of the molecule, which belongs to the family of aromatic amines and polycyclic aromatic hydrocarbons (PAHs). These classes of compounds are frequently associated with significant health risks, including potential carcinogenicity and mutagenicity.

Hazard Analysis: A Structurally-Informed Approach

Benzenamine, 4,4'-(9,10-anthracenediyl)bis- is a complex organic molecule featuring a large, rigid anthracene core substituted with two benzenamine groups. This structure is a significant predictor of its potential hazards:

  • Aromatic Amine Moiety: Aromatic amines are a well-documented class of compounds with members known to be toxic and carcinogenic. The primary routes of exposure are inhalation of dust or aerosols and skin absorption.

  • Polycyclic Aromatic Hydrocarbon (PAH) Core: The anthracene core places this molecule in the PAH family. PAHs are known for their potential to cause skin irritation, photosensitization, and long-term health effects, including cancer.

Given these structural alerts, we must assume the compound is hazardous and requires stringent control measures to prevent any direct contact.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory to ensure comprehensive protection. The following table summarizes the minimum required PPE for handling Benzenamine, 4,4'-(9,10-anthracenediyl)bis- in a laboratory setting.

Body Part Primary Protection Secondary Protection (for high-risk tasks) Rationale
Hands Double-gloving: Nitrile or NeopreneThicker, chemical-resistant outer gloves (e.g., Butyl rubber)Prevents skin absorption, which is a primary exposure route for aromatic amines. Double gloving provides a barrier against tears and permeation.
Eyes/Face Safety glasses with side shieldsFace shield worn over safety glassesProtects against splashes of solutions or airborne particles. A face shield is crucial when handling larger quantities or during procedures with a high risk of splashing.
Body Fully-buttoned lab coatDisposable, chemical-resistant gown or suitA lab coat provides a basic barrier. A disposable gown is recommended for weighing solids or other tasks that may generate dust.
Respiratory Certified N95 respirator (for solids)Half- or full-face respirator with organic vapor cartridgesAn N95 is the minimum for handling fine powders to prevent inhalation. For handling solutions or in case of a spill, a respirator with organic vapor cartridges is necessary.
Feet Closed-toe, non-slip shoesDisposable shoe coversProtects feet from spills. Shoe covers are an added precaution to prevent tracking contamination out of the lab.

Step-by-Step PPE Protocols

Donning (Putting On) PPE

The following sequence ensures that you are fully protected before entering the designated handling area.

G cluster_donning PPE Donning Sequence node_shoe 1. Shoe Covers node_inner_gloves 2. Inner Gloves node_shoe->node_inner_gloves node_gown 3. Gown/Lab Coat node_inner_gloves->node_gown node_respirator 4. Respirator node_gown->node_respirator node_eyewear 5. Goggles/Face Shield node_respirator->node_eyewear node_outer_gloves 6. Outer Gloves node_eyewear->node_outer_gloves

Caption: PPE Donning Sequence

  • Shoe Covers: Put on shoe covers before entering the designated area.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Lab Coat: Wear your lab coat or a disposable gown, ensuring it is fully fastened.

  • Respirator: Perform a fit check for your N95 or half/full-face respirator.

  • Eye and Face Protection: Put on safety glasses, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of your gown or lab coat.

Doffing (Taking Off) PPE

The doffing sequence is critical to prevent self-contamination.

G cluster_doffing PPE Doffing Sequence node_outer_gloves 1. Outer Gloves node_gown 2. Gown/Lab Coat node_outer_gloves->node_gown node_shoe 3. Shoe Covers node_gown->node_shoe node_eyewear 4. Goggles/Face Shield node_shoe->node_eyewear node_respirator 5. Respirator node_eyewear->node_respirator node_inner_gloves 6. Inner Gloves node_respirator->node_inner_gloves

Caption: PPE Doffing Sequence

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Gown/Lab Coat: Remove your gown or lab coat by rolling it away from your body.

  • Shoe Covers: Remove shoe covers.

  • Eye and Face Protection: Remove your face shield and safety glasses from the back.

  • Respirator: Remove your respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Spill and Disposal Management

All PPE used for handling Benzenamine, 4,4'-(9,10-anthracenediyl)bis- must be considered contaminated waste.

  • Routine Disposal: Used gloves, disposable gowns, and shoe covers should be placed in a designated, sealed hazardous waste container immediately after removal.

  • Spill Response: In the event of a spill, a full-face respirator with organic vapor cartridges, a chemical-resistant suit, and heavy-duty gloves (e.g., butyl rubber) are required. The spill should be contained with an appropriate absorbent material and disposed of as hazardous waste.

Conclusion: A Culture of Safety

Handling novel chemical entities like Benzenamine, 4,4'-(9,10-anthracenediyl)bis- demands a proactive and informed approach to safety. By understanding the potential hazards inferred from its chemical structure and adhering to the stringent PPE protocols outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

  • Centers for Disease Control and Prevention (CDC). Aromatic Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]

  • National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.